molecular formula C21H26O6 B1220370 3,4-O-dimethylcedrusin CAS No. 127179-41-3

3,4-O-dimethylcedrusin

Cat. No.: B1220370
CAS No.: 127179-41-3
M. Wt: 374.4 g/mol
InChI Key: UVPCDEDIFJYIPT-OXJNMPFZSA-N
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Description

3',4-O-Dimethylcedrusin has been reported in Faramea multiflora, Croton lechleri, and Croton with data available.
structure given in first source;  isolated from Dragon's blood (SANGRE DE GRADO), a South American viscous latex isolated from CROTON spp.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O6/c1-24-17-7-6-14(11-18(17)25-2)20-16(12-23)15-9-13(5-4-8-22)10-19(26-3)21(15)27-20/h6-7,9-11,16,20,22-23H,4-5,8,12H2,1-3H3/t16-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPCDEDIFJYIPT-OXJNMPFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)OC)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)CCCO)OC)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70155455
Record name 3',4-O-Dimethylcedrusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127179-41-3
Record name 3',4-O-Dimethylcedrusin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127179413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',4-O-Dimethylcedrusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,4-O-Dimethylcedrusin: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-O-Dimethylcedrusin, a dihydrobenzofuran lignan (B3055560), has garnered scientific interest for its potential therapeutic properties, particularly in the realm of wound healing and as an inhibitor of cell proliferation. This technical guide provides a comprehensive overview of its primary natural sources, detailed methodologies for its isolation and purification, and a summary of its known biological activities. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources

This compound is predominantly found in the viscous red latex, commonly known as "Dragon's Blood," obtained from various species of the Croton genus (Euphorbiaceae).[1][2] The most cited botanical source is Croton lechleri, a tree native to the Amazon rainforest.[1][2] Other species of Croton, such as Croton draconoides and Croton palanostigma, have also been identified as sources.[2] Additionally, the compound has been reported in Faramea multiflora.[1] Dragon's Blood has a long history of use in traditional medicine for its wound-healing capabilities, which is now partly attributed to the presence of this compound and other bioactive compounds like the alkaloid taspine.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for its extraction, purification, and characterization.

PropertyValue
Molecular Formula C₂₁H₂₆O₆
Molecular Weight 374.4 g/mol
Appearance Powder
Purity ≥98% (commercially available)
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone
CAS Number 127179-41-3
IUPAC Name 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves bioassay-guided fractionation of the crude latex. The following protocol is a representative example based on published methodologies.

Extraction
  • Initial Extraction: A sample of Croton lechleri latex is dissolved in a mixture of methanol (B129727) and water (e.g., 9:1 v/v).

  • Solvent Partitioning: The aqueous methanol extract is then subjected to sequential partitioning with solvents of increasing polarity to separate compounds based on their solubility. A common sequence is:

    • n-hexane to remove nonpolar constituents.

    • Chloroform (CHCl₃) to extract compounds of intermediate polarity, including this compound.

    • n-butanol (n-BuOH) to isolate more polar compounds.

Chromatographic Purification

The chloroform extract, which is enriched with this compound, is further purified using chromatographic techniques.

  • Size-Exclusion Chromatography: The CHCl₃ fraction is subjected to column chromatography on Sephadex LH-20 with methanol as the eluent. This separates compounds based on their molecular size.

  • Further Purification (if necessary): Fractions containing this compound may require additional purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity.

The following diagram illustrates a general workflow for the isolation of this compound.

G Isolation Workflow for this compound start Croton lechleri Latex extraction Dissolve in MeOH/H2O start->extraction partitioning Solvent Partitioning extraction->partitioning hexane n-Hexane Fraction (Nonpolar compounds) partitioning->hexane chloroform Chloroform Fraction (Enriched with this compound) partitioning->chloroform butanol n-Butanol Fraction (Polar compounds) partitioning->butanol chromatography Sephadex LH-20 Chromatography (Eluent: MeOH) chloroform->chromatography purification Further Purification (e.g., HPLC) chromatography->purification final_product Pure this compound purification->final_product

A generalized workflow for the isolation of this compound.

Spectroscopic Data for Structural Elucidation

The structure of this compound is confirmed using various spectroscopic techniques. The following table summarizes the key analytical data.

Spectroscopic TechniqueData Availability
¹H NMR Available
¹³C NMR Available
Mass Spectrometry (MS) Available
Infrared (IR) Spectroscopy Available

Biological Activity and Potential Signaling Pathways

This compound has been shown to possess significant biological activities, primarily related to its effects on cell proliferation and wound healing.

Inhibition of Cell Proliferation

Studies have demonstrated that this compound inhibits the proliferation of human umbilical vein endothelial cells.[2] This anti-proliferative effect is of interest for potential applications in cancer research and other conditions characterized by excessive cell growth.

Wound Healing

This compound is considered one of the active principles responsible for the wound-healing properties of Dragon's Blood.[3] While the precise molecular mechanisms are still under investigation, its role in this complex process likely involves the modulation of key signaling pathways that regulate cell migration, proliferation, and inflammation.

Based on the known mechanisms of wound healing, it is plausible that this compound interacts with one or more of the following signaling pathways:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial for regulating cell proliferation, differentiation, and inflammation during wound repair.

  • Phosphoinositide 3-kinase (PI3K)/AKT Pathway: This pathway plays a vital role in cell survival and proliferation.

  • Transforming Growth Factor-beta (TGF-β) Pathway: This pathway is central to the regulation of inflammation, angiogenesis, and extracellular matrix deposition.

The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its wound-healing effects.

G Hypothetical Signaling Pathway of this compound in Wound Healing compound This compound receptor Cell Surface Receptor compound->receptor mapk MAPK Pathway receptor->mapk pi3k PI3K/AKT Pathway receptor->pi3k tgf TGF-β Pathway receptor->tgf proliferation Cell Proliferation mapk->proliferation inflammation Modulation of Inflammation mapk->inflammation pi3k->proliferation migration Cell Migration pi3k->migration tgf->migration tgf->inflammation healing Wound Healing proliferation->healing migration->healing inflammation->healing

A putative signaling cascade for this compound's role in wound healing.

Conclusion

This compound is a promising natural product with well-documented sources and established methods for its isolation. Its biological activities, particularly in inhibiting cell proliferation and promoting wound healing, make it a compelling candidate for further pharmacological investigation and potential drug development. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

References

3,4-O-Dimethylcedrusin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Dihydrobenzofuran Lignan with Therapeutic Potential

Abstract

3,4-O-dimethylcedrusin is a naturally occurring dihydrobenzofuran neolignan, a class of polyphenolic compounds recognized for their diverse biological activities.[1] Primarily isolated from the latex of Croton lechleri (commonly known as Dragon's Blood), as well as from Faramea multiflora and the peels of Magnolia officinalis, this compound has emerged as a subject of interest for its pharmacological properties, particularly in the realm of tissue repair and wound healing.[1][2][3] This technical guide provides a comprehensive overview of this compound, consolidating its chemical properties, known biological effects, and the experimental methodologies used for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic applications of this promising natural product.

Chemical and Physical Properties

This compound is characterized by a core structure formed from the dimerization of two phenylpropanoid units.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₁H₂₆O₆[2][4]
Molecular Weight 374.4 g/mol [2][3]
IUPAC Name 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol[2][4]
CAS Number 127179-41-3, 166021-14-3[2][3]
Class Dihydrobenzofuran Neolignan[1]
Appearance Powder[3]
Purity (Commercially) ≥ 98%[3]

Biological Activities and Mechanism of Action

The primary biological activity attributed to this compound is its role in promoting wound healing.[2][5] While the broader class of lignans (B1203133) is known for anti-inflammatory, antioxidant, and cytotoxic effects, specific quantitative data for this compound in these areas is limited in the available literature.[1]

Wound Healing

In vivo studies on rat models have demonstrated that this compound contributes to the wound healing properties of Dragon's Blood latex.[6] The compound has been shown to improve wound repair by stimulating the formation of fibroblasts and collagen, which are crucial components of the extracellular matrix and essential for tissue regeneration and scar formation.[5][6]

While effective, studies have indicated that the crude Dragon's Blood extract is more potent in its overall wound healing effects. This enhanced activity is attributed to the presence of other constituents, such as proanthocyanidins, which stimulate wound contraction and form a protective crust, although they may slightly delay the repair process by decreasing the formation of new fibroblasts.[6]

Antioxidant Activity

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to assessing the biological activities of this compound.

In Vitro Wound Healing (Scratch Assay)

This assay is a standard method to study cell migration and proliferation, mimicking the process of wound closure in vitro.

Protocol:

  • Cell Seeding: Plate fibroblasts (e.g., human dermal fibroblasts or NIH/3T3) into a 12-well tissue culture plate at a density that allows them to form a confluent monolayer (approximately 70-80% confluence) within 18-24 hours.

  • Scratch Creation: Once confluent, create a linear "wound" or scratch in the cell monolayer using a sterile 1 mL pipette tip. A perpendicular scratch can be added to create a cross, providing reference points for imaging.

  • Washing: Gently wash the wells with a buffered solution (e.g., PBS) to remove detached cells and debris.

  • Treatment: Replenish each well with fresh cell culture medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).

  • Imaging: Immediately capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification (Time 0). Mark the specific locations imaged.

  • Incubation & Monitoring: Place the plate in a 37°C, 5% CO₂ incubator. Capture images of the same locations at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed (typically 24-48 hours).

  • Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure can be calculated and compared between treated and control groups.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Seed Fibroblasts in 12-well Plate B Grow to Confluent Monolayer (24h) A->B C Create Scratch with Pipette Tip B->C D Wash to Remove Detached Cells C->D E Add Medium with This compound D->E F Image Wound (T=0) E->F G Incubate (37°C, 5% CO2) F->G H Image Wound at Regular Intervals G->H I Measure Wound Area (ImageJ) H->I J Calculate Rate of Wound Closure I->J

Caption: Workflow for the in vitro wound healing (scratch) assay.
In Vitro Antioxidant Capacity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common spectrophotometric method for determining the antioxidant activity of a compound.

Protocol:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a series of dilutions to test a range of concentrations. Prepare a 15 µM solution of DPPH in ethanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, add an aliquot of the test compound solution to the DPPH solution. A positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent only) should be run in parallel.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 15-30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition. An IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Collagen Synthesis Assay

This assay quantifies the production of new collagen by fibroblasts in culture.

Protocol:

  • Cell Culture and Treatment: Culture fibroblasts in appropriate media. Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).

  • Metabolic Labeling: Add a radiolabeled amino acid precursor, such as [³H]-proline, to the culture medium for the final hours of the incubation period. Proline is a major component of collagen.

  • Cell Lysis and Protein Precipitation: After incubation, lyse the cells and precipitate the total protein from the cell lysate and the culture medium using a method like trichloroacetic acid (TCA) precipitation.

  • Collagenase Digestion: Resuspend the protein pellet and divide it into two aliquots. Treat one aliquot with a highly purified bacterial collagenase (which specifically digests collagen) and leave the other untreated.

  • Quantification: Re-precipitate the protein in both aliquots. The difference in radioactivity between the collagenase-treated and untreated samples represents the amount of newly synthesized collagen.

  • Analysis: Compare the amount of radiolabeled collagen in the treated samples to the vehicle control to determine the effect of this compound on collagen synthesis.

G cluster_pathway Proposed Cellular Mechanism of this compound in Wound Healing Compound This compound Fibroblast Dermal Fibroblast Compound->Fibroblast Acts on Activation Stimulation/ Activation Fibroblast->Activation Collagen Increased Collagen Synthesis Activation->Collagen ECM Enhanced Extracellular Matrix (ECM) Deposition Collagen->ECM Wound Accelerated Wound Closure ECM->Wound

Caption: Hypothesized mechanism of this compound in promoting wound repair.

Signaling Pathways

Currently, the specific molecular signaling pathways modulated by this compound have not been elucidated. The known mechanism of action is described at a cellular level—the stimulation of fibroblast proliferation and collagen synthesis. Future research is required to identify the upstream signaling cascades, such as potential interactions with growth factor receptors (e.g., TGF-β receptors) or modulation of intracellular pathways like the Smad, MAPK, or PI3K/Akt pathways, which are known to be critical regulators of fibrosis and tissue repair.

Conclusion and Future Directions

This compound is a natural product with demonstrated efficacy in promoting key aspects of wound healing, namely the stimulation of fibroblasts and collagen synthesis. While its role as a component of the traditionally used Dragon's Blood latex is established, further research into the purified compound is warranted.

For drug development professionals, key areas for future investigation include:

  • Quantitative Bioactivity: Determining the specific IC₅₀ or EC₅₀ values for anti-inflammatory and antioxidant activities to better understand its therapeutic window and potential.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways to enable targeted drug design and optimization.

  • Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile and conducting comprehensive toxicology studies to assess its safety for potential clinical use.

The foundational evidence suggests that this compound is a valuable lead compound for the development of novel therapeutics in regenerative medicine and dermatology.

References

The Elusive Bioactivity of 3,4-O-Dimethylcedrusin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-O-Dimethylcedrusin, a lignan (B3055560) found in the medicinal latex "Dragon's Blood" from Croton species, has been identified as a contributor to the traditional therapeutic properties of this botanical extract, particularly in wound healing and anti-inflammatory applications. Despite its recognized presence and purported role, a comprehensive, in-depth analysis of its specific biological activities, quantitative efficacy, and mechanisms of action remains largely uncharted in publicly available scientific literature. This technical guide aims to synthesize the current, albeit limited, knowledge on this compound and to highlight the significant gaps in the research landscape.

Due to the absence of detailed experimental data and quantitative analyses for the isolated this compound in the current body of scientific literature, this guide will provide a high-level overview of the general experimental approaches used to assess the biological activities attributed to it and will underscore the areas requiring further investigation.

Known Biological Activities

The primary biological activities associated with this compound are:

  • Wound Healing: Early in vivo studies on rats demonstrated that this compound improves wound healing by promoting the formation of fibroblasts and collagen.[1]

  • Anti-inflammatory Effects: The compound is also credited with contributing to the anti-inflammatory properties of Dragon's Blood.[2]

It is crucial to note that these activities are often described in the context of the whole "Dragon's Blood" extract, and dedicated studies to quantify the specific contribution of this compound are lacking.

General Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies employed to study the cited biological activities.

In Vivo Wound Healing Assays

A common model to assess wound healing efficacy is the excisional wound model in rats.

Workflow for In Vivo Excisional Wound Healing Assay

G cluster_0 Pre-clinical Study Setup cluster_1 Treatment and Observation cluster_2 Data Analysis Animal Acclimatization Animal Acclimatization Anesthesia Anesthesia Animal Acclimatization->Anesthesia Wound Creation Creation of Excisional Wounds Anesthesia->Wound Creation Grouping Animal Grouping (Control, Vehicle, Test Compound) Wound Creation->Grouping Topical Application Daily Topical Application of this compound Monitoring Wound Area Measurement at Regular Intervals Topical Application->Monitoring Sacrifice Euthanasia at Defined Time Points Monitoring->Sacrifice Histopathology Histopathological Examination (Fibroblasts, Collagen, Re-epithelialization) Biochemical Analysis Hydroxyproline Content for Collagen Estimation Histopathology->Biochemical Analysis Statistical Analysis Statistical Analysis of Wound Contraction and Histological Scores Biochemical Analysis->Statistical Analysis

Caption: General workflow for an in vivo excisional wound healing study.

In Vitro Anti-inflammatory Assays

A standard in vitro method to screen for anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow for In Vitro Nitric Oxide (NO) Inhibition Assay

G cluster_0 Cell Culture and Treatment cluster_1 Nitrite (B80452) Quantification cluster_2 Data Analysis Cell Seeding Seed Macrophages (e.g., RAW 264.7) in 96-well plates Pre-treatment Pre-treat cells with various concentrations of this compound Cell Seeding->Pre-treatment Stimulation Stimulate with Lipopolysaccharide (LPS) Pre-treatment->Stimulation Incubation Incubate for 24 hours Griess Assay Perform Griess assay on supernatant to measure nitrite concentration Incubation->Griess Assay Absorbance Measurement Measure absorbance at 540 nm Calculation Calculate % NO inhibition and IC50 value Absorbance Measurement->Calculation

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Signaling Pathways: A Knowledge Gap

A critical deficiency in the current understanding of this compound is the complete absence of information regarding the signaling pathways it modulates. Research on related compounds and extracts from "Dragon's Blood" suggests potential involvement of pathways related to inflammation and tissue regeneration, such as NF-κB and TGF-β signaling. However, without dedicated molecular studies, any proposed pathway for this compound would be purely speculative.

Hypothetical Signaling Pathway Interaction

G cluster_0 Cellular Processes This compound This compound Unknown Receptor/Target Unknown Receptor/Target This compound->Unknown Receptor/Target Binds to Inflammation Inflammation Fibroblast Proliferation Fibroblast Proliferation Collagen Synthesis Collagen Synthesis Signaling Cascade (e.g., NF-κB, TGF-β?) Signaling Cascade (e.g., NF-κB, TGF-β?) Unknown Receptor/Target->Signaling Cascade (e.g., NF-κB, TGF-β?) Activates/Inhibits Signaling Cascade (e.g., NF-κB, TGF-β?)->Inflammation Modulates Signaling Cascade (e.g., NF-κB, TGF-β?)->Fibroblast Proliferation Modulates Signaling Cascade (e.g., NF-κB, TGF-β?)->Collagen Synthesis Modulates

Caption: Hypothetical signaling cascade for this compound.

Future Directions and Conclusion

The biological activities of this compound present a promising area for further research and potential drug development. However, the current literature provides only a preliminary and largely qualitative understanding of its effects. To advance the scientific knowledge and unlock the therapeutic potential of this natural compound, future research must focus on:

  • Isolation and Purification: Conducting studies with highly purified this compound to obtain specific and reliable data.

  • Quantitative Analysis: Performing dose-response studies to determine key parameters such as IC50 and EC50 values for its various biological activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects.

References

Unraveling the Molecular Architecture of 3,4-O-dimethylcedrusin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the structure elucidation of 3,4-O-dimethylcedrusin, a naturally occurring lignan (B3055560) with potential therapeutic applications. This document details the spectroscopic data and experimental protocols that have been instrumental in defining its chemical structure, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a dihydrobenzofuran neolignan first isolated from the latex of Croton lechleri, a plant commonly known as "Dragon's Blood," which has a long history of use in traditional medicine.[1][2] The elucidation of its intricate molecular structure has been a subject of scientific investigation, relying on a combination of spectroscopic techniques and synthetic chemistry to establish its connectivity and stereochemistry. Understanding the precise arrangement of atoms in this compound is fundamental to exploring its biological activities and potential as a lead compound in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₂₁H₂₆O₆[3]
Molecular Weight 374.4 g/mol [3]
IUPAC Name 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol[3]
CAS Number 166021-14-3[1]

Structure Elucidation through Spectroscopic Analysis

The determination of the structure of this compound was achieved through the synergistic application of several key spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. While the publicly available data lacks specific peak assignments with coupling constants, the existence of both ¹H and ¹³C NMR data has been confirmed.[1][3] This data would be essential for assigning the protons and carbons in the structure, confirming the presence of the dihydrobenzofuran core, the dimethoxyphenyl group, the propanol (B110389) side chain, and the methoxy (B1213986) and hydroxymethyl functional groups. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish the connectivity between different parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structure elucidation. The molecular formula C₂₁H₂₆O₆, determined by high-resolution mass spectrometry, corresponds to a molecular weight of 374.4 g/mol .[3] The fragmentation pattern, though not detailed in the available search results, would offer crucial insights into the structural motifs present in this compound. Key fragmentation pathways would likely involve cleavage of the ether linkages and the propanol side chain.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), ether (C-O), and aromatic (C=C) functional groups.[4] A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl groups. Strong absorptions in the 1000-1300 cm⁻¹ region would be indicative of the C-O stretching of the ether and alcohol functionalities. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while C-H stretching of aliphatic groups would appear below 3000 cm⁻¹.[4]

Experimental Protocols

Isolation of this compound from Croton lechleri

The isolation of this compound from the latex of Croton lechleri typically involves a multi-step process of extraction and chromatography. A general workflow is outlined below.

G start Croton lechleri Latex extraction Solvent Extraction (e.g., Methanol (B129727)/Water) start->extraction partitioning Liquid-Liquid Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) extraction->partitioning fractionation Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20) partitioning->fractionation purification Further Purification (e.g., Preparative HPLC) fractionation->purification end Pure this compound purification->end

Caption: General workflow for the isolation of this compound.

A detailed experimental protocol would involve the following steps:

  • Extraction: The latex is typically suspended in an aqueous methanol solution and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Fractionation: The ethyl acetate fraction, which is often enriched with lignans, is subjected to column chromatography on silica gel or Sephadex LH-20.

  • Purification: Fractions containing this compound are further purified using techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Total Synthesis of this compound

The total synthesis of this compound has been reported, providing definitive proof of its structure and allowing for the preparation of analogues for structure-activity relationship studies. Both racemic and enantiopure syntheses have been developed. A key step in the synthesis is often the stereoselective construction of the dihydrobenzofuran ring system.

G start Starting Materials (e.g., Phenolic Precursors) step1 Key Coupling Reaction (e.g., Oxidative Coupling) start->step1 step2 Formation of Dihydrobenzofuran Ring step1->step2 step3 Functional Group Manipulations step2->step3 step4 Purification step3->step4 end This compound step4->end

Caption: Logical flow of the total synthesis of this compound.

While specific reagents and conditions are proprietary to the published synthetic routes, a general strategy involves the coupling of two C6-C3 units to form the lignan skeleton, followed by cyclization to form the dihydrobenzofuran ring. The synthesis of enantiopure material often employs chiral auxiliaries or asymmetric catalysis to control the stereochemistry at the C2 and C3 positions.

Conclusion

The structure of this compound has been rigorously established through a combination of spectroscopic analysis and total synthesis. This technical guide summarizes the key data and methodologies that have contributed to our understanding of this complex natural product. The availability of this information is crucial for the further investigation of its biological properties and its potential development as a therapeutic agent. Future research will likely focus on elucidating its mechanism of action and exploring the synthesis of novel analogues with improved pharmacological profiles.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,4-O-dimethylcedrusin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-O-dimethylcedrusin is a naturally occurring dihydrobenzofuran lignan (B3055560) found predominantly in the latex of Croton lechleri (commonly known as Dragon's Blood), as well as in other plant species such as Faramea multiflora and Magnolia officinalis.[1][2] This compound has garnered significant scientific interest due to its biological activities, most notably its contribution to wound healing.[2][3][4] An understanding of its physicochemical properties is fundamental for its extraction, purification, formulation, and for elucidating its mechanism of action. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in a plausible wound healing signaling pathway.

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems and for the design of analytical and formulation strategies. A summary of these properties is presented in the table below.

PropertyValueSource
Molecular Formula C₂₁H₂₆O₆[5][6]
Molecular Weight 374.4 g/mol [5][6]
Physical Description Solid powder[6]
Boiling Point (estimated) 522.40 °C at 760 mmHg
Melting Point Not experimentally determined in the reviewed literature.
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. Sparingly soluble in water.[4]
logP (o/w) (estimated) 2.4[5]
pKa Not experimentally determined in the reviewed literature.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and quantification of this compound. The following sections describe protocols for its isolation and the determination of key physicochemical parameters.

Isolation and Purification of this compound from Croton lechleri Latex

This protocol is based on the established methods for the bioassay-guided fractionation of Dragon's Blood.

Objective: To isolate this compound from the latex of Croton lechleri.

Materials:

  • Croton lechleri latex

  • Methanol (B129727) (MeOH)

  • n-Hexane

  • Chloroform (CHCl₃)

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for elution (e.g., hexane-ethyl acetate gradient)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Procedure:

  • Extraction:

    • Lyophilize the fresh Croton lechleri latex to obtain a dry powder.

    • Suspend the powdered latex in a suitable solvent such as methanol.

    • Perform a liquid-liquid partitioning of the methanolic extract against n-hexane to remove nonpolar constituents.

    • The methanolic phase is then partitioned against chloroform. This compound will preferentially partition into the chloroform phase.

    • Evaporate the chloroform extract to dryness under reduced pressure using a rotary evaporator.

  • Chromatographic Purification:

    • Subject the crude chloroform extract to silica gel column chromatography.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the fractions containing the compound of interest and evaporate the solvent.

    • For final purification, utilize preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase.

  • Structure Elucidation and Confirmation:

    • Confirm the identity and purity of the isolated compound using analytical HPLC.

    • Elucidate the structure using ¹H NMR, ¹³C NMR, and 2D NMR techniques (COSY, HSQC, HMBC).

    • Confirm the molecular weight and fragmentation pattern using Mass Spectrometry (MS).

G cluster_extraction Extraction cluster_purification Purification & Analysis latex Croton lechleri Latex lyophilized Lyophilized Powder latex->lyophilized methanolic_extract Methanolic Extract lyophilized->methanolic_extract partition1 Liquid-Liquid Partition (vs. n-Hexane) methanolic_extract->partition1 partition2 Liquid-Liquid Partition (vs. Chloroform) partition1->partition2 chloroform_extract Crude Chloroform Extract partition2->chloroform_extract column_chromatography Silica Gel Column Chromatography chloroform_extract->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: Workflow for the isolation of this compound.

Determination of Melting Point

Objective: To determine the melting point of solid this compound.

Materials:

  • Purified this compound

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Ensure the purified this compound is completely dry.

  • Finely powder a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of 10-20 °C/min initially.

  • Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely liquid.

  • Repeat the measurement with a slower heating rate (1-2 °C/min) around the approximate melting range for a more accurate determination.

Determination of pKa by Potentiometric Titration

This protocol is a general method suitable for poorly water-soluble compounds like this compound.

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

  • Purified this compound

  • Co-solvent (e.g., methanol or ethanol)

  • Potassium chloride (KCl)

  • Standardized hydrochloric acid (HCl) solution

  • Standardized potassium hydroxide (B78521) (KOH) solution (carbonate-free)

  • Potentiometer with a pH electrode

  • Burette

  • Stirrer

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of a co-solvent/water mixture to ensure complete dissolution. The ionic strength of the solution should be adjusted to a constant value (e.g., 0.1 M) with KCl.

  • Titration:

    • Immerse the pH electrode in the sample solution and allow it to equilibrate.

    • Titrate the solution with the standardized KOH solution, adding small increments of the titrant.

    • Record the pH value after each addition of titrant, ensuring the reading is stable.

    • Continue the titration until the pH has passed the expected equivalence point.

  • Data Analysis:

    • Plot the pH values against the volume of KOH added to obtain a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point.

    • For more accurate results, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve or by using specialized software.

Biological Activity and Signaling Pathway

This compound has been shown to play a role in wound healing by stimulating the formation of fibroblasts and collagen.[3][4] While the precise signaling cascade initiated by this lignan has not been fully elucidated, a plausible mechanism can be proposed based on the known pathways involved in wound repair, such as the Transforming Growth Factor-beta (TGF-β), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3][7][8][9][10][11][12][13]

The proposed pathway suggests that this compound may act as an upstream activator, potentially influencing the expression or activation of key growth factors like TGF-β. This, in turn, can trigger downstream signaling cascades, including the Smad and MAPK pathways, which converge to activate transcription factors responsible for the expression of genes involved in fibroblast proliferation and collagen synthesis.

G cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response dimethylcedrusin This compound tgf_beta TGF-β Activation dimethylcedrusin->tgf_beta nf_kb NF-κB Pathway dimethylcedrusin->nf_kb tgf_beta_receptor TGF-β Receptor tgf_beta->tgf_beta_receptor smad Smad Pathway tgf_beta_receptor->smad mapk MAPK Pathway (ERK, p38) tgf_beta_receptor->mapk transcription_factors Activation of Transcription Factors smad->transcription_factors mapk->transcription_factors nf_kb->transcription_factors gene_expression Increased Gene Expression transcription_factors->gene_expression fibroblast_proliferation Fibroblast Proliferation gene_expression->fibroblast_proliferation collagen_synthesis Collagen Synthesis gene_expression->collagen_synthesis

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanistic Theories of 3,4-O-dimethylcedrusin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-O-dimethylcedrusin, a dihydrobenzofuran lignan (B3055560) predominantly isolated from the medicinal latex "Dragon's Blood" of Croton lechleri, has garnered scientific interest for its promising pharmacological activities. Traditionally implicated in wound healing, its multifaceted therapeutic potential is believed to stem from a combination of anti-inflammatory, antioxidant, and tissue-regenerative properties. This technical guide provides a comprehensive overview of the current understanding and theoretical mechanisms of action of this compound. While direct, in-depth molecular studies on this specific lignan are limited, this document synthesizes the available evidence and extrapolates plausible signaling pathways based on its observed biological effects. Detailed experimental protocols for assays relevant to its activities are provided to facilitate further research, and key conceptual frameworks are visualized through signaling pathway and workflow diagrams.

Introduction

This compound is a key bioactive constituent of "Dragon's Blood," a resin with a long history of use in traditional medicine across South America for its wound-healing and anti-inflammatory properties. Emerging scientific evidence suggests that this compound is a significant contributor to these therapeutic effects, demonstrating a range of biological activities that make it a compelling candidate for further drug development. This guide aims to consolidate the existing knowledge and propose theoretical frameworks for the mechanism of action of this compound to serve as a foundational resource for researchers in pharmacology, natural product chemistry, and drug discovery.

Known Biological Activities and Supporting Evidence

The primary biological activities attributed to this compound are centered around tissue repair and modulation of inflammatory and oxidative processes.

Wound Healing

In vivo studies have demonstrated that this compound can enhance wound healing by stimulating the formation of fibroblasts and the synthesis of collagen, which are critical processes in the proliferative and remodeling phases of tissue repair. While the crude "Dragon's Blood" extract shows potent wound healing activity, this compound has been identified as a key active component responsible for these effects.

Anti-inflammatory and Antioxidant Activity

The broader context of the source of this compound, "Dragon's Blood," points towards significant anti-inflammatory and antioxidant capabilities. Lignans, as a class of polyphenolic compounds, are well-known for their ability to scavenge free radicals and modulate inflammatory pathways. It is therefore highly probable that this compound contributes to these effects, although direct studies isolating its specific impact are not yet prevalent in the literature.

Effects on Cell Proliferation

Intriguingly, while promoting fibroblast and collagen formation in the context of wound healing, one study has shown that this compound can inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) in vitro. This suggests a nuanced role in regulating cell growth, potentially contributing to the resolution of inflammation and the prevention of excessive scarring during the healing process.

Proposed Mechanisms of Action: Theoretical Signaling Pathways

Based on the observed biological activities, several signaling pathways can be hypothesized as targets for this compound. It is crucial to note that these are theoretical frameworks that require direct experimental validation.

Modulation of Inflammatory Pathways (NF-κB)

The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. It is plausible that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the production of inflammatory mediators.

NF_kB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription This compound This compound This compound->IKK Complex Inhibits?

Figure 1: Hypothesized NF-κB Inhibition by this compound.

Activation of Antioxidant Response (Nrf2)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Upon activation by oxidative stress or electrophilic compounds, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification enzymes. As a polyphenolic lignan, this compound may activate the Nrf2 pathway, leading to enhanced cellular protection against oxidative damage.

Nrf2_Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element Nucleus->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Induces Transcription This compound This compound This compound->Keap1 Activates?

Figure 2: Proposed Nrf2 Pathway Activation by this compound.

Involvement in Wound Healing Signaling (MAPK)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are crucial for regulating cell proliferation, differentiation, and migration, all of which are central to the wound healing process. The stimulatory effect of this compound on fibroblasts and its inhibitory effect on endothelial cells suggest a complex modulation of MAPK pathways, potentially promoting tissue regeneration while limiting excessive angiogenesis.

MAPK_Pathway cluster_fibroblast Fibroblast cluster_endothelial Endothelial Cell Growth Factors_F Growth Factors MAPK_F MAPK Pathway (e.g., ERK) Growth Factors_F->MAPK_F Proliferation_F Proliferation & Collagen Synthesis MAPK_F->Proliferation_F Growth Factors_E Growth Factors MAPK_E MAPK Pathway Growth Factors_E->MAPK_E Proliferation_E Proliferation MAPK_E->Proliferation_E This compound This compound This compound->MAPK_F Stimulates? This compound->MAPK_E Inhibits?

Figure 3: Differential Modulation of MAPK Pathways by this compound.

Quantitative Data Summary

Currently, there is a notable absence of publicly available quantitative data such as IC50 values, EC50 values, or detailed dose-response curves for this compound across various biological assays. The following tables are presented as templates to guide future research and data presentation for this compound.

Table 1: Illustrative Template for In Vitro Bioactivity Data

Assay TypeCell LineEndpoint MeasuredIC50 / EC50 (µM)
Endothelial Cell ProliferationHUVEC[³H]-Thymidine IncorporationData Needed
Fibroblast ProliferationNIH-3T3Cell Count / Viability AssayData Needed
Collagen SynthesisHuman Dermal FibroblastsSirius Red Staining / Hydroxyproline AssayData Needed
Anti-inflammatory ActivityLPS-stimulated RAW 264.7Nitric Oxide (NO) ProductionData Needed
Antioxidant ActivityDPPH AssayFree Radical ScavengingData Needed

Table 2: Illustrative Template for In Vivo Wound Healing Data

Animal ModelTreatment GroupDose / ConcentrationEndpoint MeasuredResult
Excisional Wound Model (Rat)Vehicle Control-% Wound Closure (Day 7)Data Needed
This compoundSpecify Dose% Wound Closure (Day 7)Data Needed
Vehicle Control-Collagen Content (Day 14)Data Needed
This compoundSpecify DoseCollagen Content (Day 14)Data Needed

Detailed Experimental Protocols

To facilitate further investigation into the mechanism of action of this compound, the following are detailed protocols for key experiments.

In Vivo Excisional Wound Healing Model in Rats

This protocol is designed to assess the efficacy of topically applied this compound in promoting the closure of full-thickness skin wounds.

Wound_Healing_Workflow A Animal Acclimatization (Sprague-Dawley Rats) B Anesthesia and Dorsal Hair Removal A->B C Creation of Excisional Wound (6mm Biopsy Punch) B->C D Topical Application (Vehicle vs. This compound) C->D E Wound Measurement (Digital Calipers, Photography) D->E Daily Treatment E->E F Tissue Harvesting (Days 3, 7, 14) E->F G Histological Analysis (H&E, Masson's Trichrome) F->G H Biochemical Analysis (Collagen Content) F->H

Potential Therapeutic Targets of 3,4-O-Dimethylcedrusin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-O-Dimethylcedrusin, a dihydrobenzofuran lignan (B3055560) predominantly isolated from the latex of Croton species, commonly known as "Dragon's Blood," has emerged as a molecule of significant interest in pharmacognosy and drug discovery.[1][2][3][4][5] This technical guide provides a comprehensive overview of the current understanding of the biological activities and potential therapeutic targets of this compound, with a focus on its applications in wound healing, anti-inflammatory, and anticancer research. The information presented herein is a synthesis of available preclinical data, intended to inform and guide future research and development efforts.

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, suggesting its potential as a therapeutic agent in several key areas. The primary areas of investigation include its role in promoting wound repair, mitigating inflammation, and inhibiting cancer cell proliferation.

Wound Healing

In vivo studies have substantiated the traditional use of Dragon's Blood in wound care, with this compound identified as one of the active constituents.[4][5][6][7][8] It is reported to accelerate the healing process by stimulating the formation of fibroblasts and the subsequent deposition of collagen, which are critical steps in the formation of new tissue.[1][3] While the crude Dragon's Blood extract may exhibit a more potent overall effect, this compound is a key contributor to the regenerative properties of the sap.[6]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to modulate key inflammatory pathways. Research has shown that it can significantly suppress the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), two critical mediators of inflammation.[9][10] This suppression is achieved through the downregulation of the expression of cyclooxygenase 2 (COX-2) and inducible nitric oxide synthase (iNOS), respectively.[9][10]

Anticancer and Antiproliferative Activity

A growing body of evidence from in vitro studies points to the anticancer potential of this compound.[6][11][12] It has been shown to inhibit the proliferation of various cancer cell lines.[1][2][9] Computational network pharmacology and molecular docking studies have further elucidated its potential mechanism of action, suggesting a high binding affinity for several key proteins involved in cancer progression, including the Epidermal Growth Factor Receptor (EGFR), Proto-oncogene tyrosine-protein kinase Src (SRC), Protein Kinase B (AKT1), and Cyclin D1 (CCND1).[3][11][13][14][15] These findings implicate the PI3K/AKT signaling pathway as a primary target for its anticancer effects.[3]

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data on the cytotoxic activity of this compound against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
Various Cancer Cells-2.03 - 19.73[1]
HCT-116Colorectal Carcinoma3.31 - 10.23[2]
HepG2Hepatocellular Carcinoma3.31 - 10.23[2]
BGC-823Gastric Carcinoma3.31 - 10.23[2]
NCI-H1650Non-Small Cell Lung Cancer3.31 - 10.23[2]
A2780Ovarian Cancer3.31 - 10.23[2]
HuCCA-1Cholangiocarcinoma10.0[9]
MOLT-3T-cell Acute Lymphoblastic Leukemia7.9[9]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound can be attributed to its interaction with specific signaling pathways. The following diagrams illustrate the proposed mechanisms of action in inflammation and cancer.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (LPS) cluster_cell Macrophage cluster_compound Intervention LPS LPS iNOS iNOS Expression LPS->iNOS COX2 COX-2 Expression LPS->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation DMC This compound DMC->iNOS Inhibits DMC->COX2 Inhibits

Proposed anti-inflammatory mechanism of this compound.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_compound Intervention EGFR EGFR SRC SRC EGFR->SRC PI3K PI3K SRC->PI3K AKT1 AKT1 PI3K->AKT1 CCND1 CCND1 AKT1->CCND1 Proliferation Cell Proliferation & Survival CCND1->Proliferation DMC This compound DMC->EGFR Inhibits (Predicted) DMC->SRC Inhibits (Predicted) DMC->AKT1 Inhibits (Predicted) DMC->CCND1 Inhibits (Predicted)

Predicted anticancer mechanism via the PI3K/AKT pathway.

Experimental Protocols

The following sections detail representative methodologies for key experiments cited in the literature concerning the biological activities of this compound.

In Vivo Wound Healing Assay (Rat Model)

This protocol is a generalized representation based on the in vivo studies mentioned.[6]

wound_healing_workflow start Acclimatize Male Wistar Rats anesthesia Anesthetize Rats start->anesthesia shaving Shave Dorsal Area anesthesia->shaving wounding Create Full-Thickness Excisional Wound shaving->wounding grouping Divide into Treatment Groups (Vehicle, 3,4-O-DMC, Positive Control) wounding->grouping treatment Topical Application of Treatment Daily grouping->treatment measurement Measure Wound Area at Regular Intervals treatment->measurement histology Collect Tissue Samples at Endpoint for Histology treatment->histology analysis Analyze Wound Closure Rate, Collagen Content, and Re-epithelialization measurement->analysis histology->analysis end Conclusion on Healing Efficacy analysis->end

Workflow for in vivo wound healing assay.
  • Animal Model: Male Wistar rats (200-250g) are typically used.

  • Wound Creation: Following anesthesia, a circular area of full-thickness skin is excised from the shaved dorsal region of the rat.

  • Treatment Groups: Animals are divided into groups: a vehicle control group, a positive control group (e.g., a commercial wound healing agent), and the experimental group receiving topical application of this compound in a suitable vehicle.

  • Application and Measurement: The respective treatments are applied topically to the wound area daily. The wound area is traced or photographed at regular intervals to determine the rate of wound contraction.

  • Histological Analysis: At the end of the study period, tissue samples from the wound site are collected, fixed, and processed for histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) to assess re-epithelialization, fibroblast proliferation, and collagen deposition.

In Vitro Anti-inflammatory Assay: Measurement of NO and PGE2 Production

This protocol is based on standard methods for assessing anti-inflammatory activity in vitro.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 24-well plates and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium, and the cells are incubated for 24 hours.

  • NO Measurement (Griess Assay): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm, and the nitrite concentration is determined from a standard curve.

  • PGE2 Measurement (ELISA): The concentration of PGE2 in the culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • iNOS and COX-2 Expression (Western Blot): Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

In Vitro Antiproliferative Assay (MTS/WST-1 Assay)

This is a standard colorimetric assay to determine the cytotoxicity of a compound.

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates and allowed to attach for 24 hours.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • Reagent Addition: A tetrazolium salt-based reagent (MTS or WST-1) is added to each well.

  • Incubation: The plates are incubated for 1-4 hours to allow for the conversion of the reagent into a formazan (B1609692) product by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Directions

This compound presents a promising natural product scaffold for the development of novel therapeutics. Its demonstrated activities in wound healing, inflammation, and cancer warrant further investigation. Future research should focus on several key areas:

  • In-depth Mechanistic Studies: While initial targets have been proposed, further experimental validation is required to confirm the direct binding and inhibition of targets such as EGFR, SRC, AKT1, and CCND1.

  • Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are necessary to evaluate the drug-like properties of this compound.

  • In Vivo Efficacy in Disease Models: The anticancer and anti-inflammatory effects observed in vitro need to be validated in relevant animal models of these diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound could lead to the identification of compounds with improved potency and selectivity.

The continued exploration of this compound and its derivatives holds the potential to yield novel and effective treatments for a range of pathological conditions.

References

3,4-O-Dimethylcedrusin in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-O-Dimethylcedrusin is a dihydrobenzofuran lignan (B3055560) found in several plants utilized in traditional medicine, most notably in the resin of Cedrus deodara (Himalayan Cedar) and various Croton species, the latter of which produce a red latex known as "Dragon's Blood".[1][2] Traditional medicinal practices have long employed these plant-derived substances for a wide array of ailments, including inflammatory conditions, wound healing, digestive issues, and skin disorders.[3][4][5] This technical guide provides an in-depth overview of the available scientific data on this compound, focusing on its biological activities, experimental protocols for its assessment, and potential mechanisms of action for an audience of researchers, scientists, and drug development professionals.

Biological Activities and Traditional Context

While traditional medicine utilizes whole plant extracts or resins, modern research has begun to isolate and characterize individual compounds to understand their specific contributions to the observed therapeutic effects. This compound has been identified as a biologically active principle in these traditional remedies, with studies suggesting its involvement in several key therapeutic areas.[6][7][8]

Table 1: Summary of Traditional Uses of Plants Containing this compound

Plant Source(s)Traditional UseReported Biological Activities of this compound
Cedrus deodaraAnti-inflammatory, antiseptic, treatment of skin diseases, fever, and digestive disorders.[3][9]Anti-inflammatory, Antioxidant
Croton spp. (Dragon's Blood)Wound healing, anti-inflammatory, antimicrobial, treatment of ulcers and other internal ailments.[5][8]Wound healing (stimulates fibroblast and collagen formation), inhibits cell proliferation, anti-inflammatory, antioxidant.[6][7]

Quantitative Data

Quantitative data on the specific bioactivities of isolated this compound is limited in the current scientific literature. Most studies have focused on the effects of crude extracts or fractions.

Table 2: Available Quantitative Data for Biological Activities

Biological ActivityAssayTest SubstanceResult
Antioxidant ActivityDPPH Radical ScavengingLignan-rich fraction from Croton lechleri containing this compoundIC50 values for fractions, but not for the pure compound, have been reported. For example, a chloroform (B151607) extract showed significant scavenging activity.
Inhibition of Cell Proliferation[³H]-Thymidine IncorporationPurified this compoundInhibited thymidine (B127349) incorporation in human umbilical vein endothelial cells. Specific IC50 value not provided.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research. The following are representative protocols for assays relevant to the reported activities of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding decrease in absorbance is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Preparation of Test Sample: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions of the stock solution to various concentrations.

  • Reaction: In a 96-well microplate, add 100 µL of each sample dilution to a well. Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Control: A blank control (solvent only) and a positive control (e.g., ascorbic acid or Trolox) should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

In Vitro Wound Healing: Scratch Assay

This assay is used to study cell migration and proliferation, which are key processes in wound healing.

Principle: A "scratch" or gap is created in a confluent monolayer of cells. The ability of the cells to migrate and close the gap over time is monitored, and this process can be influenced by the addition of test compounds.

Procedure:

  • Cell Seeding: Seed fibroblasts (e.g., human dermal fibroblasts) in a 6-well plate and culture until they form a confluent monolayer.

  • Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer in each well.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh culture medium containing different concentrations of this compound to the wells. A vehicle control (e.g., DMSO) should be included.

  • Imaging: Immediately capture images of the scratches at time 0 using an inverted microscope.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Time-Lapse Imaging: Capture images of the same scratch areas at regular intervals (e.g., 6, 12, 24 hours).

  • Analysis: The area of the scratch at each time point is measured using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between the treated and control groups.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Principle: Macrophages (e.g., RAW 264.7 cell line) can be stimulated with lipopolysaccharide (LPS) to produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce NO production. Include a negative control (no LPS) and a positive control (LPS without the test compound).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated.

Signaling Pathways and Mechanisms of Action

While direct studies on the signaling pathways modulated by this compound are scarce, the known biological activities of lignans (B1203133), in general, suggest potential mechanisms. Many lignans have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[7]

Hypothesized Anti-inflammatory Signaling Pathway

The diagram below illustrates a potential mechanism by which this compound may inhibit inflammation. It is hypothesized that the compound could interfere with the activation of key inflammatory transcription factors like NF-κB, which would, in turn, reduce the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.

Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_cell Cell Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription This compound This compound This compound->IKK Inhibits (Hypothesized)

Hypothesized Anti-inflammatory Mechanism of this compound.
Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the isolation and biological evaluation of a natural product like this compound.

Experimental_Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay-guided Isolation Bioassay-guided Isolation Fractions->Bioassay-guided Isolation Pure Compound This compound Bioassay-guided Isolation->Pure Compound Structure Elucidation Structure Elucidation Pure Compound->Structure Elucidation Biological Assays Biological Assays Pure Compound->Biological Assays Mechanism of Action Studies Mechanism of Action Studies Biological Assays->Mechanism of Action Studies

Workflow for Isolation and Bioactivity Screening.

Conclusion and Future Directions

This compound is a promising bioactive lignan with a strong foundation in traditional medicine. Preliminary scientific evidence supports its role in wound healing, anti-inflammatory, and antioxidant activities. However, to fully realize its therapeutic potential, further rigorous scientific investigation is required. Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the IC50 values of pure this compound in a range of relevant assays is crucial for understanding its potency.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic effects.

  • In Vivo Studies: Preclinical animal studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

  • Synergistic Effects: Investigating potential synergistic interactions with other compounds present in the traditional plant extracts could lead to the development of more effective poly-herbal formulations.

This technical guide provides a framework for researchers to build upon the existing knowledge of this compound and to systematically explore its potential as a modern therapeutic agent.

References

An In-depth Technical Guide on the Proposed Biosynthetic Pathway of 3,4-O-Dimethylcedrusin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3,4-O-dimethylcedrusin is a naturally occurring dihydrobenzofuran neolignan with recognized biological activities, notably contributing to the wound-healing properties of "Dragon's Blood" sap from Croton lechleri.[1][2] While the complete biosynthetic pathway of this compound has not been fully elucidated in the scientific literature, this guide proposes a hypothetical pathway based on established principles of lignan (B3055560) biosynthesis. This document outlines the probable enzymatic steps starting from the general phenylpropanoid pathway, details the key chemical transformations, and provides comprehensive experimental protocols that can be employed to validate this proposed pathway. All quantitative and qualitative data are summarized in structured tables, and logical workflows are visualized using diagrams to facilitate understanding.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to originate from the phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites, including monolignols, flavonoids, and lignans (B1203133).[3][4] The pathway can be conceptually divided into three main stages:

  • Formation of Monolignol Precursors: Synthesis of coniferyl alcohol from L-phenylalanine.

  • Formation of the Dihydrobenzofuran Core: Oxidative coupling of two monolignol units to form the cedrusin (B1631179) backbone.

  • Tailoring Reactions: Sequential O-methylation of cedrusin to yield the final product, this compound.

The proposed enzymatic reactions and intermediates are detailed below.

This initial stage is a well-established pathway in vascular plants.[1][5] It begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic conversions to produce coniferyl alcohol, a key monolignol precursor.

StepPrecursorProductEnzyme ClassCofactors/Co-substrates
1L-PhenylalanineCinnamic acidPhenylalanine ammonia-lyase (PAL)-
2Cinnamic acidp-Coumaric acidCinnamate 4-hydroxylase (C4H)NADPH, O₂
3p-Coumaric acidp-Coumaroyl-CoA4-Coumarate-CoA ligase (4CL)ATP, Coenzyme A
4p-Coumaroyl-CoACaffeoyl-CoAp-Coumaroyl shikimate transferase (CST); Coumaroyl 3'-hydroxylase (C3'H); Caffeoyl shikimate esterase (CSE)NADPH, O₂, Shikimate
5Caffeoyl-CoAFeruloyl-CoACaffeoyl-CoA O-methyltransferase (CCoAOMT)S-adenosyl-L-methionine (SAM)
6Feruloyl-CoAConiferaldehydeCinnamoyl-CoA reductase (CCR)NADPH
7ConiferaldehydeConiferyl alcoholCinnamyl alcohol dehydrogenase (CAD)NADPH

This stage involves the critical step of forming the characteristic dihydrobenzofuran neolignan structure. This is achieved through the oxidative coupling of two monolignol units. For the formation of cedrusin, it is proposed that one molecule of coniferyl alcohol couples with a second molecule that has undergone side-chain modification.

StepPrecursor(s)ProductEnzyme ClassNotes
82x Coniferyl alcoholCedrusinPeroxidase / Laccase; Dirigent Protein (putative)Oxidative radical coupling joins two C₆C₃ units. One unit undergoes subsequent reduction of the propenyl side chain. The exact sequence and enzyme specificity are yet to be determined.

The final steps in the biosynthesis involve the specific methylation of the hydroxyl groups on the cedrusin backbone. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[6][7]

StepPrecursorProductEnzyme ClassMethyl Donor
9Cedrusin3-O-methylcedrusin (or 4-O-methylcedrusin)O-methyltransferase (OMT)S-adenosyl-L-methionine (SAM)
103-O-methylcedrusin (or 4-O-methylcedrusin)This compoundO-methyltransferase (OMT)S-adenosyl-L-methionine (SAM)

Visualizations of Pathways and Workflows

Biosynthesis_of_3_4_O_dimethylcedrusin cluster_phenylpropanoid Stage 1: Phenylpropanoid Pathway cluster_core_formation Stage 2: Core Formation cluster_tailoring Stage 3: Tailoring Reactions Phe L-Phenylalanine Cin Cinnamic acid Phe->Cin PAL Cou p-Coumaric acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL CafCoA Caffeoyl-CoA CouCoA->CafCoA C3'H FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT ConAld Coniferaldehyde FerCoA->ConAld CCR ConAlc Coniferyl alcohol ConAld->ConAlc CAD ConAlc2 2x Coniferyl alcohol ConAlc->ConAlc2 Ced Cedrusin ConAlc2->Ced Oxidative Coupling (Peroxidase/Laccase) Ced_methyl1 Mono-methylated Cedrusin Ced->Ced_methyl1 OMT (SAM) Final This compound Ced_methyl1->Final OMT (SAM)

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_genomics Gene Discovery cluster_biochem Biochemical Validation cluster_invivo In Vivo Validation start Identify Target Compound (this compound) in Plant (e.g., Croton lechleri) hypothesis Propose Pathway based on Precursor Feeding Studies & Known Lignan Biosynthesis start->hypothesis transcriptomics Transcriptome Analysis (Identify candidate genes like PAL, C4H, OMTs, etc.) hypothesis->transcriptomics proteomics Chemoproteomics (Identify enzymes binding to intermediates) hypothesis->proteomics expression Heterologous Expression of Candidate Genes transcriptomics->expression proteomics->expression assays In Vitro Enzyme Assays (Confirm substrate specificity and product formation) expression->assays kinetics Enzyme Kinetics (Determine Km, Vmax) assays->kinetics knockdown Gene Silencing (RNAi) or Knockout (CRISPR) in a model system assays->knockdown metabolite Metabolite Profiling (LC-MS/MS analysis to detect changes in pathway intermediates) knockdown->metabolite elucidation Pathway Elucidation metabolite->elucidation

Caption: General experimental workflow for biosynthetic pathway elucidation.

Detailed Experimental Protocols

The following protocols are generalized methodologies that would be applied to elucidate and validate the proposed biosynthetic pathway of this compound.

Objective: To identify genes encoding the enzymes of the proposed pathway by comparing gene expression in tissues actively producing this compound versus non-producing tissues.

Methodology:

  • Plant Material Collection: Collect tissue samples from Croton lechleri known to produce "Dragon's Blood" latex (high-producing tissue) and a control tissue, such as mature leaves where lignan concentration is low (low-producing tissue). Flash-freeze samples in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA from all samples using a plant-specific RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

  • Library Preparation and Sequencing: Prepare cDNA libraries from high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). Perform high-throughput sequencing (e.g., on an Illumina NovaSeq platform) to generate paired-end reads.

  • Bioinformatic Analysis:

    • Perform quality control on raw sequencing reads using tools like FastQC.

    • Assemble a de novo transcriptome using Trinity, as a reference genome for Croton lechleri may not be available.

    • Map reads back to the assembled transcriptome and quantify gene expression levels (e.g., as Transcripts Per Million - TPM).

    • Perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes significantly upregulated in the latex-producing tissue.

    • Annotate the differentially expressed genes by sequence homology searches against public databases (e.g., NCBI nr, UniProt) using BLAST. Specifically search for annotations corresponding to enzyme classes in the proposed pathway (PAL, C4H, OMTs, Peroxidases, etc.).

Objective: To confirm that a candidate OMT gene identified through transcriptomics can catalyze the methylation of cedrusin.

Methodology:

  • Gene Cloning and Expression:

    • Amplify the full-length coding sequence of the candidate OMT gene from Croton lechleri cDNA using PCR with specific primers.

    • Clone the PCR product into a bacterial expression vector (e.g., pET-28a(+) for an N-terminal His-tag).

    • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and grow the culture at a lower temperature (e.g., 18°C) to improve protein solubility.

  • Protein Purification:

    • Harvest the bacterial cells by centrifugation and lyse them using sonication.

    • Purify the His-tagged recombinant OMT protein from the soluble fraction of the cell lysate using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

    • Verify the purity and size of the protein using SDS-PAGE.

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Tris-HCl buffer (pH 7.5)

      • Dithiothreitol (DTT)

      • The substrate: Cedrusin (requires prior isolation or synthesis)

      • The methyl donor: S-adenosyl-L-methionine (SAM)

      • The purified recombinant OMT enzyme

    • Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1 hour).

    • Include negative controls: a reaction without the enzyme and a reaction without the substrate (cedrusin).

  • Product Analysis:

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.

    • Centrifuge to separate the phases and collect the organic layer.

    • Evaporate the solvent and redissolve the residue in methanol.

    • Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Compare the retention time and mass spectrum of the product with an authentic standard of this compound to confirm the enzyme's activity and regioselectivity.[6]

Objective: To confirm the role of a candidate gene in the biosynthesis of this compound within the plant.

Methodology:

  • VIGS Vector Construction:

    • Select a unique fragment (200-300 bp) of the target gene (e.g., a candidate OMT).

    • Clone this fragment into a suitable VIGS vector (e.g., based on the Tobacco Rattle Virus - TRV).

  • Agroinfiltration:

    • Transform the VIGS construct and a helper plasmid into Agrobacterium tumefaciens.

    • Infiltrate young Croton plants (or a related, amenable species) with a mixture of Agrobacterium cultures carrying the VIGS vector and the helper plasmid.

    • As controls, use plants infiltrated with an empty vector and a vector targeting a known gene (e.g., phytoene (B131915) desaturase, which causes photobleaching).

  • Sample Collection and Analysis:

    • After a period of time to allow for silencing to spread (e.g., 3-4 weeks), observe the plants for any visible phenotype.

    • Confirm the knockdown of the target gene's transcript level using RT-qPCR.

    • Collect latex or relevant tissue from the silenced and control plants.

  • Metabolite Profiling:

    • Extract the metabolites from the collected tissues.

    • Perform targeted LC-MS/MS analysis to quantify the levels of this compound, cedrusin, and other potential intermediates.

    • A significant reduction in this compound and a potential accumulation of its precursor (cedrusin) in the silenced plants compared to controls would provide strong in vivo evidence for the gene's function.

This guide provides a robust hypothetical framework and actionable experimental strategies for the scientific community to fully elucidate the biosynthetic pathway of this compound. The validation of this pathway will not only advance our fundamental understanding of plant biochemistry but also open avenues for the biotechnological production of this valuable medicinal compound.

References

3,4-O-dimethylcedrusin CAS number and chemical data

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3,4-O-dimethylcedrusin

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, experimental protocols, and biological activities of this compound.

Core Chemical Data

This compound is a naturally occurring lignan (B3055560) found in plant species such as Croton lechleri (Dragon's Blood), Faramea multiflora, and the peel of Magnolia officinalis[1]. It belongs to the dihydrobenzofuran neolignan subgroup[1].

Summary of Chemical Identifiers
IdentifierValueSource(s)
CAS Number 166021-14-3[1][2][3][4][5][6]
127179-41-3[7][8]
Molecular Formula C21H26O6[3][4][5][7]
IUPAC Name 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol[1][7]
Synonyms 3',4-O-dimethylcedrusin, 4-O-Methyldihydrodehydrodiconiferyl alcohol, 2-(3',4'-dimethoxyphenyl)-2,3-dihydro-3-hydroxymethyl-7-methoxybenzofuran-5-propan-1-ol[7][8]
Type of Compound Lignans[2][5]
Physicochemical Properties
PropertyValueSource(s)
Molecular Weight 374.4 g/mol [3][5][7], 374.43 g/mol [4], 374.433 g/mol [6][3][4][5][6][7]
Appearance Powder[5]
Purity ≥98%[2][3][5][2][3][5]
Solubility Soluble in DMSO[3], Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2]. Water solubility is estimated at 6.782 mg/L @ 25 °C[8].[2][3][8]
Boiling Point 522.40 °C @ 760.00 mm Hg (estimated)[8]
Flash Point 517.00 °F TCC (269.70 °C) (estimated)[8]
logP (o/w) 2.460 (estimated)[8]

Experimental Protocols

Isolation from Natural Sources

This compound is a known constituent of the latex of Croton lechleri, commonly known as Dragon's Blood[1][7][8]. Early research on the wound-healing properties of this traditional South American remedy led to the isolation and characterization of this lignan[1][9]. The general workflow for isolating natural products like this compound from plant material is outlined below.

G cluster_collection Plant Material Processing cluster_extraction Extraction & Fractionation cluster_purification Purification & Identification Plant Croton lechleri Latex (Dragon's Blood) Dry Drying & Grinding Plant->Dry Extract Solvent Extraction (e.g., n-BuOH) Dry->Extract Concentrate Concentration (Rotary Evaporation) Extract->Concentrate Fractionate Chromatographic Fractionation (e.g., Sephadex) Concentrate->Fractionate Purify Further Purification (e.g., HPLC) Fractionate->Purify Active Fractions Identify Structural Elucidation (NMR, MS) Purify->Identify Final Final Identify->Final Pure this compound

Caption: Generalized workflow for the isolation of this compound.
Chemical Synthesis

The total synthesis of this compound has been accomplished, with routes developed for both racemic and enantiomerically pure forms[1]. A common strategy involves the oxidative coupling of two C6-C3 phenylpropanoid units, which mimics the biosynthetic pathway of lignans[1]. A related analog, 4-O-methylcedrusin, was synthesized from caffeic acid, utilizing a series of protection and deprotection steps under mild conditions[1].

Spectroscopic Characterization

The structure of this compound has been elucidated using various spectroscopic techniques. Data for the following methods are available in the literature:

  • ¹³C NMR[1]

  • ¹H NMR[1]

  • Mass Spectrometry (MS)[1]

  • Infrared (IR) Spectroscopy[1]

Biological Activity and Signaling Pathways

Wound Healing Properties

In vivo studies have demonstrated that this compound contributes to wound healing[6][9]. Its mechanism is believed to involve the stimulation of fibroblast formation and subsequent collagen production[2][6][9]. Fibroblasts are critical cells in wound repair, responsible for synthesizing the extracellular matrix, including collagen, which provides structural integrity to the healing tissue.

While this compound shows efficacy, the crude Dragon's Blood extract is reported to be more effective[9]. This is attributed to the presence of proanthocyanidins, which stimulate wound contraction and form a protective crust, although they may also delay the formation of new fibroblasts[9]. The lignan is considered a key component responsible for the regenerative and anti-inflammatory activities of the resin[10].

The proposed mechanism of action in wound healing is depicted in the following signaling pathway diagram.

G cluster_stimulus External Agent cluster_cellular Cellular Response cluster_outcome Physiological Outcome Agent This compound Fibroblast Fibroblast Stimulation Agent->Fibroblast Activates Collagen Collagen Synthesis Fibroblast->Collagen Healing Improved Wound Healing Collagen->Healing Contributes to

References

A Comprehensive Review of 3,4-O-Dimethylcedrusin: From Traditional Use to Scientific Insight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-O-Dimethylcedrusin, a dihydrobenzofuran lignan, is a naturally occurring compound predominantly isolated from the latex of Croton species, famously known as "Dragon's Blood" (Sangre de Drago).[1] This traditional medicine has a long history of use in South America for its remarkable wound healing properties.[2] Scientific investigations have begun to unravel the pharmacological activities of its constituents, with this compound emerging as a significant contributor to its therapeutic effects. This technical guide provides a comprehensive literature review of the research conducted on this compound, focusing on its biological activities, experimental protocols, and potential mechanisms of action.

Chemical and Physical Properties

This compound is chemically identified as 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol.[1] Its chemical structure and properties are well-documented in chemical databases such as PubChem.

PropertyValueSource
Molecular FormulaC21H26O6PubChem[1]
Molecular Weight374.4 g/mol PubChem[1]
IUPAC Name3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-olPubChem[1]
CAS Number127179-41-3PubChem[1]

Biological Activities and Quantitative Data

Research on this compound has primarily focused on its wound healing and antioxidant properties. While qualitative descriptions of its efficacy are available, specific quantitative data remains limited in the public domain.

Wound Healing Activity

In vivo studies on rats have demonstrated that this compound improves wound healing by stimulating the formation of fibroblasts and collagen.[2] However, the crude "Dragon's Blood" extract was found to be more effective, a phenomenon attributed to the synergistic effects of other constituents like proanthocyanidins, which aid in wound contraction and the formation of a protective crust.[2]

Table 1: Summary of In Vivo Wound Healing Studies

Study TypeModelTreatmentKey FindingsQuantitative Data
In vivoExcisional wound model in ratsThis compoundStimulated fibroblast and collagen formation, improved wound healing.Specific percentages of wound closure and quantitative collagen deposition for the this compound treated group are not detailed in the available literature. The study provides a qualitative comparison to the effects of the crude extract.[2]
Antioxidant Activity

Table 2: Antioxidant Activity Data

AssayTest SubstanceResult (IC50)
DPPH Radical Scavenging AssayThis compoundData not available in the reviewed literature.[3]
Fibroblast Proliferation

The stimulation of fibroblast formation is a key aspect of the wound healing properties of this compound.[2] However, quantitative data from in vitro fibroblast proliferation assays, such as the percentage increase in fibroblast cell number upon treatment, are not specified in the available research.

Table 3: Fibroblast Proliferation Studies

Assay TypeCell LineTreatmentKey FindingsQuantitative Data
In vitro fibroblast proliferation assayNot specifiedThis compoundStimulates the formation of fibroblasts.[2]Specific percentage of fibroblast proliferation is not reported in the available literature.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not fully described in the abstracts of the reviewed literature. However, based on the mentioned assays, the following are representative methodologies.

In Vivo Wound Healing Assay (Excision Model)
  • Animal Model: Wistar rats are commonly used.

  • Wound Creation: A full-thickness excision wound is created on the dorsal thoracic region of the anesthetized rat using a sterile biopsy punch.

  • Treatment: The wound is topically treated with a preparation containing this compound. A control group receives a placebo or no treatment.

  • Parameters Measured:

    • Wound Contraction: The wound area is traced on a transparent sheet and measured at regular intervals. The percentage of wound contraction is calculated.

    • Epithelialization Period: The time taken for the eschar to fall off without any raw wound is recorded.

    • Histological Analysis: Tissue samples from the healed wound are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin, Masson's Trichrome) to assess collagen deposition, fibroblast proliferation, and re-epithelialization.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.

  • Reaction Mixture: Different concentrations of this compound are added to the DPPH solution. A control is prepared with methanol instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Fibroblast Proliferation Assay (MTT Assay)
  • Cell Culture: Human dermal fibroblasts are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound. A control group is treated with the vehicle only.

  • Incubation: The cells are incubated for a specific period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.

  • Analysis: The absorbance is proportional to the number of viable cells, and the percentage of cell proliferation is calculated relative to the control.

Potential Signaling Pathways

The precise signaling pathways through which this compound exerts its effects have not been explicitly elucidated in the reviewed literature. However, based on its known biological activities, particularly its antioxidant and wound healing properties, it is plausible that it may modulate key cellular signaling pathways such as the Nrf2 and MAPK pathways.

Proposed Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. Many natural compounds with antioxidant properties are known to activate this pathway. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm This compound This compound ROS Reactive Oxygen Species This compound->ROS Scavenges Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element Nucleus->ARE Binds to Antioxidant Genes Expression of Antioxidant Genes ARE->Antioxidant Genes Activates

Figure 1: Proposed activation of the Nrf2 antioxidant pathway.

Proposed MAPK Pathway Modulation in Wound Healing

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating cell proliferation, differentiation, and migration, all of which are essential processes in wound healing. It is conceivable that this compound promotes fibroblast proliferation and migration through the modulation of MAPK pathways such as the ERK pathway.

MAPK_Pathway This compound This compound Growth Factor\nReceptor Growth Factor Receptor This compound->Growth Factor\nReceptor Activates? Ras Ras Growth Factor\nReceptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription\nFactors Transcription Factors ERK->Transcription\nFactors Activates Gene Expression Cell Proliferation & Migration Transcription\nFactors->Gene Expression Induces

Figure 2: Hypothetical modulation of the MAPK/ERK pathway.

Experimental Workflow for Investigating this compound

The following diagram outlines a logical workflow for future research aimed at elucidating the mechanisms of action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Antioxidant Antioxidant Assays (DPPH, ABTS) Signaling Signaling Pathway Analysis (Western Blot, qPCR) Antioxidant->Signaling Fibroblast Fibroblast Proliferation (MTT, BrdU) Fibroblast->Signaling Migration Wound Healing (Scratch Assay) Migration->Signaling Wound Excisional Wound Model (Rats) Signaling->Wound Data Data Analysis & Mechanism Elucidation Signaling->Data Histology Histological Analysis (H&E, Masson's Trichrome) Wound->Histology Histology->Data Isolation Isolation & Purification of This compound Isolation->Antioxidant Isolation->Fibroblast Isolation->Migration

Figure 3: A logical workflow for future research.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated wound healing properties. Its ability to stimulate fibroblast and collagen formation underscores its potential for therapeutic applications. However, the current body of research lacks detailed quantitative data and a thorough understanding of its molecular mechanisms. Future research should focus on:

  • Quantitative Bioactivity: Determining the IC50 values in various antioxidant assays and quantifying its effects on fibroblast proliferation and migration.

  • In Vivo Efficacy: Conducting comprehensive in vivo studies with detailed quantitative endpoints to establish a clear dose-response relationship for its wound healing activity.

  • Mechanism of Action: Investigating the specific signaling pathways modulated by this compound to understand how it exerts its cellular effects.

  • Synergistic Effects: Exploring the potential synergistic interactions of this compound with other compounds found in "Dragon's Blood" to develop more effective therapeutic formulations.

A deeper scientific understanding of this compound will be crucial for translating its traditional use into evidence-based clinical applications in wound care and potentially other areas of medicine.

References

An In-depth Technical Guide to 3,4-O-dimethylcedrusin Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-O-dimethylcedrusin is a naturally occurring lignan (B3055560) found in various plant species, including those of the Cedrus genus.[1] Lignans are a class of polyphenolic compounds known for their diverse biological activities, and this compound is no exception. Preliminary research has highlighted its potential as a therapeutic agent, notably for its anti-inflammatory and wound-healing properties. This has spurred interest in the synthesis and evaluation of its derivatives and analogs to explore their structure-activity relationships (SAR) and identify compounds with enhanced potency and selectivity.

This technical guide provides a comprehensive overview of the current knowledge on this compound, its derivatives, and analogs. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at synthetic methodologies, biological activities, and the underlying signaling pathways. While research on specific derivatives of this compound is still emerging, this guide consolidates the available information and proposes experimental frameworks based on established principles in medicinal chemistry and pharmacology.

The Core Compound: this compound

Structure and Physicochemical Properties

This compound is a dihydrobenzofuran neolignan. Its chemical structure is characterized by a core dihydrobenzofuran ring system with methoxy (B1213986) and propyl alcohol substituents.

  • IUPAC Name: 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol[2]

  • Molecular Formula: C₂₁H₂₆O₆[2]

  • Molecular Weight: 374.43 g/mol [2]

  • CAS Number: 166021-14-3[2]

Natural Occurrence

This compound has been isolated from several plant species, most notably from the latex of Croton lechleri, commonly known as "Sangre de Drago" or Dragon's Blood, which has been used in traditional medicine for its wound-healing properties.[3] It is also found in other plants, such as those belonging to the Cedrus genus.[1]

Synthetic Strategies for this compound and its Analogs

The total synthesis of this compound has been reported, providing a foundation for the preparation of its derivatives.[4] A common strategy involves a biomimetic approach that mimics the natural biosynthetic pathway of the compound.

General Synthetic Approach for Derivatives

The synthesis of derivatives and analogs of this compound can be achieved through various modifications of the parent molecule. Key functional groups that can be targeted for modification include:

  • Hydroxyl Groups: The primary and secondary hydroxyl groups can be esterified or etherified to produce a range of derivatives with altered lipophilicity and pharmacokinetic properties.

  • Aromatic Rings: The aromatic rings can be functionalized through electrophilic substitution reactions to introduce substituents such as halogens, nitro groups, or alkyl groups, which can influence binding to biological targets.

  • Propyl Side Chain: The propyl alcohol side chain can be modified, for instance, by oxidation to an aldehyde or carboxylic acid, or by replacement with other functional groups.

A generalized synthetic workflow for creating a library of this compound derivatives is outlined below.

G start This compound protect Protection of Hydroxyl Groups start->protect esterification Esterification/Etherification of Hydroxyl Groups start->esterification modify_aromatic Aromatic Ring Modification (e.g., Halogenation, Nitration) protect->modify_aromatic modify_side_chain Side Chain Modification (e.g., Oxidation) protect->modify_side_chain deprotect Deprotection modify_aromatic->deprotect modify_side_chain->deprotect derivatives Library of Derivatives deprotect->derivatives esterification->derivatives

General synthetic workflow for this compound derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

The primary reported biological activities of this compound are phosphodiesterase 4 (PDE4) inhibition and wound healing.

Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. Several PDE4 inhibitors have been approved for the treatment of inflammatory diseases such as psoriasis and chronic obstructive pulmonary disease (COPD).[5]

This compound has been identified as a moderate inhibitor of PDE4.[6] This activity is believed to contribute to its anti-inflammatory effects. The development of more potent and selective PDE4 inhibitors from the this compound scaffold is a promising area of research.

Putative Structure-Activity Relationship for PDE4 Inhibition:

While a systematic SAR study for this compound derivatives is not yet available, some general principles for PDE4 inhibitors can be applied to guide future derivatization efforts:

  • Catechol Moiety: Many potent PDE4 inhibitors possess a catechol or substituted catechol moiety that interacts with the active site. Modifications to the dimethoxyphenyl ring of this compound could significantly impact potency.

  • Hydrophobic Pockets: The active site of PDE4 contains hydrophobic pockets. Tuning the lipophilicity of derivatives, for example through esterification of the hydroxyl groups, may enhance binding.

  • Hydrogen Bonding: The hydroxyl groups can participate in hydrogen bonding interactions within the active site. Their modification or replacement could alter the binding mode and affinity.

Wound Healing

This compound has been shown to promote wound healing.[3] This effect is likely multi-faceted, involving its anti-inflammatory properties through PDE4 inhibition, as well as potential direct effects on skin cells. The process of wound healing is complex, involving hemostasis, inflammation, proliferation, and remodeling phases.[6] Natural products can influence these stages in various ways, including promoting cell migration and proliferation, and modulating the production of extracellular matrix components.[7]

Potential Mechanisms in Wound Healing:

  • Anti-inflammatory Action: By inhibiting PDE4, this compound can reduce the inflammatory response in the early stages of wound healing, which can lead to improved tissue repair.

  • Fibroblast and Keratinocyte Proliferation: It may stimulate the proliferation and migration of fibroblasts and keratinocytes, key cell types in the formation of new tissue.

  • Collagen Synthesis: It could enhance the production of collagen, a major component of the extracellular matrix that provides structural support to the healing tissue.

Quantitative Data Summary

Quantitative data on the biological activity of this compound derivatives is currently limited in the public domain. The following table summarizes the available data for the parent compound.

CompoundTargetAssayActivity (IC₅₀/EC₅₀)Reference
This compoundPDE4Enzymatic AssayModerately Potent (Specific value not publicly available)[6]
This compoundAntioxidant ActivityDPPH ScavengingInactive[3]
(-)-Epicatechin (co-isolated)Antioxidant ActivityDPPH Scavenging19.3 µM[3]

Experimental Protocols

Proposed Synthesis of a this compound Derivative: this compound diacetate

This protocol describes a general procedure for the acetylation of the hydroxyl groups of this compound.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (2.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (2.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the diacetylated derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro PDE4 Inhibition Assay

This protocol outlines a standard method for assessing the PDE4 inhibitory activity of test compounds.

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP

  • 5'-Nucleotidase

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • Malachite green reagent

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction buffer containing Tris-HCl, MgCl₂, and other necessary components.

  • In a 96-well plate, add the reaction buffer, recombinant PDE4 enzyme, and the test compound at various concentrations.

  • Initiate the reaction by adding cAMP as the substrate. Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).

  • Stop the PDE4 reaction by adding a stopping reagent.

  • Add 5'-nucleotidase to the wells and incubate to convert the resulting AMP to adenosine and inorganic phosphate (B84403).

  • Add the malachite green reagent to each well. This reagent will react with the inorganic phosphate to produce a colored complex.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the percentage of PDE4 inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of compounds on cell migration, a key process in wound healing.

Materials:

  • Human dermal fibroblasts or keratinocytes

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds

  • Sterile pipette tips or a cell scraper

  • Microscope with a camera

Procedure:

  • Seed the cells in a multi-well plate and grow them to confluence.

  • Create a "scratch" or cell-free gap in the confluent monolayer using a sterile pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the test compound at various concentrations. A control group with vehicle (e.g., DMSO) should be included.

  • Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

  • Measure the width of the scratch at different points for each image.

  • Calculate the percentage of wound closure over time for each treatment group compared to the control.

  • Statistically analyze the data to determine if the test compound significantly promotes cell migration.

Signaling Pathways

PDE4 Inhibition and cAMP Signaling

The inhibition of PDE4 by this compound and its analogs is expected to modulate the cAMP signaling pathway. An increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a reduction in the production of pro-inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to AMP 5'-AMP PDE4->AMP Hydrolyzes PKA_active Active PKA PKA_inactive->PKA_active Activates Inflammation Pro-inflammatory Mediators PKA_active->Inflammation Inhibits Cedrusin This compound Analogs Cedrusin->PDE4 Inhibits

PDE4 inhibition by this compound analogs enhances cAMP signaling.
Key Signaling Pathways in Wound Healing

The wound healing process is regulated by a complex network of signaling pathways initiated by growth factors and cytokines. These pathways orchestrate cell proliferation, migration, and extracellular matrix deposition.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response GF Growth Factors (e.g., PDGF, FGF) Receptor Growth Factor Receptors GF->Receptor Binds PI3K PI3K/Akt Pathway Receptor->PI3K MAPK MAPK/ERK Pathway Receptor->MAPK Transcription Transcription Factors (e.g., NF-κB) PI3K->Transcription MAPK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Migration Cell Migration Transcription->Migration ECM ECM Production Transcription->ECM

Key signaling pathways involved in the proliferative phase of wound healing.

Conclusion and Future Directions

This compound represents a promising natural product scaffold for the development of novel therapeutic agents, particularly for inflammatory conditions and wound healing. Its activity as a PDE4 inhibitor provides a solid rationale for its anti-inflammatory effects. However, the exploration of its derivatives and analogs is still in its infancy.

Future research should focus on the following areas:

  • Systematic Synthesis and SAR Studies: The synthesis and biological evaluation of a diverse library of this compound derivatives are crucial to establish clear structure-activity relationships for PDE4 inhibition and other biological activities.

  • Mechanism of Action in Wound Healing: Further studies are needed to elucidate the precise mechanisms by which this compound and its analogs promote wound healing, including their effects on specific cell types and signaling pathways.

  • In Vivo Efficacy and Pharmacokinetics: Promising analogs should be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.

  • Selectivity Profiling: For derivatives targeting PDE4, it will be important to assess their selectivity against other PDE isoforms to minimize potential side effects.

By addressing these research questions, the full therapeutic potential of this compound and its derivatives can be unlocked, potentially leading to the development of new and effective treatments for a range of medical conditions.

References

Preliminary In Vitro Studies of 3,4-O-dimethylcedrusin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-O-dimethylcedrusin is a lignan (B3055560) found in the resin of Croton lechleri, commonly known as Dragon's Blood.[1] This resin has a long history of traditional use for its healing and anti-inflammatory properties.[2] Preliminary studies suggest that this compound is a significant contributor to these biological activities.[2] This technical guide provides an in-depth overview of the available preliminary in vitro data on this compound, details relevant experimental protocols, and visualizes potential signaling pathways and workflows. It is important to note that while the compound has been identified as a key active component, much of the current research has been conducted on the crude "Dragon's Blood" extract. Therefore, this document will distinguish between findings related to the isolated compound and the extract, highlighting the need for further specific in vitro investigation of this compound.

Quantitative Data

Direct quantitative in vitro data for this compound is limited in the currently available literature. The following table summarizes qualitative findings and data from studies on Croton lechleri resin where this compound is a known constituent.

Activity Assay Type Key Findings for this compound or Croton lechleri Resin Reference
Wound HealingIn Vivo (Rat model)3',4-O-Dimethylcedrusin stimulated the formation of fibroblasts and collagen. The crude Dragon's Blood was noted to be more effective.[3][4][5]
Cell ProliferationEndothelial Cell Proliferation AssayThis compound did not result in endothelial cell proliferation but had protective properties when cells were starved.[6]
Anti-inflammatoryNot SpecifiedThe lignan this compound is cited as being responsible for the anti-inflammatory activities of Croton lechleri resin.[2]
CytotoxicityJ774 cellsThe resin of C. lechleri showed approximately 50% toxicity to the host cell at a concentration of 25 µg/mL.[7]
AntiprotozoalLeishmania amazonensis assayThe resin of C. lechleri exhibited an IC50 of 5.04µg/mL against L. amazonensis.[7]

Experimental Protocols

While specific protocols for in vitro studies of this compound are not extensively detailed in the literature, the following are standard methodologies for the key experiments cited.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., human dermal fibroblasts, macrophages) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Treatment: Add fresh medium containing various concentrations of this compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Remove the treatment medium and add 100 µL of 0.5 mg/mL MTT solution to each well.[8]

  • Incubation: Incubate the plate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[8]

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well.[8]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[8]

Wound Healing: In Vitro Scratch Assay

This assay is used to measure cell migration.

  • Cell Seeding: Seed cells (e.g., human dermal fibroblasts) in a 24-well plate and grow to a confluent monolayer.[8]

  • Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.[8]

  • Washing: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.[8]

  • Treatment: Add fresh medium with or without different concentrations of this compound.[8]

  • Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 24, 48, 72 hours).[8]

  • Analysis: Measure the closure of the scratch over time to determine the rate of cell migration.[9]

Anti-inflammatory Activity: Measurement of Inflammatory Mediators

This involves the use of cell lines such as RAW264.7 macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture and Stimulation: Culture RAW264.7 cells and pre-treat with various concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL).[10]

  • Measurement of Nitric Oxide (NO): After 24 hours of incubation, measure the amount of nitrite (B80452) in the cell culture supernatant using the Griess reagent.[10][11]

  • Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β): Collect the cell culture supernatant and measure the levels of cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10][11][12]

  • Western Blot Analysis: Lyse the cells and perform western blotting to analyze the protein expression levels of key inflammatory mediators like COX-2 and iNOS, and signaling proteins like phosphorylated NF-κB and MAPKs.[10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Hypothetical Anti-inflammatory Signaling Pathway for this compound cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Compound This compound Compound->IKK Compound->NFkB

Caption: Hypothetical NF-κB signaling pathway inhibition.

G Experimental Workflow for In Vitro Wound Healing Assay A Seed cells to form a confluent monolayer B Create a scratch with a pipette tip A->B C Wash to remove detached cells B->C D Add medium with/without This compound C->D E Image at 0h, 24h, 48h D->E F Measure wound closure E->F

Caption: In Vitro Scratch Wound Healing Assay Workflow.

G Logical Relationship of this compound in Dragon's Blood DB Dragon's Blood (Croton lechleri resin) Comp Active Constituents DB->Comp DM This compound Comp->DM PA Proanthocyanidins Comp->PA Tasp Taspine Comp->Tasp Activity Biological Activities DM->Activity AntiInflam Anti-inflammatory Activity->AntiInflam WoundHeal Wound Healing Activity->WoundHeal

References

Methodological & Application

Synthesis of 3,4-O-Dimethylcedrusin: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,4-O-dimethylcedrusin, a dihydrobenzofuran neolignan. The synthesis is based on a biomimetic approach involving the oxidative coupling of a phenylpropanoid precursor followed by chemical reduction. This protocol is intended for researchers in medicinal chemistry, natural product synthesis, and drug development who require a reliable method for obtaining this compound for further investigation. All quantitative data from the key synthetic steps are presented in tabular format, and a graphical representation of the synthesis workflow is provided.

Introduction

This compound is a naturally occurring lignan (B3055560) that has garnered interest due to its potential biological activities. The efficient synthesis of this molecule is crucial for enabling further pharmacological studies. The protocol described herein follows a biomimetic strategy, mimicking the natural biosynthetic pathway of neolignans. The key steps involve the esterification of ferulic acid, followed by an oxidative coupling to form the characteristic dihydrobenzofuran core, and a final reduction to yield the target compound.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound, based on the biomimetic synthesis approach.

Step No.Reaction StepStarting MaterialProductYield (%)
1EsterificationFerulic acidMethyl ferulate~98
2Oxidative CouplingMethyl ferulate(±)-trans-Dehydrodiferulic acid dimethyl ester31
3Reduction(±)-trans-Dehydrodiferulic acid dimethyl ester(±)-3,4-O-Dimethylcedrusin85

Experimental Protocols

This section details the step-by-step methodology for the synthesis of racemic this compound.

Step 1: Synthesis of Methyl Ferulate
  • Reaction Setup: To a solution of ferulic acid (1 equivalent) in methanol (B129727) (MeOH), add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reaction Conditions: Heat the mixture at reflux for 4 hours.

  • Work-up and Purification: After cooling to room temperature, evaporate the solvent under reduced pressure. Dissolve the residue in diethyl ether (Et₂O) and wash successively with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain methyl ferulate as a crystalline solid. The product is typically used in the next step without further purification.

Step 2: Synthesis of (±)-trans-Dehydrodiferulic Acid Dimethyl Ester
  • Reaction Setup: Dissolve methyl ferulate (1 equivalent) in a mixture of dry benzene (B151609) and acetone (B3395972) (5:3 v/v).

  • Reagent Addition: Add silver(I) oxide (Ag₂O) (0.5 equivalents) to the solution.

  • Reaction Conditions: Stir the suspension at room temperature for 20 hours.

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the silver salts and wash the pad with acetone. Evaporate the combined filtrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford (±)-trans-dehydrodiferulic acid dimethyl ester.

Step 3: Synthesis of (±)-3,4-O-Dimethylcedrusin
  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (±)-trans-dehydrodiferulic acid dimethyl ester (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Carefully add lithium aluminium hydride (LiAlH₄) (2.5 equivalents) portion-wise.

  • Reaction Conditions: Stir the reaction mixture at 0 °C for 30 minutes.

  • Work-up and Purification: Quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide (B78521) (NaOH) solution, and then again water. Filter the resulting precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield (±)-3,4-O-dimethylcedrusin.

Mandatory Visualization

The following diagrams illustrate the key experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Oxidative Coupling cluster_2 Step 3: Reduction Ferulic_Acid Ferulic Acid Esterification MeOH, H₂SO₄ Reflux, 4h Ferulic_Acid->Esterification Methyl_Ferulate Methyl Ferulate Esterification->Methyl_Ferulate Methyl_Ferulate_2 Methyl Ferulate Oxidative_Coupling Ag₂O Benzene-Acetone RT, 20h Methyl_Ferulate_2->Oxidative_Coupling Dehydrodiferulic_Ester (±)-trans-Dehydrodiferulic Acid Dimethyl Ester Oxidative_Coupling->Dehydrodiferulic_Ester Dehydrodiferulic_Ester_2 (±)-trans-Dehydrodiferulic Acid Dimethyl Ester Reduction LiAlH₄ THF, 0°C, 30 min Dehydrodiferulic_Ester_2->Reduction Dimethylcedrusin (±)-3,4-O-Dimethylcedrusin Reduction->Dimethylcedrusin

Caption: Biomimetic synthesis workflow for (±)-3,4-O-dimethylcedrusin.

Application Notes and Protocols for the Quantification of 3,4-O-Dimethylcedrusin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-O-Dimethylcedrusin is a naturally occurring lignan (B3055560) found in various plant species, notably in the latex of Croton lechleri (Sangre de Drago). Lignans as a class of compounds have garnered significant scientific interest due to their diverse biological activities, including antioxidant and anti-inflammatory effects. Accurate and precise quantification of this compound in plant materials, extracts, and pharmaceutical formulations is essential for quality control, pharmacokinetic studies, and the overall development of new therapeutics.

This document presents comprehensive protocols for three powerful analytical techniques suitable for the quantification of this compound. HPLC-DAD offers a widely accessible and reliable method for quantification. LC-MS/MS provides superior sensitivity and selectivity, making it ideal for analyzing complex matrices or trace amounts of the analyte. As an alternative, qNMR offers a non-destructive method that does not require an identical reference standard for every compound in a mixture.

Part 1: Sample Preparation from Plant Material

A critical step for accurate quantification is the efficient extraction of this compound from the sample matrix. Lignans are moderately lipophilic, and their extraction can be optimized by selecting appropriate solvents.

Protocol 1: Solvent Extraction of this compound

  • Sample Homogenization: Lyophilize (freeze-dry) the plant material (e.g., Croton lechleri latex or other plant tissues) to remove water. Grind the dried material into a fine powder to maximize the surface area for extraction.

  • Defatting (for lipid-rich matrices): For samples with high lipid content, pre-extract the powdered material with n-hexane (1:10, w/v) for 1-2 hours at room temperature with agitation. Centrifuge and discard the hexane (B92381) supernatant. This step prevents interference from lipids in subsequent analyses.

  • Lignan Extraction:

    • To the defatted (or initial) plant powder, add 80% aqueous methanol (B129727) (1:10, w/v).

    • Sonicate the mixture for 30 minutes in an ultrasonic bath, or alternatively, macerate with constant stirring for 24 hours at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants from the three extraction cycles.

  • Solvent Removal and Reconstitution:

    • Evaporate the methanol from the pooled supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C.

    • Lyophilize the remaining aqueous fraction to obtain a dry extract.

    • Accurately weigh the dried extract and store it at -20°C until analysis.

  • Sample Solution Preparation for Analysis:

    • For HPLC and LC-MS analysis, accurately weigh a portion of the dried extract and dissolve it in the initial mobile phase composition (e.g., methanol or acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

Diagram 1: General Workflow for Sample Preparation

G cluster_sample Sample Preparation cluster_analysis Analysis plant_material Plant Material (e.g., Croton lechleri latex) homogenization Grinding/Homogenization plant_material->homogenization extraction Solvent Extraction (80% Methanol) homogenization->extraction filtration Filtration/Centrifugation extraction->filtration evaporation Solvent Evaporation filtration->evaporation dry_extract Dry Extract evaporation->dry_extract reconstitution Reconstitution in Mobile Phase dry_extract->reconstitution final_sample Filtered Sample for Injection reconstitution->final_sample

Caption: Workflow for the extraction of this compound from plant material.

Part 2: Quantification by HPLC-DAD

Protocol 2: HPLC-DAD Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-35 min: 20% to 80% B

      • 35-40 min: 80% to 100% B

      • 40-45 min: 100% B

      • 45-50 min: 100% to 20% B

      • 50-60 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at 280 nm, with spectra recorded from 200-400 nm for peak purity analysis.

  • Standard Preparation:

    • Prepare a stock solution of purified this compound standard in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare a series of calibration standards ranging from approximately 1 to 200 µg/mL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Inject the prepared sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.

    • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Table 1: Proposed HPLC-DAD Method Validation Parameters

ParameterProposed Value
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL
Accuracy (Recovery)95 - 105%
Precision (RSD%)< 2%

Part 3: Quantification by LC-MS/MS

Protocol 3: LC-MS/MS Method

  • Instrumentation: An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-12 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Precursor Ion [M+H]⁺: m/z 375.18.

    • Product Ions (for MRM): To be determined by infusion of a standard solution. Plausible fragments would result from the loss of water, methoxy (B1213986) groups, or cleavage of the propanol (B110389) side chain.

    • Collision Energy: To be optimized for the specific instrument and transitions.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~150°C.

    • Desolvation Temperature: ~400°C.

  • Quantification:

    • Develop a Multiple Reaction Monitoring (MRM) method using the optimized precursor and product ion transitions.

    • Prepare calibration standards and samples as described for the HPLC method, but at lower concentrations (e.g., 1 ng/mL to 500 ng/mL).

    • Construct a calibration curve and quantify the analyte in the samples.

Table 2: Proposed LC-MS/MS Method Validation Parameters

ParameterProposed Value
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.2 ng/mL
Limit of Quantification (LOQ)~0.8 ng/mL
Accuracy (Recovery)97 - 103%
Precision (RSD%)< 5%

Part 4: Quantification by qNMR

Protocol 4: Quantitative ¹H-NMR Method

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated 90° pulses.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried plant extract and a similar amount of a certified internal standard (IS) with a known purity (e.g., maleic acid, dimethyl sulfone). The IS should have signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume (e.g., 700 µL) of a deuterated solvent (e.g., Methanol-d₄).

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and IS). This is critical for accurate quantification and may require a preliminary T₁ measurement. A conservative value of 30-60 seconds is often used.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

    • Acquisition Time: At least 3 seconds.

  • Data Processing and Quantification:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Select well-resolved, non-overlapping signals for both this compound and the internal standard for integration.

    • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Iₛ) * (Nₛ / Nₓ) * (Mₓ / Mₛ) * (mₛ / mₑ) * Pₛ

    Where:

    • Cₓ = Concentration of the analyte in the extract (% w/w)

    • Iₓ and Iₛ = Integral areas of the analyte and internal standard signals, respectively

    • Nₓ and Nₛ = Number of protons corresponding to the integrated signals of the analyte and standard, respectively

    • Mₓ and Mₛ = Molar masses of the analyte and standard, respectively

    • mₛ and mₑ = Masses of the standard and the extract, respectively

    • Pₛ = Purity of the internal standard

Table 3: Proposed qNMR Method Validation Parameters

ParameterProposed Value
Linearity Range0.5 - 20 mg/mL
Correlation Coefficient (r²)> 0.999
Limit of Quantification (LOQ)~0.1 mg/mL
Accuracy (Relative Error)< 2%
Precision (RSD%)< 1.5%

Diagram 2: Decision Tree for Method Selection

G start Start: Need to quantify this compound matrix_complexity Is the sample matrix complex? start->matrix_complexity concentration Is the expected concentration very low (<1 µg/mL)? matrix_complexity->concentration Yes standard_available Is a pure standard of this compound available? matrix_complexity->standard_available No concentration->standard_available No lcms Use LC-MS/MS concentration->lcms Yes hplc Use HPLC-DAD standard_available->hplc Yes qnmr Use qNMR standard_available->qnmr No

Caption: A decision-making guide for selecting the appropriate analytical method.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the quantification of this compound in various samples. The choice of method will depend on the specific requirements of the analysis, including sample complexity, required sensitivity, and the availability of instrumentation and standards. For routine quality control of relatively clean extracts, HPLC-DAD is a suitable and cost-effective option. For analyses requiring high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice. qNMR serves as a powerful alternative, especially when an identical certified reference standard is unavailable or for the simultaneous quantification of multiple components. It is recommended to validate the chosen method according to ICH guidelines to ensure reliable and accurate results.

Application Note & Protocol: HPLC Analysis of 3,4-O-Dimethylcedrusin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the quantitative analysis of 3,4-O-dimethylcedrusin using High-Performance Liquid Chromatography (HPLC). The method is designed for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a bioactive lignan (B3055560) found in various plant species, notably in "Dragon's Blood" from Croton species.[1][2] Lignans are a class of phenolic compounds with diverse biological activities, making their accurate quantification crucial for research and development.[3][4] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of individual components in complex mixtures like plant extracts.[4][5][6] This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound, based on established methodologies for similar lignan compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the preparation of standards and samples for HPLC analysis.

PropertyValueReference
Molecular FormulaC21H26O6[2][7]
Molecular Weight374.4 g/mol [7]
CAS Number166021-14-3[7]
SolubilitySoluble in DMSO[7]
Purity (typical)≥ 98%[8]

Experimental Protocol

This section outlines the detailed protocol for the HPLC analysis of this compound.

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for mobile phase modification)

  • Dimethyl sulfoxide (B87167) (DMSO, for stock solution)

  • Syringe filters (0.45 µm)

The proposed HPLC method utilizes a reversed-phase C18 column. The chromatographic conditions are summarized in Table 2.

ParameterRecommended Condition
HPLC SystemAgilent 1260 Infinity or equivalent
DetectorDiode Array Detector (DAD) or UV Detector
ColumnC18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseIsocratic: Acetonitrile:Water (60:40, v/v) or Gradient
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength280 nm (based on typical lignan absorbance)
Injection Volume10 µL
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Extraction from Plant Material (e.g., "Dragon's Blood" resin):

    • Accurately weigh approximately 1 g of the powdered plant material.

    • Extract with 20 mL of methanol by sonication for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume of mobile phase.

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

For robust and reliable results, the analytical method should be validated according to ICH guidelines. The key validation parameters are summarized in Table 3.

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Precision Relative Standard Deviation (RSD) ≤ 2%
    - Repeatability (Intra-day)RSD ≤ 2% over multiple injections on the same day
    - Intermediate Precision (Inter-day)RSD ≤ 2% over multiple days
Accuracy Recovery between 98% and 102%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak for this compound should be well-resolved from other components in the sample matrix.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in clear and concise tables for easy comparison and interpretation.

Table 4: Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1
5
10
25
50
100
Equation y = mx + c

Table 5: Precision and Accuracy Data

Concentration (µg/mL)Intra-day RSD (%)Inter-day RSD (%)Recovery (%)
Low QC
Mid QC
High QC

Visualizations

The overall experimental workflow for the HPLC analysis of this compound is depicted in the following diagram.

G Figure 1: HPLC Analysis Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output Standard_Prep Standard Preparation (1-100 µg/mL) HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Data_Acquisition Data Acquisition (Peak Integration) Chromatography->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Final Report (Concentration of this compound) Quantification->Report

Caption: Workflow for this compound HPLC analysis.

Conclusion

The proposed HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. This method can be effectively applied in quality control, pharmacokinetic studies, and the standardization of herbal products containing this bioactive lignan. Adherence to the detailed protocol and validation procedures will ensure the generation of accurate and reproducible results.

References

Application Notes and Protocols for the Mass Spectrometry of 3,4-O-dimethylcedrusin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of 3,4-O-dimethylcedrusin, a dihydrobenzofuran neolignan, using mass spectrometry. Lignans (B1203133) are a class of polyphenolic compounds with significant biological activities, making their accurate identification and quantification crucial in natural product research and drug development.[1] These application notes offer insights into the fragmentation patterns of this compound, alongside protocols for sample preparation and analysis by liquid chromatography-mass spectrometry (LC-MS). The information presented is intended to facilitate the structural elucidation and quantification of this and related compounds in complex matrices.

Introduction to this compound

This compound is a naturally occurring lignan (B3055560) found in various plant species, including Croton lechleri (source of Dragon's Blood) and Faramea multiflora.[1][2] Lignans are formed by the dimerization of two phenylpropanoid units and exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1] Mass spectrometry is a highly sensitive and selective technique for the analysis of lignans, enabling the determination of their molecular mass and structural features.[3]

Chemical Information:

CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)
This compoundC21H26O6374.43[4]374.17293854[2]
CedrusinC19H22O6346.38[5]346.14163842[6]

Proposed Fragmentation Pathway

The fragmentation of dihydrobenzofuran neolignans, such as this compound, under electrospray ionization (ESI) in positive ion mode can be predicted based on the fragmentation patterns of similar compounds. The following diagram illustrates a plausible fragmentation pathway for the protonated molecule [M+H]⁺.

fragmentation_pathway M [M+H]⁺ m/z 375.18 F1 Fragment 1 m/z 357.17 Loss of H₂O M->F1 -18 Da F2 Fragment 2 m/z 345.17 Loss of CH₂O M->F2 -30 Da F3 Fragment 3 m/z 167.08 Cleavage of dihydrofuran ring M->F3 Retro-Diels-Alder

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Protocols

Sample Preparation

The extraction of lignans from plant material is a critical step for successful analysis. The choice of solvent depends on the polarity of the target lignan.

  • Extraction from Plant Material:

    • Air-dry or freeze-dry the plant material to remove moisture.[3] Lignans are generally stable at temperatures up to 60°C.[3]

    • Grind the dried material to a fine powder to increase the surface area for extraction.

    • For lignans like this compound, extraction with a medium polarity solvent is recommended. A mixture of methanol (B129727)/water or ethanol/water (e.g., 80:20 v/v) is often effective.[7]

    • Perform the extraction using sonication or maceration for a sufficient period (e.g., 1-2 hours).

    • Centrifuge the mixture and collect the supernatant. The extraction may be repeated to ensure complete recovery.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Sample Solution for LC-MS Analysis:

    • Dissolve the dried extract in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The combination of liquid chromatography with mass spectrometry provides high selectivity and sensitivity for the analysis of lignans in complex mixtures.[3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS Parameters (Positive ESI Mode):

ParameterValue
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Scan Range (Full Scan) m/z 100-500
Collision Energy (MS/MS) 10-40 eV (for fragmentation studies)

Data Analysis and Interpretation

The acquired data can be processed using the instrument's software. The identification of this compound is based on its retention time and the accurate mass of the protonated molecule [M+H]⁺ (m/z 375.1804). Tandem mass spectrometry (MS/MS) experiments should be performed to confirm the structure by comparing the observed fragment ions with the proposed fragmentation pathway.

Experimental Workflow

The following diagram illustrates the overall workflow for the mass spectrometric analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plant Material Plant Material Grinding Grinding Plant Material->Grinding Solvent Extraction Solvent Extraction Grinding->Solvent Extraction Filtration Filtration Solvent Extraction->Filtration LC-MS Sample LC-MS Sample Filtration->LC-MS Sample LC Separation LC Separation LC-MS Sample->LC Separation MS Detection (Full Scan) MS Detection (Full Scan) LC Separation->MS Detection (Full Scan) MS/MS Fragmentation MS/MS Fragmentation MS Detection (Full Scan)->MS/MS Fragmentation Data Analysis Data Analysis MS/MS Fragmentation->Data Analysis Structural Elucidation Structural Elucidation Data Analysis->Structural Elucidation

References

Application Notes and Protocols for 3,4-O-Dimethylcedrusin Research in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in the research of 3,4-O-dimethylcedrusin, a naturally occurring dihydrobenzofuran neolignan with potential therapeutic applications. The protocols detailed below are intended to serve as a guide for studying its anti-inflammatory and wound healing properties.

Overview of this compound

This compound is a lignan (B3055560) isolated from plants such as Croton lechleri (Dragon's Blood) and Magnolia biondii.[1] Traditionally, extracts containing this compound have been used for their anti-inflammatory and healing properties.[2] Pre-clinical research has identified 3',4-O-dimethylcedrusin (DCN) as a phosphodiesterase 4 (PDE4) inhibitor, suggesting a mechanism for its anti-inflammatory effects.[3]

Key Research Areas and Relevant Animal Models

Based on its known biological activities, two primary areas of in vivo research for this compound are inflammatory skin conditions and wound healing.

  • Atopic Dermatitis: The 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis model in mice is a well-established and relevant model to investigate the efficacy of PDE4 inhibitors like this compound.

  • Wound Healing: Excisional and splinted wound healing models in rodents are suitable for evaluating the compound's ability to promote tissue repair and regeneration.

Quantitative Data Summary

Direct in vivo quantitative data for this compound is limited in publicly available literature. However, the following table includes the in vitro PDE4 inhibitory activity of 3',4-O-dimethylcedrusin (DCN) and in vivo data for a closely related, structurally optimized derivative, compound 7b-1 , as reported in a key study. This provides a valuable reference for the potential efficacy of this class of compounds.

CompoundAssayModel SystemKey Parameters and ResultsReference
3',4-O-dimethylcedrusin (DCN) PDE4 InhibitionIn vitro enzyme assayIC50 = 3.26 ± 0.28 µM[3]
Compound 7b-1 (DCN derivative) PDE4 InhibitionIn vitro enzyme assayIC50 = 0.17 ± 0.02 µM[3]
Anti-TNF-α ActivityIn vitro cell-based assayEC50 = 0.19 ± 0.10 µM[3]
Atopic DermatitisDNCB-induced mouse modelTopical treatment with 7b-1 resulted in significant pharmacological benefits.[3]

Experimental Protocols

DNCB-Induced Atopic Dermatitis in Mice

This protocol is adapted from established methods for inducing atopic dermatitis-like skin lesions in mice to test the efficacy of topical anti-inflammatory agents.

Materials:

  • This compound

  • Vehicle for topical formulation (e.g., acetone (B3395972) and olive oil mixture)

  • 2,4-dinitrochlorobenzene (DNCB)

  • BALB/c mice (6-8 weeks old)

  • Calipers for measuring ear thickness

  • Biopsy punches

  • Histology supplies (formalin, paraffin, H&E stain)

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-4, IL-5)

Procedure:

  • Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Sensitization:

    • On day 0, shave the dorsal skin of the mice.

    • Apply a 1% DNCB solution (in a 3:1 acetone:olive oil vehicle) to the shaved dorsal skin.

  • Challenge:

    • Starting on day 7, apply a 0.2% DNCB solution to the dorsal skin and both ears three times a week for two weeks to induce atopic dermatitis-like lesions.

  • Treatment:

    • Divide the mice into experimental groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

    • From day 14, topically apply the respective treatments to the ears and dorsal skin daily for two weeks.

  • Assessment of Inflammation:

    • Ear Thickness: Measure the thickness of both ears daily using a digital caliper.

    • Clinical Score: Visually score the severity of skin lesions (erythema, edema, excoriation, dryness) on a scale of 0 to 3 (0=none, 1=mild, 2=moderate, 3=severe).

    • Histological Analysis: At the end of the study, euthanize the mice and collect skin tissue samples. Fix in 10% formalin, embed in paraffin, and stain with H&E to assess epidermal thickness and inflammatory cell infiltration.

    • Cytokine Levels: Homogenize skin tissue or collect serum to measure the levels of inflammatory cytokines (TNF-α, IL-4, IL-5) using ELISA.

Excisional Splinted Wound Healing Model in Mice

This model is designed to mimic wound healing in humans by preventing wound contraction, thus emphasizing re-epithelialization and granulation tissue formation.

Materials:

  • This compound in a suitable topical formulation (e.g., hydrogel, cream)

  • BALB/c mice (8-10 weeks old)

  • Surgical instruments (scalpel, forceps, scissors)

  • 6mm biopsy punch

  • Silicone splints (e.g., donut-shaped)

  • Sutures

  • Digital camera for wound imaging

  • Image analysis software

Procedure:

  • Anesthesia and Hair Removal: Anesthetize the mice and shave the dorsal surface.

  • Wound Creation:

    • Create two full-thickness excisional wounds on the dorsum of each mouse using a 6mm biopsy punch.

  • Splint Application:

    • Place a silicone splint around each wound and suture it to the skin to prevent contraction.

  • Treatment Application:

    • Apply the this compound formulation or vehicle control to the wounds immediately after surgery and on subsequent days as per the study design.

  • Wound Closure Measurement:

    • Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14).

    • Use image analysis software to measure the wound area. Calculate the percentage of wound closure relative to the initial wound area.

  • Histological Analysis:

    • Collect wound tissue at different time points.

    • Perform histological staining (H&E, Masson's trichrome) to evaluate re-epithelialization, granulation tissue formation, collagen deposition, and neovascularization.

Mechanism of Action and Signaling Pathways

This compound has been identified as a PDE4 inhibitor. PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation and inhibition of pro-inflammatory transcription factors such as NF-κB, and the activation of anti-inflammatory pathways. This ultimately results in the reduced production of pro-inflammatory cytokines like TNF-α, IL-4, and IL-5, and an increase in anti-inflammatory cytokines like IL-10.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Adenylate Cyclase Adenylate Cyclase Receptor->Adenylate Cyclase activates ATP ATP ATP->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP converts AMP AMP cAMP->AMP degrades PKA (inactive) PKA (inactive) cAMP->PKA (inactive) activates PDE4 PDE4 PDE4->cAMP PKA (active) PKA (active) PKA (inactive)->PKA (active) NF-kB (active) NF-kB (active) PKA (active)->NF-kB (active) inhibits Anti-inflammatory Cytokines (IL-10) Anti-inflammatory Cytokines (IL-10) PKA (active)->Anti-inflammatory Cytokines (IL-10) promotes transcription Pro-inflammatory Cytokines (TNF-α, IL-4, IL-5) Pro-inflammatory Cytokines (TNF-α, IL-4, IL-5) NF-kB (active)->Pro-inflammatory Cytokines (TNF-α, IL-4, IL-5) promotes transcription This compound This compound This compound->PDE4 inhibits

Caption: PDE4 Inhibition Signaling Pathway.

Experimental_Workflow_AD cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Acclimatization Acclimatization Sensitization (Day 0) Sensitization (Day 0) Acclimatization->Sensitization (Day 0) Challenge (Days 7-21) Challenge (Days 7-21) Sensitization (Day 0)->Challenge (Days 7-21) Daily Topical Treatment (Days 14-28) Daily Topical Treatment (Days 14-28) Challenge (Days 7-21)->Daily Topical Treatment (Days 14-28) Endpoint Endpoint Daily Topical Treatment (Days 14-28)->Endpoint Daily Ear Thickness Measurement Daily Ear Thickness Measurement Daily Topical Treatment (Days 14-28)->Daily Ear Thickness Measurement Clinical Scoring Clinical Scoring Daily Topical Treatment (Days 14-28)->Clinical Scoring Histological Analysis Histological Analysis Endpoint->Histological Analysis Cytokine Measurement Cytokine Measurement Endpoint->Cytokine Measurement

Caption: DNCB-Induced Atopic Dermatitis Workflow.

Experimental_Workflow_Wound_Healing cluster_surgery Surgical Procedure cluster_treatment_monitoring Treatment and Monitoring cluster_analysis Analysis Anesthesia & Hair Removal Anesthesia & Hair Removal Wound Creation Wound Creation Anesthesia & Hair Removal->Wound Creation Splint Application Splint Application Wound Creation->Splint Application Topical Treatment Application Topical Treatment Application Splint Application->Topical Treatment Application Wound Closure Measurement (Days 0, 3, 7, 10, 14) Wound Closure Measurement (Days 0, 3, 7, 10, 14) Topical Treatment Application->Wound Closure Measurement (Days 0, 3, 7, 10, 14) Endpoint Endpoint Wound Closure Measurement (Days 0, 3, 7, 10, 14)->Endpoint Histological Analysis Histological Analysis Endpoint->Histological Analysis

Caption: Excisional Splinted Wound Healing Workflow.

References

Application Notes and Protocols for 3,4-O-Dimethylcedrusin in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the biological activities of the parent compound, cedrusin, and related lignans (B1203133). As of the latest literature review, there are no direct studies published on the specific anticancer applications of 3,4-O-dimethylcedrusin. The information provided herein is for research and development purposes and serves as a hypothesized framework for investigating its potential in oncology.

Application Notes

Background

This compound is a dihydrobenzofuran lignan (B3055560) found in the latex of Croton lechleri, commonly known as Dragon's Blood, as well as in Faramea multiflora.[1][2] Traditionally, Dragon's Blood has been used for its wound healing and anti-inflammatory properties.[3][4] Research has shown that this compound contributes to these effects by stimulating the formation of fibroblasts and collagen.[3]

While direct anticancer studies on this compound are not yet available, its parent compound, cedrusin, and other lignans from the Cedrus genus have demonstrated promising cytotoxic and antiproliferative activities against various cancer cell lines.[5][6][7][8] This suggests that this compound may hold untapped potential as a subject for cancer research.

Hypothesized Mechanism of Action in Cancer

Based on studies of related lignans, the potential anticancer effects of this compound could be mediated through several mechanisms:

  • Induction of Apoptosis: Lignans from Cedrus deodara have been shown to induce apoptosis in cancer cells, a key mechanism for eliminating malignant cells.[5][6] This is often associated with the activation of caspases, a family of proteases that execute programmed cell death.

  • Cell Cycle Arrest: Extracts from Cedrus species can cause cell cycle arrest, particularly at the G2/M phase, in cancer cells.[5][7] This prevents cancer cells from progressing through the cell division cycle, thereby inhibiting tumor growth.

  • Cytotoxicity: The parent compound, cedrusin, has demonstrated cytotoxic effects against human melanoma (A375) and cervical cancer (HeLa) cells.[8] This intrinsic ability to kill cancer cells is a primary characteristic of chemotherapeutic agents.

Potential Research Applications
  • Screening for Anticancer Activity: Initial studies should focus on screening this compound against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative effects.

  • Mechanism of Action Studies: Elucidating the molecular pathways through which this compound exerts its effects, including its impact on apoptosis, cell cycle progression, and key signaling pathways (e.g., p53, MAPK, PI3K/Akt).

  • In Vivo Efficacy: Evaluating the antitumor efficacy of this compound in preclinical animal models of cancer.

  • Combination Therapy: Investigating the potential synergistic effects of this compound when used in combination with existing chemotherapeutic drugs.

Quantitative Data Summary

The following table summarizes the cytotoxic activities of related lignans and extracts against various cancer cell lines. This data can serve as a benchmark for future studies on this compound.

Compound/ExtractCancer Cell Line(s)IC50 Value(s)Reference
Cedrus deodara Total Lignans (CTL)A549 (Lung)39.82 ± 1.74 µg/mL[5]
Cedrus atlantica Extract (CAt)HT-29 (Colorectal), CT-26 (Colorectal)31.21 µg/mL (HT-29), 19.77 µg/mL (CT-26)[7]
Hazelnut Shells Extract (containing cedrusin)A375 (Melanoma), SK-Mel-28 (Melanoma), HeLa (Cervical)584 µg/mL (A375), 459 µg/mL (SK-Mel-28), 526 µg/mL (HeLa)[8]
CD Lignan Mixture (Cedrus deodara)Various (Breast, Cervix, Neuroblastoma, Colon, Liver, Prostate)Varied from 16.4 ng/mL to 116.03 µg/mL depending on the cell line.[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the hypothesized anticancer activities of this compound.

Protocol: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Human cancer cell line (e.g., A549, HeLa, MCF-7)

  • This compound (stock solution in DMSO)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes at room temperature.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Human cancer cell line

  • This compound

  • Complete growth medium

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Human cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time period.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression of key apoptosis-regulating proteins.

Materials:

  • Human cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with this compound for 24 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

Experimental Workflow Diagram

G cluster_0 In Vitro Analysis cluster_1 Data Analysis & Interpretation A Cancer Cell Culture B Treatment with This compound A->B C MTT Assay (Cytotoxicity) B->C D Flow Cytometry (Cell Cycle & Apoptosis) B->D E Western Blot (Protein Expression) B->E F IC50 Determination C->F G Cell Cycle Phase Distribution D->G H Quantification of Apoptosis D->H I Mechanism of Action Hypothesis E->I F->I G->I H->I

Caption: A generalized workflow for the in vitro evaluation of this compound.

Hypothesized Apoptotic Signaling Pathway

G compound This compound bcl2 Bcl-2 (Anti-apoptotic) (Down-regulation) compound->bcl2 bax Bax (Pro-apoptotic) (Up-regulation) compound->bax mito Mitochondrial Outer Membrane Permeabilization bcl2->mito Inhibits bax->mito Promotes cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis

Caption: A potential intrinsic apoptosis pathway modulated by this compound.

References

Application Note & Protocols: Evaluation of the Anti-inflammatory Potential of 3,4-O-Dimethylcedrusin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,4-O-Dimethylcedrusin is a natural compound that has been isolated from various plant species, including Faramea multiflora and Croton lechleri[1]. The exploration of novel anti-inflammatory agents is a critical area of research for the development of therapeutics for a wide range of inflammatory diseases. This document provides detailed protocols for a panel of in vitro assays to investigate the anti-inflammatory properties of this compound. The assays focus on key biomarkers and signaling pathways involved in the inflammatory response, primarily utilizing the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.

Data Presentation: Summary of Quantitative Data

The following tables present illustrative quantitative data for the anti-inflammatory effects of this compound. Note: This data is hypothetical and serves as an example of how to present experimental findings. Actual results may vary.

Table 1: Effect of this compound on Nitric Oxide (NO) Production and Cell Viability in LPS-stimulated RAW 264.7 Macrophages.

TreatmentConcentration (µM)NO Production (% of LPS control)Cell Viability (%)
Control-0.8 ± 0.2100 ± 3.5
LPS1 µg/mL100 ± 5.198 ± 4.2
This compound + LPS185.3 ± 4.599 ± 3.8
562.1 ± 3.997 ± 4.1
1041.7 ± 3.296 ± 3.9
2525.4 ± 2.895 ± 4.0
L-NAME (Positive Control) + LPS100 µM15.2 ± 2.198 ± 3.6

Table 2: Effect of this compound on Pro-inflammatory Cytokine and Mediator Production in LPS-stimulated RAW 264.7 Macrophages.

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)PGE2 (pg/mL)
Control-25 ± 515 ± 410 ± 335 ± 6
LPS1 µg/mL1250 ± 80980 ± 65450 ± 302500 ± 150
This compound + LPS11050 ± 70820 ± 55380 ± 252100 ± 130
5830 ± 60650 ± 45290 ± 201650 ± 110
10550 ± 40430 ± 30180 ± 151100 ± 80
25310 ± 25250 ± 2090 ± 10650 ± 50
Dexamethasone (Positive Control) + LPS10 µM280 ± 20210 ± 1580 ± 8580 ± 45

Table 3: Effect of this compound on the Expression of Pro-inflammatory Enzymes in LPS-stimulated RAW 264.7 Macrophages.

TreatmentConcentration (µM)iNOS Protein Expression (Relative to LPS control)COX-2 Protein Expression (Relative to LPS control)
Control-0.05 ± 0.010.08 ± 0.02
LPS1 µg/mL1.00 ± 0.001.00 ± 0.00
This compound + LPS10.88 ± 0.060.91 ± 0.07
50.65 ± 0.050.72 ± 0.06
100.42 ± 0.040.48 ± 0.05
250.23 ± 0.030.29 ± 0.04

Experimental Protocols

Cell Culture and Maintenance

The RAW 264.7 murine macrophage cell line is a standard model for studying inflammation.

  • Cell Line: RAW 264.7 murine macrophage cell line (ATCC).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. Cells should be subcultured when they reach 80% confluency to maintain them in an undifferentiated state, characterized by a roundish morphology.[2]

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before conducting anti-inflammatory assays.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/mL and incubate overnight.[2]

    • Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24 hours. A vehicle control (e.g., DMSO, not exceeding 0.1%) should be included.[3]

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[3]

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 4 x 10^5 cells/mL and incubate overnight.[3]

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[4]

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.[5] A standard curve using sodium nitrite is used to quantify the nitrite concentration.

Pro-inflammatory Cytokine and Prostaglandin E2 (PGE2) Measurement (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of specific pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and the inflammatory mediator PGE2 in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 4 x 10^5 cells/mL.[3]

    • Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.[3]

    • Collect the cell-free supernatants and store them at -20°C until use.[3]

    • Quantify the concentrations of TNF-α, IL-6, IL-1β, and PGE2 using commercially available ELISA kits according to the manufacturer's instructions.[3][6]

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

Western blotting is used to determine the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Seed RAW 264.7 cells in 6-well plates at a density of 4 x 10^5 cells/mL.[3]

    • Pre-treat with this compound for 1 hour, then stimulate with 1 µg/mL of LPS. The stimulation time will vary depending on the target protein (e.g., 30 minutes for signaling proteins like p-IκBα and p-p65, and 18-24 hours for iNOS and COX-2).[3]

    • Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.[3]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-ERK1/2, ERK1/2, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the relative protein expression.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Assays A RAW 264.7 Cell Culture B Cell Seeding in Plates (96-well, 24-well, 6-well) A->B C Pre-treatment with This compound B->C D Stimulation with LPS (1 µg/mL) C->D E Cell Viability (MTT Assay) D->E F NO Production (Griess Assay) D->F G Cytokine & PGE2 Levels (ELISA) D->G H Protein Expression (Western Blot) D->H

Figure 1. General experimental workflow for assessing the anti-inflammatory activity of this compound.

NF_kappaB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylation IkB_NFkB->NFkB Releases NF-κB p_IkB p-IκBα IkB_NFkB->p_IkB ub_p_IkB Ub-p-IκBα p_IkB->ub_p_IkB Ubiquitination Proteasome Proteasome ub_p_IkB->Proteasome Degradation DNA DNA p_NFkB->DNA Translocates to Nucleus Transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Transcription Binds to Promoter InhibitionPoint1 Inhibit IKK InhibitionPoint1->IKK InhibitionPoint2 Inhibit IκBα Degradation InhibitionPoint2->ub_p_IkB InhibitionPoint3 Inhibit NF-κB Translocation InhibitionPoint3->p_NFkB

Figure 2. The NF-κB signaling pathway and potential points of inhibition by this compound.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK1_2 ERK1/2 MEK1_2->ERK1_2 p_p38 p-p38 p38->p_p38 Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 Phosphorylation AP1 AP-1 p_p38->AP1 Translocates to Nucleus p_JNK->AP1 p_ERK1_2->AP1 Transcription Transcription of Pro-inflammatory Genes AP1->Transcription InhibitionPoint Inhibit Phosphorylation of p38, JNK, ERK1/2 InhibitionPoint->p38 InhibitionPoint->JNK InhibitionPoint->ERK1_2

Figure 3. The MAPK signaling pathway and potential points of inhibition by this compound.

References

Application Notes and Protocols for Assessing the Neuroprotective Activity of 3,4-O-Dimethylcedrusin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-O-Dimethylcedrusin, a derivative of the natural compound cedrusin (B1631179) found in plants of the Cedrus genus, is a promising candidate for neuroprotective drug development. Its structural similarity to other flavonoids with known antioxidant and anti-apoptotic properties suggests its potential in mitigating neuronal damage in the context of neurodegenerative diseases. These application notes provide a comprehensive guide to the in vitro assays and protocols necessary to evaluate the neuroprotective efficacy of this compound. The methodologies are based on established protocols for related compounds, such as cedrin, isolated from Cedrus deodara.[1][2]

Key Neuroprotective Mechanisms to Investigate

The neuroprotective potential of this compound can be assessed by examining its effects on several key cellular processes implicated in neuronal cell death:

  • Cell Viability and Cytotoxicity: Determining the compound's ability to protect neuronal cells from toxic insults and assessing its own potential toxicity.

  • Oxidative Stress: Evaluating the capacity of the compound to scavenge reactive oxygen species (ROS) and enhance endogenous antioxidant defenses.

  • Mitochondrial Dysfunction: Assessing the compound's role in preserving mitochondrial integrity and function, which are often compromised in neurodegenerative conditions.

  • Apoptosis: Investigating the compound's ability to inhibit programmed cell death pathways.

  • Neuroinflammation: Examining the compound's potential to suppress the production of pro-inflammatory mediators in glial cells.

Data Presentation

Table 1: Effect of this compound on Cell Viability in an Aβ₁₋₄₂-Induced Neurotoxicity Model
Treatment GroupConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
Aβ₁₋₄₂ (10 µM)-52.3 ± 4.1
Aβ₁₋₄₂ + this compound0.165.7 ± 3.8
Aβ₁₋₄₂ + this compound178.9 ± 4.5
Aβ₁₋₄₂ + this compound1091.2 ± 5.0

Data is hypothetical and should be replaced with experimental results.

Table 2: Antioxidant Activity of this compound
Treatment GroupROS Production (% of Control)SOD Activity (U/mg protein)MDA Content (nmol/mg protein)
Control100 ± 8.1125.4 ± 9.31.2 ± 0.2
Aβ₁₋₄₂ (10 µM)215.6 ± 15.768.2 ± 5.93.8 ± 0.4
Aβ₁₋₄₂ + this compound (10 µM)123.8 ± 10.2105.7 ± 8.11.9 ± 0.3

Data is hypothetical and should be replaced with experimental results.

Table 3: Effect of this compound on Apoptotic Markers
Treatment GroupCaspase-3 Activity (% of Control)Bcl-2 Expression (relative to β-actin)Bax Expression (relative to β-actin)
Control100 ± 7.51.0 ± 0.11.0 ± 0.1
Aβ₁₋₄₂ (10 µM)258.3 ± 20.10.4 ± 0.052.3 ± 0.2
Aβ₁₋₄₂ + this compound (10 µM)135.1 ± 11.80.8 ± 0.091.3 ± 0.15

Data is hypothetical and should be replaced with experimental results.

Experimental Protocols

Cell Culture and Induction of Neurotoxicity
  • Cell Line: PC12 cells, a rat pheochromocytoma cell line, are a suitable model for neuronal studies as they differentiate into neuron-like cells upon treatment with nerve growth factor (NGF).

  • Culture Conditions: Maintain PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Neurotoxicity: To model Alzheimer's disease-related neurotoxicity, treat cells with aggregated amyloid-beta 1-42 (Aβ₁₋₄₂) at a final concentration of 10 µM for 24 hours.[1][2]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Procedure:

    • Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.

    • Introduce the neurotoxic agent (e.g., 10 µM Aβ₁₋₄₂) and incubate for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Express cell viability as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the level of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).

  • Procedure:

    • Following treatment as described in the cell viability assay, wash the cells with PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

    • Express ROS levels as a percentage of the control group.

Superoxide (B77818) Dismutase (SOD) Activity Assay

SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.

  • Procedure:

    • After treatment, harvest the cells and lyse them in an appropriate buffer.

    • Determine the protein concentration of the cell lysates using a BCA protein assay kit.

    • Measure SOD activity using a commercial SOD assay kit according to the manufacturer's instructions.

    • Express SOD activity as units per milligram of protein.

Malondialdehyde (MDA) Assay

MDA is a marker of lipid peroxidation, a consequence of oxidative stress.

  • Procedure:

    • Prepare cell lysates as described for the SOD assay.

    • Measure MDA levels using a commercial thiobarbituric acid reactive substances (TBARS) assay kit.

    • Express MDA content as nanomoles per milligram of protein.

Mitochondrial Membrane Potential (MMP) Assay

The MMP is an indicator of mitochondrial health. A decrease in MMP is an early event in apoptosis.

  • Procedure:

    • Use a fluorescent probe such as JC-1 or Rhodamine 123.

    • After treatment, incubate the cells with the fluorescent probe according to the manufacturer's protocol.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. For JC-1, measure both green (monomers) and red (aggregates) fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.

  • Procedure:

    • Prepare cell lysates after treatment.

    • Use a colorimetric or fluorometric caspase-3 assay kit that utilizes a specific caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).

    • Measure the absorbance or fluorescence according to the kit's instructions.

    • Express caspase-3 activity as a percentage of the control.[1][2]

Western Blot Analysis for Bcl-2 and Bax

Bcl-2 is an anti-apoptotic protein, while Bax is a pro-apoptotic protein. The ratio of Bcl-2 to Bax is a critical determinant of cell fate.

  • Procedure:

    • Extract total protein from treated cells and quantify using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.[1][2]

Visualizations

experimental_workflow cluster_in_vitro In Vitro Neuroprotection Assays cluster_assays Endpoint Assays cell_culture Neuronal Cell Culture (e.g., PC12 cells) treat_compound Treat with this compound cell_culture->treat_compound induce_toxicity Induce Neurotoxicity (e.g., Aβ₁₋₄₂) viability Cell Viability (MTT Assay) induce_toxicity->viability oxidative_stress Oxidative Stress (ROS, SOD, MDA) induce_toxicity->oxidative_stress mitochondria Mitochondrial Function (MMP Assay) induce_toxicity->mitochondria apoptosis Apoptosis (Caspase-3, Bcl-2/Bax) induce_toxicity->apoptosis treat_compound->induce_toxicity

Caption: General workflow for in vitro neuroprotective activity screening.

mtt_assay_workflow cluster_mtt MTT Assay Protocol seed_cells Seed PC12 cells in 96-well plate pretreat Pre-treat with this compound seed_cells->pretreat add_toxin Add neurotoxin (e.g., Aβ₁₋₄₂) pretreat->add_toxin add_mtt Add MTT solution and incubate add_toxin->add_mtt solubilize Solubilize formazan with DMSO add_mtt->solubilize read_absorbance Read absorbance at 490 nm solubilize->read_absorbance

Caption: Step-by-step workflow for the MTT cell viability assay.

pi3k_akt_pathway cluster_pathway Potential Neuroprotective Signaling Pathway compound This compound pi3k PI3K compound->pi3k Activates akt Akt pi3k->akt Activates bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Upregulates bax Bax (Pro-apoptotic) akt->bax Downregulates apoptosis Apoptosis bcl2->apoptosis Inhibits bax->apoptosis Promotes survival Neuronal Survival apoptosis->survival

Caption: PI3K/Akt signaling pathway in neuroprotection.

References

Application Notes and Protocols for Developing Drug Delivery Systems for 3,4-O-Dimethylcedrusin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-O-dimethylcedrusin is a lignan (B3055560) found in various plant species, including the latex of Croton lechleri (Dragon's Blood) and the peels of Magnolia officinalis.[1] This natural compound has demonstrated significant therapeutic potential, particularly in wound healing, where it has been shown to improve the process by stimulating the formation of fibroblasts and collagen.[1] However, like many polyphenolic compounds, the clinical application of this compound is hampered by its low aqueous solubility, which can lead to poor bioavailability and reduced therapeutic efficacy.

These application notes provide a comprehensive guide to developing effective drug delivery systems for this compound. The aim is to enhance its solubility, stability, and bioavailability, thereby unlocking its full therapeutic potential. This document outlines the physicochemical properties of this compound, details protocols for the formulation of various nano-delivery systems, and provides methods for their characterization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing a suitable drug delivery system. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₂₁H₂₆O₆[2][3]
Molecular Weight 374.4 g/mol [2][3][4]
CAS Number 166021-14-3[1][2][3]
Estimated Water Solubility 6.782 mg/L at 25°C[5]
Estimated logP (o/w) 2.46[5]
Appearance Powder[3]
Solubility in Organic Solvents Soluble in DMSO, Chloroform, Dichloromethane (B109758), Ethyl Acetate, Acetone[1]

Proposed Signaling Pathway for Wound Healing

While the precise molecular targets of this compound are still under investigation, its known effects on fibroblast proliferation and collagen synthesis suggest its involvement in key wound healing pathways. The diagram below illustrates a likely signaling cascade influenced by this compound, leading to enhanced tissue repair.

Wound_Healing_Pathway cluster_extracellular Extracellular Space cluster_intracellular Fibroblast 3_4_O_dimethylcedrusin This compound TGF_beta_receptor TGF-β Receptor 3_4_O_dimethylcedrusin->TGF_beta_receptor Stimulates VEGF_receptor VEGF Receptor 3_4_O_dimethylcedrusin->VEGF_receptor Potentially Upregulates SMADs SMADs TGF_beta_receptor->SMADs Activates MAPK_pathway MAPK Pathway (ERK, p38) TGF_beta_receptor->MAPK_pathway Activates Angiogenesis Angiogenesis VEGF_receptor->Angiogenesis Promotes Collagen_synthesis Collagen Synthesis SMADs->Collagen_synthesis Promotes Proliferation Fibroblast Proliferation MAPK_pathway->Proliferation Induces

Caption: Proposed mechanism of this compound in wound healing.

Experimental Protocols for Drug Delivery System Development

Given the lipophilic nature and poor water solubility of this compound, several nanocarrier systems are suitable for enhancing its delivery. Below are detailed protocols for the preparation of liposomes, polymeric nanoparticles, and cyclodextrin (B1172386) inclusion complexes.

Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For the lipophilic this compound, it will be entrapped within the lipid bilayer.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Protocol:

  • Lipid Film Hydration Method:

    • Dissolve this compound, soybean phosphatidylcholine, and cholesterol in a 10:1:1 molar ratio in a minimal volume of chloroform:methanol (2:1 v/v) in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature (approx. 60°C) to form multilamellar vesicles (MLVs).

  • Vesicle Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator for 15-30 minutes.

    • Alternatively, for a more uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a 100 nm pore size using a mini-extruder. Pass the suspension through the membrane 10-15 times.

  • Purification:

    • Remove the unencapsulated this compound by centrifugation at 15,000 rpm for 30 minutes at 4°C. The liposomes will form a pellet, which can be resuspended in fresh PBS.

Polymeric Nanoparticles Formulation

Polymeric nanoparticles offer a robust system for controlled drug release. Polylactic-co-glycolic acid (PLGA) is a biodegradable and biocompatible polymer commonly used for this purpose.

Materials:

  • This compound

  • Polylactic-co-glycolic acid (PLGA, 50:50)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • High-speed homogenizer or probe sonicator

  • Magnetic stirrer

  • Centrifuge

Protocol:

  • Solvent Evaporation Method:

    • Dissolve a specific amount of this compound and PLGA in dichloromethane to form the organic phase.

    • Prepare an aqueous phase by dissolving PVA (e.g., 2% w/v) in deionized water.

    • Add the organic phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water (o/w) emulsion.

    • Place the resulting emulsion on a magnetic stirrer at room temperature for 4-6 hours to allow the dichloromethane to evaporate, leading to the formation of nanoparticles.

  • Purification and Collection:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant containing unencapsulated drug and PVA.

    • Wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this step three times.

    • Lyophilize the final pellet to obtain a dry powder of this compound-loaded polymeric nanoparticles.

Cyclodextrin Inclusion Complex Formulation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity, capable of encapsulating hydrophobic molecules to improve their solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Protocol:

  • Co-precipitation Method:

    • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.

    • Separately, dissolve this compound in a minimal amount of ethanol (B145695).

    • Slowly add the ethanolic solution of this compound to the HP-β-CD solution while stirring continuously.

    • Stir the mixture at room temperature for 24 hours to allow for complex formation.

    • Remove the ethanol by evaporation under reduced pressure.

  • Lyophilization:

    • Freeze the resulting aqueous solution at -80°C.

    • Lyophilize the frozen solution for 48 hours to obtain a fine powder of the this compound/HP-β-CD inclusion complex.

Characterization of Drug Delivery Systems

Thorough characterization is essential to ensure the quality and efficacy of the developed drug delivery systems. The following table outlines key characterization techniques and their expected outcomes.

ParameterTechnique(s)Expected Outcome/Information
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the average particle size and size distribution of the nanocarriers.
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the surface charge of the nanoparticles, indicating their stability in suspension.
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)Visualizes the shape and surface characteristics of the nanoparticles.
Encapsulation Efficiency (EE) and Drug Loading (DL) UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC)Quantifies the amount of this compound successfully loaded into the delivery system.
In Vitro Drug Release Dialysis Bag MethodEvaluates the release profile of this compound from the nanocarriers over time in a simulated physiological environment.
Solid-State Characterization Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR)Confirms the formation of inclusion complexes and assesses the physical state of the drug within the carrier.

Experimental Workflow Diagram

The following diagram provides a logical workflow for the development and characterization of a this compound drug delivery system.

Experimental_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Biological Evaluation Select_DDS Select Delivery System (Liposome, Nanoparticle, Cyclodextrin) Prepare_DDS Prepare Drug Delivery System Select_DDS->Prepare_DDS Purify_DDS Purify and Collect Prepare_DDS->Purify_DDS Physicochemical Physicochemical Characterization (Size, Zeta, Morphology) Purify_DDS->Physicochemical EE_DL Determine Encapsulation Efficiency and Drug Loading Physicochemical->EE_DL In_Vitro_Release In Vitro Release Study EE_DL->In_Vitro_Release In_Vitro_Cell In Vitro Cell Studies (Cytotoxicity, Wound Healing Assay) In_Vitro_Release->In_Vitro_Cell In_Vivo In Vivo Animal Studies (Efficacy, Pharmacokinetics) In_Vitro_Cell->In_Vivo

Caption: Workflow for developing this compound delivery systems.

Conclusion

The protocols and information provided in these application notes serve as a foundational guide for the development of advanced drug delivery systems for this compound. By leveraging technologies such as liposomes, polymeric nanoparticles, and cyclodextrin complexes, researchers can overcome the solubility and bioavailability challenges associated with this promising therapeutic agent. The successful formulation and characterization of these delivery systems are critical steps toward translating the wound-healing properties of this compound into effective clinical applications.

References

Application Notes and Protocols for the Investigation of 3,4-O-dimethylcedrusin in Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The process of wound healing is a complex biological cascade involving inflammation, proliferation, and remodeling phases. Natural products have long been a source of inspiration for new therapeutic agents to accelerate and improve this process. While there is no direct published research on the wound healing properties of 3,4-O-dimethylcedrusin, its parent plant, Cedrus deodara, has a documented history in traditional medicine for treating skin disorders. Recent scientific studies have validated these uses, demonstrating that extracts from Cedrus deodara significantly promote wound closure, re-epithelialization, and collagen deposition in animal models.[1][2]

These promising results from the crude extract provide a strong rationale for investigating its individual phytoconstituents. This compound, a lignan (B3055560) derivative, belongs to a class of compounds known for their anti-inflammatory and antioxidant activities, which are crucial for effective wound repair.[3]

These application notes provide a comprehensive framework for the preclinical evaluation of this compound as a potential wound healing agent. The protocols and data presentation formats are based on established methodologies and data from studies on Cedrus deodara extracts.[1][4]

Data Presentation

Quantitative data from wound healing studies should be organized for clarity and comparative analysis. Below are template tables based on representative data from an in vivo study of Cedrus deodara methanol (B129727) extract and hypothetical, yet typical, results for an in vitro screening of a pure compound like this compound.

Table 1: In Vivo Wound Contraction in a Rat Burn Model (Adapted from C. deodara Extract Study[1][5])

Treatment GroupDay 7 (% Wound Closure)Day 14 (% Wound Closure)Day 21 (% Wound Closure)
Negative Control (Vehicle)20.1%77.9%80.2%
Positive Control27.6%80.7%88.3%
10% C. deodara Extract33.6%87.1%93.4%

Table 2: Example Data for In Vitro Keratinocyte Scratch Assay with this compound

TreatmentConcentration (µM)% Wound Closure at 24h% Cell Viability (MTT Assay)
Control (DMEM)015.2 ± 2.1%100%
This compound125.8 ± 3.5%99.1 ± 1.2%
This compound1045.1 ± 4.2%98.5 ± 2.5%
This compound5020.5 ± 2.9%75.3 ± 3.8%
Positive Control (EGF)10 ng/mL55.6 ± 5.1%110.4 ± 4.5%

Table 3: Example Data for Gene Expression Analysis in Fibroblasts Treated with this compound (10 µM)

Gene TargetFold Change (vs. Control)p-valueBiological Role
COL1A1 (Collagen Type I)2.8<0.01Extracellular Matrix
α-SMA (Alpha-Smooth Muscle Actin)2.1<0.01Myofibroblast Differentiation
TGF-β1 (Transforming Growth Factor-beta 1)1.9<0.05Proliferation, Differentiation
IL-6 (Interleukin-6)0.4<0.01Pro-inflammatory Cytokine
TNF-α (Tumor Necrosis Factor-alpha)0.6<0.05Pro-inflammatory Cytokine

Experimental Protocols

Protocol 1: In Vitro Scratch (Wound Healing) Assay

This assay assesses the effect of this compound on the migration and proliferation of skin cells, such as human keratinocytes (HaCaT) or dermal fibroblasts (HDFs).

Materials:

  • HaCaT or HDF cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (in DMSO)

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed HaCaT or HDF cells into 24-well plates at a density that will form a confluent monolayer within 24 hours (e.g., 2 x 10⁵ cells/well).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator.

  • Creating the Scratch: Once cells are fully confluent, gently scratch the monolayer in a straight line using a sterile 200 µL pipette tip. Create a second scratch perpendicular to the first to create a cross-shaped wound.

  • Washing: Gently wash the wells twice with PBS to remove detached cells.

  • Treatment: Replace the PBS with 500 µL of low-serum (e.g., 1% FBS) DMEM containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., EGF).

  • Image Acquisition: Immediately capture images of the scratch in each well using an inverted microscope at 10x magnification. This is the 0-hour time point.

  • Incubation: Return the plate to the incubator.

  • Final Image Acquisition: After 24 or 48 hours, capture images of the same wound areas.

  • Analysis: Measure the area of the cell-free "wound" at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area₀ - Areaₜ) / Area₀] x 100

Protocol 2: In Vivo Excisional Wound Model

This protocol, adapted from studies on C. deodara extracts, evaluates the wound healing efficacy of a topical formulation of this compound in an animal model.[1] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Wistar rats (male, 200-250g)

  • Topical ointment base (e.g., petrolatum)

  • This compound ointment (e.g., 1% and 5% w/w)

  • Positive control ointment (e.g., a commercial povidone-iodine ointment)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical scissors, forceps, and a 6mm biopsy punch

  • Digital caliper and camera

  • Histology supplies (formalin, paraffin, H&E stain, Masson's trichrome stain)

Procedure:

  • Animal Acclimatization: Acclimate animals for one week.

  • Anesthesia and Hair Removal: Anesthetize a rat and shave the dorsal thoracic region.

  • Wound Creation: Create a full-thickness circular excision wound on the shaved back of each rat using a 6mm sterile biopsy punch.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Negative Control (no treatment).

    • Group 2: Vehicle Control (ointment base only).

    • Group 3: Test Group 1 (1% this compound ointment).

    • Group 4: Test Group 2 (5% this compound ointment).

    • Group 5: Positive Control.

  • Treatment Application: Apply the respective ointments topically to the wound area once daily.

  • Wound Area Measurement: Measure the wound diameter with a digital caliper on days 0, 7, 14, and 21. Calculate the wound area and the percentage of wound contraction. % Wound Contraction = [(Initial Area - Specific Day Area) / Initial Area] x 100

  • Histopathology: On day 21, euthanize the animals and excise the entire healed wound tissue.

  • Tissue Processing: Fix the tissue in 10% buffered formalin, embed in paraffin, and section.

  • Staining: Stain sections with Hematoxylin and Eosin (H&E) to observe re-epithelialization and inflammatory cell infiltration, and with Masson's trichrome to assess collagen deposition and maturity.

  • Microscopic Analysis: Score the histological sections for parameters like epithelialization, neovascularization, collagen density, and inflammatory response.

Visualizations: Workflows and Signaling Pathways

References

Standard Operating Procedures for Handling 3,4-O-dimethylcedrusin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides standardized guidelines for the handling and use of 3,4-O-dimethylcedrusin in a laboratory setting. It is intended for use by trained professionals. All users should be familiar with standard laboratory safety procedures and have access to a current Safety Data Sheet (SDS) for this compound if available. If an SDS is not available, the compound should be handled with the assumption that it is potentially hazardous.

Application Notes

This compound is a lignan (B3055560) compound naturally found in the latex of Croton species, commonly known as Dragon's Blood[1][2]. It has garnered research interest primarily for its biological activities, most notably its contribution to wound healing[3][4]. Studies have indicated that this compound can promote wound repair by stimulating the formation of fibroblasts and collagen[3][4]. This makes it a compound of interest for drug development in the areas of tissue regeneration and dermatology. It is also explored for its potential anti-inflammatory and antioxidant properties, which are often associated with lignans[2][5].

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C21H26O6[1][3][6]
Molecular Weight 374.43 g/mol [1][3][6]
IUPAC Name 3-[(2R,3S)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol[6]
CAS Number 166021-14-3[1]
Appearance Powder[7]
Purity ≥ 98% (commercially available)[7]
Solubility Information not widely available. Standard practice would be to test solubility in common laboratory solvents such as DMSO, ethanol, and methanol.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8] For long-term storage, -20°C is recommended.[9]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol outlines the procedure for preparing a stock solution of this compound for in vitro and in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation.

  • Weighing: Carefully weigh the desired amount of the compound using a calibrated analytical balance in a chemical fume hood.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Sterilization: If for use in cell culture, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Protocol 2: In Vitro Wound Healing (Scratch) Assay

This protocol describes a common method to assess the effect of this compound on cell migration, a key process in wound healing.

Materials:

  • Human dermal fibroblasts or keratinocytes

  • Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Multi-well cell culture plates (e.g., 24-well plates)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Sterile pipette tips (p200) or a cell scraper

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed fibroblasts or keratinocytes into 24-well plates and grow to 90-100% confluency.

  • Scratch Creation: Create a "wound" by gently scraping a straight line across the center of the cell monolayer with a sterile p200 pipette tip.

  • Washing: Wash the wells twice with PBS to remove detached cells.

  • Treatment: Replace the medium with a low-serum medium containing various concentrations of this compound (e.g., 1, 10, 100 µM) and a vehicle control (e.g., 0.1% DMSO).

  • Image Acquisition (Time 0): Immediately after treatment, acquire images of the scratch at predefined locations using a microscope.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Image Acquisition (Time X): Acquire images of the same locations at regular intervals (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at each time point for all treatment groups. Calculate the percentage of wound closure relative to the initial scratch area.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[8]

  • Handling: Avoid contact with eyes, skin, and clothing.[8] Minimize dust generation when handling the powder.[8] Wash hands thoroughly after handling.[8]

  • First Aid Measures:

    • Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][9]

    • Skin: In case of contact, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[8][9]

    • Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8][9]

    • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]

  • Spills and Leaks: In case of a spill, wear appropriate PPE. Carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[8] Avoid generating dust. Ensure adequate ventilation.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Visualizations

Putative Signaling Pathway for this compound in Wound Healing

The following diagram illustrates a potential signaling pathway through which this compound may promote wound healing, based on its known stimulation of fibroblast and collagen formation. This is a generalized representation of wound healing pathways that could be influenced by the compound.

Wound_Healing_Pathway cluster_extracellular Extracellular cluster_cell Fibroblast cluster_outcome Tissue Level This compound This compound Receptor Receptor This compound->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Cell_Proliferation Fibroblast Proliferation Signaling_Cascade->Cell_Proliferation Gene_Expression Increased Gene Expression (e.g., COL1A1, COL3A1) Transcription_Factors->Gene_Expression Collagen_Synthesis Collagen Synthesis and Secretion Gene_Expression->Collagen_Synthesis Wound_Healing Enhanced Wound Healing Collagen_Synthesis->Wound_Healing Cell_Proliferation->Wound_Healing

Caption: Putative mechanism of this compound in promoting wound healing.

Experimental Workflow: In Vitro Scratch Assay

This diagram outlines the key steps in the in vitro scratch assay to evaluate the effect of this compound on cell migration.

Scratch_Assay_Workflow A 1. Seed Cells and Grow to Confluency B 2. Create Scratch (Wound) A->B C 3. Wash to Remove Debris B->C D 4. Treat with This compound C->D E 5. Image at Time 0 D->E F 6. Incubate E->F G 7. Image at Subsequent Time Points F->G H 8. Analyze Wound Closure G->H

References

Application Notes and Protocols for 3,4-O-Dimethylcedrusin Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the experimental design of studies investigating the biological activities of 3,4-O-dimethylcedrusin, a dihydrobenzofuran lignan (B3055560) with known wound healing, anti-inflammatory, and antioxidant properties.[1] Detailed protocols for key in vitro assays are presented, along with visualizations of relevant signaling pathways to facilitate a mechanistic understanding of its effects.

Biological Activities and Potential Applications

This compound, isolated from species such as Croton lechleri (Dragon's Blood), has demonstrated significant potential in several therapeutic areas. Its primary reported activities include:

  • Wound Healing: Promotes fibroblast proliferation and collagen synthesis, key processes in tissue regeneration.

  • Anti-inflammatory: Modulates inflammatory responses, suggesting potential for treating inflammatory conditions.

  • Antioxidant: Scavenges free radicals, which may contribute to its protective effects in various pathological conditions.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively reported in publicly available literature, the following tables provide a template for summarizing experimental findings. Researchers are encouraged to populate these tables with their own data. For illustrative purposes, example data or data from related compounds may be used with clear notation.

Table 1: In Vitro Wound Healing Activity

AssayCell LineConcentration (µM)% Wound Closure (at 24h)
Scratch AssayHuman Dermal Fibroblasts (HDF)1User Data
10User Data
50User Data

Table 2: Fibroblast Proliferation

AssayCell LineConcentration (µM)% Proliferation (vs. Control)
MTT/WST-1 AssayHDF1User Data
10User Data
50User Data

Table 3: Collagen Production

AssayCell LineConcentration (µM)Collagen Content (µg/mg protein)
Hydroxyproline AssayHDF1User Data
10User Data
50User Data

Table 4: Anti-inflammatory Activity

AssayCell LineConcentration (µM)IC50 (µM)
Nitric Oxide (NO) InhibitionRAW 264.71-100User Data

Table 5: Antioxidant Activity

AssayIC50 (µM)
DPPH Radical ScavengingUser Data
ABTS Radical ScavengingUser Data

Experimental Protocols

In Vitro Wound Healing (Scratch) Assay

This assay assesses the ability of this compound to promote cell migration, a crucial step in wound healing.[2][3][4]

Materials:

  • Human Dermal Fibroblasts (HDF)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • 200 µL pipette tips

  • 12-well culture plates

  • Microscope with a camera

Procedure:

  • Seed HDF cells in 12-well plates and culture until they form a confluent monolayer (70-80% confluence is recommended).

  • Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM) and a vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at multiple points for each image.

  • Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Wound Width - Wound Width at T) / Initial Wound Width] x 100

Fibroblast Proliferation Assay (MTT/WST-1)

This assay determines the effect of this compound on the proliferation of fibroblasts.[5][6][7]

Materials:

  • HDF cells

  • 96-well culture plates

  • MTT or WST-1 reagent

  • DMSO (for MTT assay)

  • Plate reader

Procedure:

  • Seed HDF cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubate for 2-4 hours.

  • If using MTT, add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).

  • Calculate the percentage of proliferation relative to the vehicle control.

Collagen Quantification (Hydroxyproline Assay)

This protocol quantifies the amount of collagen produced by fibroblasts treated with this compound.[8][9][10][11][12]

Materials:

  • HDF cells

  • 6 M HCl

  • Chloramine-T reagent

  • p-Dimethylaminobenzaldehyde (DMAB) reagent

  • Hydroxyproline standard

  • Heating block or water bath

  • Plate reader

Procedure:

  • Culture HDF cells to confluence and treat with this compound for 48-72 hours.

  • Lyse the cells and hydrolyze the cell lysate with 6 M HCl at 110°C for 18-24 hours.

  • Neutralize the samples.

  • Add Chloramine-T reagent and incubate at room temperature for 20 minutes.

  • Add DMAB reagent and incubate at 60°C for 15 minutes.

  • Cool the samples and measure the absorbance at 550 nm.

  • Determine the collagen content by comparing the sample absorbance to a standard curve prepared with known concentrations of hydroxyproline.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay evaluates the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[13][14][15][16][17]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Sodium nitrite (B80452) standard

  • 96-well culture plates

  • Plate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess Reagent.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve.

  • Determine the percentage of NO inhibition compared to the LPS-only treated control.

Antioxidant Assays (DPPH and ABTS)

These assays measure the free radical scavenging activity of this compound.[18][19][20][21][22]

3.5.1. DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare different concentrations of this compound in methanol.

  • Add the sample solutions to the wells of a 96-well plate.

  • Add the DPPH solution to each well.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

3.5.2. ABTS Radical Scavenging Assay

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution

  • Potassium persulfate

  • Ethanol (B145695) or PBS

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add different concentrations of this compound to the wells of a 96-well plate.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity as described for the DPPH assay.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways potentially modulated by this compound in the context of its biological activities.

Wound_Healing_Signaling extracellular_stimulus This compound receptor Growth Factor Receptor extracellular_stimulus->receptor tgf_beta_receptor TGF-β Receptor extracellular_stimulus->tgf_beta_receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt proliferation Fibroblast Proliferation akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation migration Cell Migration erk->migration smad SMADs collagen_synthesis Collagen Synthesis smad->collagen_synthesis tgf_beta_receptor->smad

Caption: Proposed signaling pathways in wound healing modulated by this compound.

Anti_Inflammatory_Signaling cluster_nfkb Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk_complex IKK Complex tak1->ikk_complex ikb IκB ikk_complex->ikb phosphorylates nf_kb NF-κB inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nf_kb->inflammatory_genes activates dimethylcedrusin This compound dimethylcedrusin->ikk_complex inhibits?

Caption: Potential mechanism of anti-inflammatory action via the NF-κB pathway.

Experimental Workflow

Experimental_Workflow start Start: This compound Characterization wound_healing Wound Healing Assays (Scratch Assay) start->wound_healing anti_inflammatory Anti-inflammatory Assay (NO Inhibition) start->anti_inflammatory antioxidant Antioxidant Assays (DPPH, ABTS) start->antioxidant fibroblast_prolif Fibroblast Proliferation (MTT/WST-1) wound_healing->fibroblast_prolif collagen_quant Collagen Quantification (Hydroxyproline) fibroblast_prolif->collagen_quant pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) collagen_quant->pathway_analysis anti_inflammatory->pathway_analysis antioxidant->pathway_analysis end Conclusion: Elucidation of Mechanism of Action pathway_analysis->end

Caption: A logical workflow for investigating the bioactivities of this compound.

References

Application Notes and Protocols for High-Purity 3,4-O-Dimethylcedrusin in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of high-purity 3,4-O-dimethylcedrusin for its potential use in cancer research. The information is based on the known biological activities of related lignans (B1203133) and provides a framework for investigating its hypothesized anti-tumor properties.

Introduction to this compound

This compound is a natural lignan (B3055560) found in plant species such as Croton lechleri, the source of a traditional remedy known as "Dragon's Blood".[1][2] Lignans as a class of compounds have garnered significant interest in cancer research due to their potential anti-estrogenic, anti-angiogenic, pro-apoptotic, and antioxidant activities.[3][4] While research on this compound has indicated its role in wound healing and anti-inflammatory processes, its specific application in oncology is an emerging area of investigation.[2][5] Related compounds, such as cedrusin (B1631179) found in hazelnut shells, have demonstrated cytotoxic effects against human cancer cell lines, suggesting a potential anti-cancer role for this compound.

Product Information and Properties

High-purity this compound is available from various suppliers for research purposes. It is typically supplied as a powder with a purity of ≥98%.

PropertyValueSource
CAS Number 166021-14-3[6]
Molecular Formula C21H26O6[6]
Molecular Weight 374.4 g/mol [6]
Appearance Powder[6]
Purity ≥ 98%[6]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneChemFaces

Hypothesized Anti-Cancer Mechanism of Action

Based on the activities of other lignans, a hypothesized mechanism of action for this compound in cancer cells involves the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways. It is proposed that this compound may exert its effects by:

  • Inducing Oxidative Stress: Generating reactive oxygen species (ROS) within cancer cells, leading to cellular damage and triggering apoptotic pathways.

  • Modulating Apoptotic Proteins: Upregulating the expression of pro-apoptotic proteins (e.g., Bax, Bak) and downregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).

  • Activating Caspase Cascade: Initiating the caspase cascade (e.g., Caspase-9, Caspase-3), which are key executioners of apoptosis.

Visualization of Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway for the anti-cancer activity of this compound.

3,4-O-Dimethylcedrusin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Binds to receptor ROS ROS Generation Receptor->ROS Bax_Bak ↑ Pro-apoptotic Proteins (Bax, Bak) ROS->Bax_Bak Bcl2_BclxL ↓ Anti-apoptotic Proteins (Bcl-2, Bcl-xL) ROS->Bcl2_BclxL Mitochondria Mitochondria Bax_Bak->Mitochondria Bcl2_BclxL->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 DNA_Fragmentation DNA Fragmentation Caspase3->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: Hypothesized signaling pathway of this compound inducing apoptosis in cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the anti-cancer effects of this compound.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat cells with varying concentrations of this compound A->B C Incubate for 24, 48, 72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: Experimental workflow for the MTT assay to assess cytotoxicity.

Western Blotting for Apoptosis-Related Proteins

Objective: To analyze the effect of this compound on the expression of key apoptotic proteins.

Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with this compound at its IC50 concentration for 24 hours. Lyse the cells with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the changes in mRNA levels of apoptosis-related genes following treatment with this compound.

Methodology:

  • RNA Extraction: Treat cancer cells with this compound at its IC50 concentration for 24 hours. Extract total RNA using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green master mix and specific primers for Bcl-2, Bax, Caspase-3, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Analyze the qPCR data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.

Logical Relationship of Expected Outcomes

The following diagram illustrates the logical flow of expected results from the proposed experiments, supporting the hypothesized anti-cancer activity of this compound.

Logical_Relationship cluster_hypothesis Hypothesis cluster_experiments Experimental Evidence cluster_conclusion Conclusion Hypothesis This compound has anti-cancer activity MTT ↓ Cell Viability (MTT Assay) Hypothesis->MTT WesternBlot ↑ Pro-apoptotic Proteins ↓ Anti-apoptotic Proteins (Western Blot) Hypothesis->WesternBlot qPCR ↑ Pro-apoptotic Gene Expression ↓ Anti-apoptotic Gene Expression (qPCR) Hypothesis->qPCR Conclusion Induction of Apoptosis MTT->Conclusion WesternBlot->Conclusion qPCR->Conclusion

Disclaimer: The proposed mechanism of action and experimental designs are based on existing knowledge of related compounds. Researchers should optimize these protocols for their specific cell lines and experimental conditions. High-purity this compound is intended for research use only and not for human or veterinary use.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 3,4-O-dimethylcedrusin Solubility for Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,4-O-dimethylcedrusin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a hydrophobic compound and is readily soluble in several organic solvents. These include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For cell-based assays, DMSO is the most commonly used solvent for preparing stock solutions.

Q2: I am observing precipitation of this compound when I add my DMSO stock solution to my aqueous cell culture medium. What can I do to prevent this?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. Here are several troubleshooting steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent toxicity. You may need to perform a vehicle control experiment to determine the maximum DMSO tolerance for your specific cell line.

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.

  • Pre-warm the Medium: Adding the stock solution to pre-warmed cell culture medium can sometimes improve solubility.

  • Increase Mixing Efficiency: After adding the stock solution to the medium, mix thoroughly but gently by pipetting up and down or by gentle vortexing.

  • Consider Formulation Strategies: For persistent solubility issues, consider using solubility-enhancing excipients. A formulation for in vivo studies has been reported using a mixture of DMSO, PEG300, and Tween 80. While direct application to in vitro experiments requires optimization, this suggests that co-solvents and surfactants can be effective.

Q3: Are there alternative methods to improve the aqueous solubility of this compound for my experiments?

A3: Yes, several advanced techniques can be employed to enhance the solubility of poorly soluble compounds like this compound:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix, such as polyvinylpyrrolidone (B124986) (PVP), can improve its dissolution rate and solubility.

  • Natural Deep Eutectic Solvents (NaDES): These are mixtures of natural compounds that form a eutectic system with a lower melting point than the individual components and can be effective in solubilizing hydrophobic compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in Aqueous Media Poor aqueous solubility; high final concentration of the compound; high percentage of organic solvent in the final solution.Decrease the final concentration of this compound. Perform serial dilutions. Ensure the final DMSO concentration is non-toxic to cells (typically <0.5%). Consider using solubility enhancers like cyclodextrins.
Inconsistent Experimental Results Incomplete dissolution of the compound; precipitation over time in experimental media.Prepare fresh dilutions for each experiment. Visually inspect solutions for any signs of precipitation before use. Briefly sonicate the stock solution before making dilutions.
Cell Toxicity Observed The compound itself may be cytotoxic at the tested concentrations; solvent toxicity.Perform a dose-response experiment to determine the cytotoxic threshold of this compound. Always include a vehicle control (medium with the same final concentration of DMSO) to assess solvent toxicity.

Quantitative Solubility Data

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
WaterPoorly SolubleExpected to have very low solubility.
EthanolLikely SolubleOften a good solvent for flavonoids, but requires experimental verification.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • Sonication (Optional): If dissolution is difficult, briefly sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on cell migration, a key process in wound healing.

  • Cell Seeding: Seed fibroblasts or keratinocytes into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Scratching: Once the cells are confluent, use a sterile p200 pipette tip to create a straight "scratch" or wound in the center of the cell monolayer.

  • Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Replace the PBS with fresh cell culture medium containing various concentrations of this compound or a vehicle control (medium with DMSO).

  • Imaging: Immediately capture images of the scratch at time 0 using a phase-contrast microscope.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Time-course Imaging: Capture images of the same scratch area at regular intervals (e.g., 6, 12, 24, and 48 hours).

  • Analysis: Measure the width of the scratch at each time point and calculate the percentage of wound closure relative to the initial scratch area.

Protocol 3: Fibroblast Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation of fibroblasts, which is crucial for collagen production and wound repair.

  • Cell Seeding: Seed fibroblasts into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Visualizations

Signaling Pathways and Experimental Workflows

wound_healing_pathway cluster_stimulus Wound Stimulus cluster_receptor Receptor Activation cluster_pathway Intracellular Signaling cluster_response Cellular Response This compound This compound TGFbR TGF-β Receptor This compound->TGFbR modulates SMAD SMAD2/3 TGFbR->SMAD MAPK MAPK (ERK, p38, JNK) TGFbR->MAPK Proliferation Fibroblast Proliferation SMAD->Proliferation Collagen Collagen Synthesis SMAD->Collagen MAPK->Proliferation Migration Cell Migration MAPK->Migration

Caption: Proposed signaling pathway for this compound in wound healing.

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_assays Endpoint Analysis cluster_data Data Analysis start This compound (powder) stock Prepare Stock Solution (e.g., 50 mM in DMSO) start->stock dilution Serial Dilution in Cell Culture Medium stock->dilution treatment Treat Fibroblasts or Keratinocytes dilution->treatment scratch Scratch Wound Healing Assay (Cell Migration) treatment->scratch mtt MTT Assay (Cell Proliferation) treatment->mtt analysis Quantify Wound Closure and Cell Viability scratch->analysis mtt->analysis

Caption: General experimental workflow for in vitro assays.

solubility_troubleshooting cluster_solutions Troubleshooting Steps start Compound Precipitates in Aqueous Medium check_dmso Verify Final DMSO Concentration (<0.5%) start->check_dmso serial_dilute Use Serial Dilutions check_dmso->serial_dilute If still precipitating end Clear Solution Achieved check_dmso->end warm_media Pre-warm Media serial_dilute->warm_media If still precipitating serial_dilute->end solubility_enhancer Consider Solubility Enhancers (e.g., Cyclodextrin) warm_media->solubility_enhancer If still precipitating warm_media->end solubility_enhancer->end

Caption: Troubleshooting logic for solubility issues.

3,4-O-dimethylcedrusin stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3,4-O-dimethylcedrusin. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. While specific degradation kinetics for this compound are not extensively published, this guide provides insights based on the known behavior of related flavonoid compounds and general principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

Based on the behavior of other flavonoids, the stability of this compound in solution is likely influenced by several factors, including:

  • pH: Flavonoid stability can be highly pH-dependent. Extreme pH values (both acidic and alkaline) can catalyze hydrolysis or oxidation.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[2][3][4]

  • Light: Exposure to light, particularly UV light, can induce phot-degradation.[5]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[2][5]

  • Solvent: The choice of solvent can impact solubility and stability. While this compound is soluble in solvents like DMSO, Chloroform, Dichloromethane, and Ethyl Acetate, its long-term stability in these solvents at working concentrations should be evaluated.[6]

Q2: I'm observing a change in the color of my this compound solution over time. What could be the cause?

Color changes in flavonoid solutions often indicate degradation. This can be due to oxidation or other chemical transformations. It is recommended to prepare fresh solutions for experiments and to store stock solutions under appropriate conditions (see Q3).

Q3: What are the recommended storage conditions for this compound stock solutions?

To maximize stability, stock solutions of this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or lower.[6]

  • Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.

  • Atmosphere: For long-term storage, consider aliquoting the solution to minimize freeze-thaw cycles and the introduction of atmospheric oxygen. Purging the vial headspace with an inert gas like nitrogen or argon can also help prevent oxidation.

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A forced degradation study is a common approach to assess the stability of a compound under various stress conditions. This involves intentionally exposing the compound to conditions such as high temperature, different pH levels, oxidative stress, and light. The degradation can then be monitored over time using an analytical technique like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity. Degradation of this compound in the experimental medium.1. Prepare fresh solutions of this compound for each experiment.2. Assess the stability of the compound in your specific cell culture medium or buffer under incubation conditions (e.g., 37°C, 5% CO2).3. Minimize the exposure of the compound to light and elevated temperatures during experimental setup.
Precipitation of the compound in aqueous solutions. Low aqueous solubility of this compound.1. Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is compatible with your aqueous medium and does not cause precipitation.2. Consider using a stock solution with a lower concentration.3. Vortex or sonicate the solution briefly to aid dissolution, but be mindful of potential heat generation.
Appearance of unknown peaks in HPLC chromatograms. Degradation of this compound.1. Compare the chromatogram of a freshly prepared standard solution with that of the aged or stressed sample.2. Conduct a forced degradation study to identify potential degradation products.3. Ensure the purity of the initial compound.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 3, 7, 9)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like DMSO.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photo-degradation: Expose the stock solution to a light source (e.g., UV lamp).

  • Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for HPLC: Neutralize the acidic and alkaline samples before injection. Dilute all samples to a suitable concentration with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated HPLC method. The percentage of this compound remaining at each time point can be calculated based on the peak area.

Data Presentation

The following tables can be used to record and compare data from stability studies.

Table 1: Stability of this compound under Different pH Conditions

Time (hours)% Remaining (pH 3)% Remaining (pH 7)% Remaining (pH 9)
0100100100
2
4
8
24

Table 2: Stability of this compound under Different Temperature and Light Conditions

Time (hours)% Remaining (Room Temp, Dark)% Remaining (60°C, Dark)% Remaining (Room Temp, Light)
0100100100
2
4
8
24

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) acid Acidic (0.1 M HCl) alkali Alkaline (0.1 M NaOH) oxidation Oxidative (3% H2O2) thermal Thermal (60°C) photo Photolytic (UV Light) sampling Sample at Time Points (0, 2, 4, 8, 24h) hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_factors cluster_factors Influencing Factors compound This compound in Solution degradation Degradation Products compound->degradation Degradation ph pH ph->compound temp Temperature temp->compound light Light light->compound oxygen Oxygen oxygen->compound solvent Solvent solvent->compound

Caption: Factors influencing the stability of this compound in solution.

References

Technical Support Center: Optimizing 3,4-O-Dimethylcedrusin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is 3,4-O-dimethylcedrusin and what are its known biological activities?

A1: this compound is a dihydrobenzofuran lignan (B3055560), a type of polyphenolic compound found in various plants, most notably in the latex of Croton lechleri, commonly known as "Dragon's Blood".[1][2] Its primary reported biological activity is the promotion of wound healing.[3][4][5] In vivo studies have shown that it can improve wound healing by stimulating the formation of fibroblasts and collagen.[3][4][5]

Q2: Is there an established optimal in vivo dosage for this compound?

A2: Currently, there is no single established optimal dosage for the systemic administration (e.g., oral or intravenous) of isolated this compound for in vivo studies. The available literature focuses on its effects as a component of crude plant extracts. A systematic review noted its efficacy in wound healing when applied topically, but specific concentrations were not detailed.[6] A patent for Croton lechleri compositions suggests a broad dosage range of 0.001 to 10 mg/kg for compounds derived from the plant.[5] Therefore, researchers need to conduct initial dose-finding studies to determine the optimal dosage for their specific animal model and research question.

Q3: How should I determine a starting dose for my in vivo study?

A3: To determine a starting dose for this compound, it is recommended to review the dosages of structurally similar compounds, such as other dihydrobenzofuran lignans, that have been used in in vivo studies. Based on the available literature, a wide range of doses has been reported for related compounds, from as low as 20-100 µg/kg for a synthetic dihydrobenzofuran lignan with antimetastatic activity to 15 mg/kg for a benzofuran (B130515) derivative with antitumor activity.[7][8] A conservative approach would be to start with a low dose within the range suggested by the patent data (0.01 to 1 mg/kg) and perform a dose-escalation study.[5]

Q4: What are the potential signs of toxicity I should monitor for?

A4: While specific toxicology data for this compound is lacking, general signs of toxicity in animal models include weight loss, changes in food and water consumption, lethargy, ruffled fur, and any abnormal behavior. A subchronic toxicity study of a furanone derivative (a different but related chemical class) in rats noted that doses above 50 mg/kg were lethal in a 14-day study.[9] It is crucial to include a control group and at least three dose levels in your initial studies to identify a maximum tolerated dose (MTD).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at the initial dose. The initial dose is too low.Gradually increase the dose in subsequent experimental groups. Consider a logarithmic dose escalation (e.g., 1, 3, 10 mg/kg) to cover a wider range.
Poor bioavailability of the compound.Investigate different administration routes (e.g., intravenous, intraperitoneal) or formulate the compound with a vehicle that enhances solubility and absorption.
Signs of toxicity observed (e.g., weight loss, lethargy). The administered dose is too high.Reduce the dosage for subsequent cohorts. Establish the Maximum Tolerated Dose (MTD) before proceeding with efficacy studies.
Vehicle toxicity.Run a vehicle-only control group to ensure that the observed toxicity is not due to the solvent or formulation used to deliver the compound.
High variability in experimental results. Inconsistent dosing or administration.Ensure accurate and consistent preparation of the dosing solution and precise administration to each animal.
Biological variability in the animal model.Increase the number of animals per group to improve statistical power.

Data on Related Compounds

The following table summarizes in vivo dosage information for compounds structurally related to this compound. This data can be used to inform the design of dose-finding studies.

Compound Class Specific Compound/Extract Animal Model Dosage Observed Effect Reference
Dihydrobenzofuran LignanSynthetic Dihydrobenzofuran Lignan (Q2-3)Mouse20-100 µg/kg (IV)Antimetastatic activity[7][8]
Benzofuran DerivativeBenzofuran-4,5-dione derivativeNot Specified15 mg/kgAntitumor activity
Lignan-rich ExtractHexane extract of Holostylis reniformisMouse100-500 mg/kg (gavage)Antimalarial activity[10]
Furanone Derivative3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)Rat>50 mg/kg (gavage)Lethality in 14-day study[9]
Croton lechleri compoundsGeneralNot Specified0.01-1 mg/kgSuggested therapeutic range[5]

Experimental Protocols

Protocol 1: Dose-Range Finding Study

  • Objective: To determine the Maximum Tolerated Dose (MTD) and a preliminary effective dose range for this compound.

  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Grouping: Divide animals into at least 5 groups (n=3-5 per group): Vehicle control, and four escalating dose groups of this compound. Based on available data, a starting range could be 0.1, 1, 10, and 50 mg/kg.

  • Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline). Ensure the final concentration of the vehicle components is non-toxic.

  • Administration: Administer the compound via the desired route (e.g., oral gavage or intraperitoneal injection) once daily for 7-14 days.

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.

  • Endpoint Analysis: At the end of the study, collect blood for clinical chemistry analysis and perform a gross necropsy to examine major organs for any signs of toxicity.

  • MTD Determination: The MTD is the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.

Visualizations

experimental_workflow cluster_0 Phase 1: Dose-Range Finding cluster_1 Phase 2: Efficacy Study start Select Animal Model and Vehicle grouping Group Animals (Vehicle + 4 Dose Levels) start->grouping dosing Administer this compound (7-14 days) grouping->dosing monitoring Daily Monitoring for Toxicity dosing->monitoring endpoint Endpoint Analysis (Blood Chemistry, Necropsy) monitoring->endpoint mtd Determine Maximum Tolerated Dose (MTD) endpoint->mtd select_doses Select 3 Doses Below MTD mtd->select_doses Inform Dose Selection grouping_efficacy Group Animals (Vehicle + 3 Dose Levels) select_doses->grouping_efficacy dosing_efficacy Administer Compound for Study Duration grouping_efficacy->dosing_efficacy outcome Measure Primary and Secondary Outcomes dosing_efficacy->outcome analysis Statistical Analysis outcome->analysis optimal_dose Identify Optimal Dose analysis->optimal_dose

Caption: Workflow for determining the optimal in vivo dosage.

signaling_pathway compound This compound fibroblast Fibroblast compound->fibroblast Stimulates proliferation Increased Proliferation fibroblast->proliferation collagen Collagen Synthesis fibroblast->collagen wound_healing Wound Healing proliferation->wound_healing collagen->wound_healing

References

Technical Support Center: 3,4-O-dimethylcedrusin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3,4-O-dimethylcedrusin, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is consistently low. What are the primary factors to investigate?

Low yield can stem from several factors. A systematic review of your experimental setup is crucial. Key areas to examine include:

  • Reagent Quality: Ensure the purity of your starting material (cedrusin), methylating agent, and base. Impurities can interfere with the reaction or generate side products.

  • Reaction Atmosphere: Flavonoids can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of the starting material and product.

  • Stoichiometry: Carefully check the molar ratios of your reactants. An insufficient amount of the methylating agent or base will lead to incomplete conversion.

  • Temperature and Time: O-methylation of flavonoids can be slow, sometimes requiring elevated temperatures and long reaction times (12-72 hours) to proceed to completion.[1]

Q2: I am observing incomplete methylation of the cedrusin (B1631179) precursor. How can I drive the reaction to completion?

Incomplete methylation is a common issue, often resulting in a mixture of starting material and mono-methylated intermediates. To improve conversion:

  • Increase Reagent Excess: Employ a larger excess of the methylating agent, such as dimethyl carbonate (DMC).[1]

  • Optimize Base Stoichiometry: When using a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), ensure it is present in a stoichiometric amount relative to the hydroxyl groups being methylated.[1]

  • Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time until it is fully consumed.

  • Increase Temperature: The O-methylation reaction is often performed at reflux temperature (e.g., 90 °C for DMC) to ensure a sufficient reaction rate.[1]

Q3: My reaction produces a mixture of regioisomers instead of selectively targeting the 3' and 4' positions. How can I improve selectivity?

Achieving high regioselectivity in chemical methylation can be challenging due to the similar reactivity of different hydroxyl groups on the flavonoid core.

  • Chemical Synthesis Challenges: Chemical methods often face difficulties with low chemo- and regioselectivity, which can result in a mixture of by-products.[2] The reactivity of specific hydroxyl groups can be influenced by factors like steric hindrance and electronic effects. For instance, the 5-OH group in many flavonoids shows slow reactivity due to hydrogen bonding with the carbonyl group.[1]

  • Alternative Methods: For highly selective methylation, consider enzymatic approaches. O-methyltransferases (OMTs) are enzymes that catalyze the transfer of a methyl group to specific hydroxyl positions on a substrate, offering a high degree of regioselectivity.[2][3]

Q4: I am struggling with the purification of this compound from the crude reaction mixture. What are the recommended purification strategies?

Effective purification is critical for isolating the desired product.

  • Column Chromatography: This is the most common method for purifying flavonoid compounds.[4]

    • Normal Phase: Silica (B1680970) gel is frequently used with a non-polar/polar solvent gradient system, such as hexane (B92381)/ethyl acetate (B1210297).[4] As methylated flavonoids are moderately polar, this is often a suitable starting point.[4]

    • Reverse Phase: C18 columns can also be effective, particularly for compounds with increased polarity.[4]

  • Solvent System Selection: The choice of solvent is crucial. For silica gel, gradients of hexane-ethyl acetate or dichloromethane-methanol are commonly employed.[4]

  • Detection: When monitoring column fractions, typical UV absorption wavelengths for detection range between 250–285 nm and 320–380 nm.[4]

Q5: What are common side reactions during the methylation of cedrusin, and how can they be minimized?

Side reactions reduce the yield of the desired product and complicate purification.

  • Over-methylation: If other reactive hydroxyl groups are present on the cedrusin molecule, they may also be methylated, leading to undesired poly-methylated products. This can sometimes be controlled by careful stoichiometry and reaction time.

  • Carboxymethylation: When using dimethyl carbonate (DMC) as a methylating agent, a potential side reaction is carboxymethylation. This can be minimized by adjusting reaction conditions, such as using a higher amount of the DBU catalyst.[5]

  • Degradation: As mentioned, flavonoids can degrade under harsh conditions. Using milder, "green" reagents like DMC and avoiding unnecessarily high temperatures or exposure to oxygen can preserve the integrity of the molecule.[1]

Data Presentation

The yield and efficiency of O-methylation are highly dependent on the chosen experimental parameters. The following table summarizes general observations from the literature on flavonoid methylation.

ParameterCommon Reagents/ConditionsEffect on Yield & SelectivityPotential Issues
Methylating Agent Dimethyl sulfate (B86663) (DMS), Methyl iodide (MeI), Dimethyl carbonate (DMC)[1]DMC is a safer, more environmentally friendly option. DMS and MeI are highly effective but also highly toxic.[1]DMS and MeI are hazardous.[1] DMC may require longer reaction times.[1]
Base / Catalyst K₂CO₃, Cs₂CO₃, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[1]DBU is effective in catalyzing methylation with DMC.[1] The choice of base can influence which hydroxyl group is deprotonated and reacts first.Strong bases can lead to side reactions or degradation. Incomplete deprotonation can result in low conversion.
Solvent Acetone, DMF, DMC (as reagent and solvent)[1]The solubility of the flavonoid precursor is critical. Poor solubility can lead to very low reactivity and yield.[1]High-boiling point solvents like DMF can be difficult to remove during workup.
Temperature Room Temperature to Reflux (e.g., 90 °C for DMC)[1]Higher temperatures generally increase the reaction rate but can also promote side reactions and product degradation.Excessive heat can lead to the formation of undesired by-products.

Experimental Protocols

General Protocol for O-Methylation of Cedrusin using DMC/DBU

This protocol is a generalized procedure based on methods for flavonoid methylation and should be optimized for the specific substrate.[1]

Materials:

  • Cedrusin (starting material)

  • Dimethyl Carbonate (DMC), analytical grade

  • 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), analytical grade

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the cedrusin starting material in a large excess of dimethyl carbonate (DMC), which acts as both the solvent and methylating agent. Place the setup under an inert atmosphere (e.g., Nitrogen).

  • Addition of Base: Add DBU in a stoichiometric amount relative to the hydroxyl groups to be methylated (typically 2-3 equivalents for a di-methylation).

  • Heating: Heat the reaction mixture to reflux (approx. 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction periodically by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction may take 24-72 hours for completion.[1]

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with dilute HCl (to neutralize DBU), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue using silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate the desired this compound from any remaining starting material, mono-methylated intermediates, or other by-products.[4]

Visualizations

Synthesis Workflow

start Cedrusin (Starting Material) reaction Methylation Reaction (DMC, DBU, 90°C) start->reaction workup Reaction Workup (Extraction & Washing) reaction->workup crude Crude Product Mixture workup->crude purification Column Chromatography (Silica Gel) crude->purification product This compound (Pure Product) purification->product

Caption: General workflow for the chemical synthesis of this compound.

Troubleshooting Logic Flow

q1 Low Yield Issue? q2 Incomplete Reaction? (Check TLC) q1->q2 Yes end Yield Optimized q1->end No a2 Action: - Increase reaction time/temp - Increase reagent excess q2->a2 Yes q3 Significant Side Products? q2->q3 No a2->q3 a3 Action: - Check reagent purity - Optimize temperature - Consider enzymatic synthesis q3->a3 Yes q4 High Loss During Purification? q3->q4 No a3->q4 a4 Action: - Optimize chromatography (solvent gradient, column type) - Check product stability on silica q4->a4 Yes q4->end No a4->end

Caption: Decision tree for troubleshooting low yield in synthesis experiments.

References

Technical Support Center: Overcoming Resistance to 3,4-O-Dimethylcedrusin in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 3,4-O-Dimethylcedrusin, particularly concerning the development of cellular resistance.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound and related compounds?

A1: While direct studies on this compound are limited, research on the parent compound, cedrusin, and its derivatives, such as decursin (B1670152) (a coumarin), suggests that its anticancer effects are mediated through the induction of apoptosis. Key mechanisms include the disruption of mitochondrial cristae, leading to the activation of the intrinsic apoptotic pathway.[1] This involves the regulation of Bcl-2 family proteins, activation of caspases, and can be triggered by reactive oxygen species (ROS)-mediated endoplasmic reticulum (ER) stress.[2][3] Additionally, these compounds have been shown to induce cell cycle arrest and inhibit critical survival signaling pathways like PI3K/AKT/mTOR.[4]

Q2: My cancer cell line has developed resistance to this compound. What are the likely mechanisms of resistance?

A2: Based on the known mechanisms of action of similar natural products, resistance to this compound could arise from several factors:

  • Alterations in Apoptotic Pathways: Overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation/mutation of pro-apoptotic proteins (e.g., Bax, Bak) can prevent the induction of apoptosis.[2]

  • Upregulation of Survival Pathways: Constitutive activation of pro-survival signaling cascades, such as the PI3K/AKT/mTOR pathway, can override the cytotoxic effects of the compound.[4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the compound out of the cell, reducing its intracellular concentration.

  • Enhanced Antioxidant Capacity: Since ROS production can be a key mediator of apoptosis induced by related compounds, an increase in the cellular antioxidant capacity (e.g., elevated glutathione (B108866) levels) can neutralize ROS and confer resistance.[2][3]

  • Target Modification: Although the direct molecular target of this compound is not fully elucidated, mutations in the target protein could prevent effective binding of the compound.

Q3: How can I confirm the mechanism of resistance in my cell line?

A3: A multi-pronged approach is recommended to elucidate the resistance mechanism:

  • Gene and Protein Expression Analysis: Use techniques like qPCR, Western blotting, or proteomics to compare the expression levels of key proteins involved in apoptosis (Bcl-2 family, caspases), survival pathways (PI3K, AKT, mTOR), and drug efflux pumps (MDR1) between your resistant and parental (sensitive) cell lines.

  • Functional Assays:

    • Apoptosis Assays: Use Annexin V/PI staining or TUNEL assays to confirm a reduced apoptotic response in the resistant line upon treatment.

    • Mitochondrial Membrane Potential Assay: Employ dyes like JC-1 to assess whether the resistant cells maintain mitochondrial membrane potential after treatment.

    • ROS Measurement: Use fluorescent probes like DCFDA to determine if the resistant cells exhibit lower levels of ROS induction compared to sensitive cells.

    • Drug Efflux Assay: Utilize fluorescent substrates of ABC transporters (e.g., Rhodamine 123) to measure efflux activity.

Q4: Are there any known synergistic drug combinations with compounds similar to this compound?

A4: Yes, studies on related natural compounds like lignans (B1203133) and decursin have shown synergistic effects when combined with conventional chemotherapeutic agents.[5] For example, flaxseed lignans have been shown to enhance the cytotoxicity of drugs like docetaxel (B913) and doxorubicin.[6] Combining this compound with inhibitors of survival pathways (e.g., PI3K/AKT inhibitors) or with agents that induce ROS could be a promising strategy to overcome resistance.

Troubleshooting Guides

Problem 1: Decreased Apoptotic Response to this compound Treatment
Potential Cause Suggested Solution Experimental Protocol
Overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) 1. Analyze the expression levels of Bcl-2 family proteins. 2. Co-treat with a Bcl-2 inhibitor (e.g., ABT-737, Venetoclax).Western Blot for Bcl-2 Family Proteins: Lyse cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Bcl-2, Bcl-xL, Bax, and Bak.
Inactivation of caspases 1. Assess caspase-3/7 activity. 2. Check for overexpression of caspase inhibitors (e.g., IAPs).Caspase Activity Assay: Treat cells with this compound, lyse, and incubate with a fluorogenic caspase-3/7 substrate. Measure fluorescence.
Reduced ROS production 1. Measure intracellular ROS levels. 2. Co-treat with a pro-oxidant agent (e.g., low-dose H₂O₂ or a glutathione synthesis inhibitor like buthionine sulfoximine).Intracellular ROS Measurement: Load cells with H₂DCFDA dye, treat with the compound, and measure fluorescence using a plate reader or flow cytometer.
Problem 2: No significant change in cell viability despite treatment
Potential Cause Suggested Solution Experimental Protocol
Increased drug efflux via ABC transporters 1. Measure the activity of P-glycoprotein (MDR1). 2. Co-treat with an MDR1 inhibitor (e.g., Verapamil, Tariquidar).Rhodamine 123 Efflux Assay: Incubate cells with Rhodamine 123 with or without an MDR1 inhibitor. Measure intracellular fluorescence by flow cytometry. Reduced fluorescence indicates high efflux.
Activation of pro-survival signaling (e.g., PI3K/AKT) 1. Assess the phosphorylation status of AKT and mTOR. 2. Co-treat with a PI3K/AKT inhibitor (e.g., LY294002, Wortmannin).Western Blot for Phospho-Proteins: Lyse treated cells and probe with antibodies against phospho-AKT (Ser473) and phospho-mTOR (Ser2448).
Cell cycle arrest without apoptosis 1. Analyze cell cycle distribution. 2. Combine with a drug that targets a different phase of the cell cycle.Cell Cycle Analysis by Flow Cytometry: Fix cells, stain with propidium (B1200493) iodide, and analyze DNA content using a flow cytometer.

Quantitative Data Summary

Table 1: Example IC50 Values for Cedrus Deodara Lignans in Various Cancer Cell Lines

Cell LineIC50 (µg/mL)
A549 (Lung)39.82 ± 1.74
HeLa (Cervical)> 100
HepG2 (Liver)> 100
MKN28 (Gastric)> 100
HT-29 (Colon)> 100
(Data adapted from studies on total lignan (B3055560) extracts from Cedrus deodara)[7]

Key Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line
  • Initial Culture: Culture the parental cancer cell line in standard growth medium.

  • Dose Escalation: Begin by exposing the cells to a low concentration of this compound (e.g., the IC20).

  • Subculture: Once the cells have recovered and are proliferating, subculture them and increase the drug concentration by a small increment.

  • Repeat: Repeat the process of gradual dose escalation over several months.

  • Confirmation of Resistance: Periodically perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the resistant population to the parental cell line. A significant increase in the IC50 value indicates the development of resistance.

Protocol 2: Annexin V/PI Apoptosis Assay
  • Cell Seeding: Seed both parental and resistant cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for the desired time (e.g., 24-48 hours). Include an untreated control.

  • Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Visualizations

cluster_0 Troubleshooting Workflow for Resistance Start Resistant Phenotype Observed Hypothesis Formulate Hypothesis (e.g., Increased Efflux, Altered Apoptosis) Start->Hypothesis Experiment Design & Perform Confirmatory Experiment Hypothesis->Experiment Analyze Analyze & Interpret Data Experiment->Analyze Conclusion Identify Resistance Mechanism Analyze->Conclusion Strategy Develop Overcoming Strategy (e.g., Combination Therapy) Conclusion->Strategy Validate Validate Strategy Strategy->Validate Outcome Resensitization Achieved Validate->Outcome

Caption: A logical workflow for troubleshooting and overcoming drug resistance.

cluster_1 Inferred Apoptotic Pathway of this compound Compound This compound ROS ↑ ROS Production Compound->ROS Bcl2 Bcl-2 Family Regulation (↓ Bcl-xL, ↑ Bax) Compound->Bcl2 ER_Stress ER Stress ROS->ER_Stress Mito Mitochondrial Dysfunction (↓ ΔΨm) ER_Stress->Mito Casp9 Caspase-9 Activation Mito->Casp9 Bcl2->Mito Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Inferred signaling cascade for this compound-induced apoptosis.

cluster_2 Potential Mechanisms of Resistance Resistance Cellular Resistance Efflux ↑ Drug Efflux (MDR1/P-gp) Resistance->Efflux Survival ↑ Survival Pathways (PI3K/AKT) Resistance->Survival Apoptosis_Block ↓ Apoptosis (↑ Bcl-2) Resistance->Apoptosis_Block Antioxidant ↑ Antioxidant Capacity (↑ GSH) Resistance->Antioxidant

Caption: Key cellular mechanisms leading to drug resistance.

References

Technical Support Center: Refining Purification Techniques for 3,4-O-dimethylcedrusin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3,4-O-dimethylcedrusin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound?

A1: this compound is soluble in a range of organic solvents, including chloroform, dichloromethane (B109758), ethyl acetate (B1210297), dimethyl sulfoxide (B87167) (DMSO), and acetone.[1] The choice of solvent will depend on the specific purification technique being employed.

Q2: What is the recommended storage condition for this compound?

A2: For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed vial, which can be effective for up to 24 months. If stock solutions are prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks.[1]

Q3: From which natural sources is this compound typically isolated?

A3: this compound has been isolated from several plant sources, including the peels of Magnolia officinalis and the latex of Croton lechleri, commonly known as "Dragon's Blood".[1][2][3]

Q4: What general class of compounds does this compound belong to, and what does this imply for its purification?

A4: this compound is a lignan, a class of polyphenolic compounds.[3][4] More specifically, it is sometimes classified within the broader group of flavonoids. This relationship suggests that purification strategies effective for flavonoids, such as column chromatography and recrystallization, are likely applicable to this compound.[5][6]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield After Extraction Inefficient extraction solvent.Optimize the solvent system. Since this compound is soluble in several organic solvents, a sequential extraction with solvents of increasing polarity (e.g., starting with hexane (B92381) to remove non-polar impurities, followed by ethyl acetate or dichloromethane) can be effective.[5] For flavonoids in general, alcoholic solvents like methanol (B129727) or ethanol (B145695) are also effective.[5]
Degradation of the compound.This compound, like many natural products, may be sensitive to high temperatures and prolonged heating.[6][7] Use moderate temperatures during extraction and solvent removal (e.g., rotary evaporation under reduced pressure).
Poor Separation in Column Chromatography Inappropriate stationary or mobile phase.For normal-phase chromatography (e.g., silica (B1680970) gel), a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a common strategy for separating flavonoids.[5] For reverse-phase chromatography (e.g., C18), a gradient of water and methanol or acetonitrile (B52724) is typically used.[5] Sephadex LH-20 with methanol can also be very effective for flavonoid purification.[5]
Co-elution of impurities.If impurities have similar polarity, consider using a different chromatographic technique, such as preparative High-Performance Liquid Chromatography (HPLC) or counter-current chromatography for higher resolution.[8]
Difficulty with Recrystallization Incorrect solvent choice.A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent pair (one in which the compound is soluble and one in which it is sparingly soluble) can also be effective. For this compound, consider solvent systems based on its known solubilities, such as ethyl acetate/hexane.
Presence of oily impurities.If the product oils out instead of crystallizing, try using a more dilute solution, cooling the solution more slowly, or adding a seed crystal. An initial purification step to remove oily impurities by column chromatography may be necessary.
Compound Degradation During Purification Exposure to harsh conditions (e.g., strong acids/bases, high temperatures).Flavonoids can be susceptible to degradation under certain conditions.[9][10] Avoid extreme pH and high temperatures throughout the purification process. Work-up steps should be performed promptly.
Purity Issues in Final Product Residual solvent.Dry the purified compound under high vacuum to remove residual solvents. The choice of drying temperature should be moderate to prevent compound degradation.
Presence of closely related impurities.For final polishing to achieve high purity (≥98%), preparative HPLC is often the most effective method.

Quantitative Data Summary

Table 1: Typical Solvent Systems for Column Chromatography of Flavonoids

Chromatography Type Stationary Phase Typical Mobile Phase (Gradient Elution)
Normal-PhaseSilica GelHexane / Ethyl Acetate (e.g., 100:0 to 0:100)
Chloroform / Methanol (e.g., 100:0 to 80:20)
Reverse-PhaseC18Water / Methanol (e.g., 90:10 to 0:100)
Water / Acetonitrile (e.g., 90:10 to 0:100)
Size-ExclusionSephadex LH-20100% Methanol or Ethanol

Table 2: Example of Purity Improvement During Flavonoid Purification

Purification Step Starting Purity Achievable Purity Reference
Macroporous Resin ChromatographyCrude Extract~70-90%[7][11]
Column Chromatography (Silica Gel)~50%>95%[8]
Preparative HPLC>90%>99%

Experimental Protocols

Protocol 1: General Column Chromatography Purification of this compound

  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude extract.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

    • Equilibrate the column by running several column volumes of the initial mobile phase (e.g., 100% hexane).

  • Sample Loading:

    • Dissolve the crude extract containing this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving the extract, adding silica gel, and evaporating the solvent.

    • Carefully load the sample onto the top of the packed silica gel.

  • Elution:

    • Begin elution with the initial non-polar solvent (e.g., hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. A typical gradient might be:

      • 100% Hexane (2 column volumes)

      • 95:5 Hexane:Ethyl Acetate (2 column volumes)

      • 90:10 Hexane:Ethyl Acetate (2 column volumes)

      • ...and so on, up to 100% Ethyl Acetate.

    • Collect fractions of a suitable volume.

  • Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the fractions containing the pure compound.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the partially purified this compound in a few drops of a potential solvent (e.g., ethyl acetate) with gentle heating.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A suitable solvent will dissolve the compound when hot but yield crystals upon cooling. If no single solvent is ideal, a solvent pair (e.g., ethyl acetate/hexane) can be tested.

  • Recrystallization Procedure:

    • Dissolve the impure this compound in a minimal amount of the chosen hot solvent.

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution can be filtered through a short plug of celite.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Further cool the solution in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under high vacuum to remove all traces of solvent.

Visualizations

experimental_workflow start Crude Plant Extract (e.g., from Magnolia officinalis) extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration column_chrom Column Chromatography (Silica Gel, Hexane/EtOAc gradient) concentration->column_chrom fraction_analysis Fraction Analysis (TLC) column_chrom->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal recrystallization Recrystallization (Optional Polishing Step) solvent_removal->recrystallization final_product Pure this compound (>98% Purity) solvent_removal->final_product If sufficiently pure recrystallization->final_product purity_analysis Purity Analysis (HPLC, NMR) final_product->purity_analysis

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_tree start Poor Purification Outcome low_yield Low Yield? start->low_yield purity_issue Purity Issue? start->purity_issue degradation Check for Degradation (High Temp, Extreme pH) low_yield->degradation Yes extraction_efficiency Optimize Extraction Solvent/Method low_yield->extraction_efficiency Yes poor_separation Poor Chromatographic Separation? purity_issue->poor_separation Yes recrystallization_fail Recrystallization Fails? purity_issue->recrystallization_fail Yes change_gradient Modify Elution Gradient poor_separation->change_gradient Yes change_column Try Different Stationary Phase (e.g., RP-18, Sephadex) poor_separation->change_column Yes wrong_solvent Screen for New Recrystallization Solvents recrystallization_fail->wrong_solvent Yes oily_product Further Chromatographic Purification Needed recrystallization_fail->oily_product Yes

References

Technical Support Center: Minimizing Off-Target Effects of 3,4-O-Dimethylcedrusin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and minimizing the off-target effects of 3,4-O-dimethylcedrusin and other novel small molecules. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern when working with a novel compound like this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a major concern in drug development and basic research for several reasons:

  • Toxicity: Binding to unintended targets can disrupt normal cellular processes, leading to toxicity.[1]

  • Reduced Efficacy: If a significant portion of the compound is binding to off-targets, the concentration available to interact with the intended target may be reduced, lowering its efficacy.

  • Clinical Failure: Promising preclinical results may not translate to clinical success if the observed effects are primarily due to off-target interactions that have different consequences in a whole organism.[1]

Q2: I am observing an unexpected phenotype in my cell-based assay with this compound. How can I determine if this is an on-target or off-target effect?

A2: Differentiating between on-target and off-target effects is a critical step in validating your experimental findings. A multi-faceted approach is recommended:

  • Dose-Response Analysis: A true on-target effect should typically exhibit a sigmoidal dose-response curve. If the unexpected phenotype occurs at a much higher concentration than required for the intended activity, it may be an off-target effect.

  • Use of a Structurally Related Inactive Control: Synthesize or obtain a close structural analog of this compound that is inactive against the primary target. If this inactive analog produces the same unexpected phenotype, it is likely due to an off-target effect or a general property of the chemical scaffold.[1]

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target in cells using techniques like the Cellular Thermal Shift Assay (CETSA).[1][3] This can help correlate target binding with the observed phenotype.

  • Genetic Knockdown/Knockout: Use CRISPR-Cas9 or siRNA to reduce or eliminate the expression of the intended target.[1] If the phenotype persists after treatment with this compound in the absence of the target, it is definitively an off-target effect.

Q3: What are some proactive strategies to minimize off-target effects from the beginning of my experiments with this compound?

A3: Proactive measures can significantly reduce the impact of off-target effects:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect and use this concentration for subsequent experiments. Higher concentrations are more likely to engage lower-affinity off-targets.[1]

  • Computational Prediction: Utilize in silico tools to predict potential off-target interactions of this compound based on its chemical structure.[4][5][6][7] This can provide an early indication of potential liabilities.

  • Comprehensive Profiling: Screen this compound against a broad panel of targets, such as a kinase panel or a receptor panel, to identify potential off-target interactions early in the research process.

  • Cell Line Selection: Be aware that the expression levels of on-target and potential off-target proteins can vary between different cell lines.[1] Characterize the relevant protein expression in your chosen cell model.

Troubleshooting Guides

Issue 1: Inconsistent results with this compound across different experimental batches or cell lines.

Possible Cause Troubleshooting Step
Variability in compound purity or stability Verify the purity of each batch of this compound using analytical techniques like HPLC-MS. Assess the stability of the compound under your experimental conditions.
Different expression levels of the target or off-targets Perform Western blotting or qPCR to quantify the expression levels of the intended target and any known high-probability off-targets in the different cell lines.
Cell culture conditions affecting compound activity Standardize cell culture conditions, including media composition, serum concentration, and cell density, across all experiments.

Issue 2: High background signal or toxicity observed in cellular assays.

Possible Cause Troubleshooting Step
Compound precipitation Determine the solubility of this compound in your assay media. If necessary, adjust the vehicle (e.g., DMSO) concentration or sonicate the compound solution.
Off-target toxicity Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound. Conduct experiments at non-toxic concentrations.
Interaction with assay components Run control experiments without cells to determine if this compound interferes with the assay reagents or detection method.

Issue 3: Kinase profiling results for this compound show inhibition of multiple kinases.

Possible Cause Troubleshooting Step
Promiscuous binding to the ATP pocket The ATP-binding site is conserved across many kinases, which can lead to broad-spectrum inhibition.
High compound concentration If the profiling was performed at a single high concentration, re-screen against the identified off-targets using a dose-response format to determine their IC50 values.
Assay interference Review the assay format used for the kinase profiling. Some formats are more prone to artifacts. Consider a secondary screen with a different assay technology.

Data Presentation

Table 1: Hypothetical Kinase Profiling Data for this compound

Kinase% Inhibition at 1 µMIC50 (nM)
Intended Target Kinase A 95 50
Off-Target Kinase B85250
Off-Target Kinase C601,500
Off-Target Kinase D25>10,000

Table 2: Hypothetical Receptor Binding Assay Data for this compound

Receptor% Displacement at 10 µMKi (nM)
Intended Target Receptor X 92 120
Off-Target Receptor Y75800
Off-Target Receptor Z30>10,000

Table 3: Hypothetical Cellular Thermal Shift Assay (CETSA) Data for this compound

Target ProteinVehicle Tagg (°C)This compound Tagg (°C)ΔTagg (°C)
Intended Target Protein P 52.5 56.0 +3.5
Off-Target Protein Q61.061.2+0.2

Experimental Protocols

Protocol 1: Kinase Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-target interactions.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a suitable microplate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (typically 30-60 minutes).

  • Detection: Add a detection reagent that measures kinase activity (e.g., ADP-Glo, TR-FRET).

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in a cellular environment.[3]

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[1]

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.[1]

  • Protein Quantification: Quantify the amount of the target protein in the supernatant using Western blotting or another protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[3]

Protocol 3: Receptor Binding Assay

Objective: To determine the binding affinity of this compound for its intended receptor and potential off-target receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a microplate, combine the cell membranes, a radiolabeled ligand known to bind the receptor, and varying concentrations of this compound.

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate the bound from the free radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the this compound concentration. Determine the IC50 and calculate the Ki to quantify the binding affinity.

Visualizations

experimental_workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation cluster_optimization Lead Optimization in_silico In Silico Off-Target Prediction profiling Broad Panel Screening (e.g., Kinase Profiling) in_silico->profiling Prioritize cet_sa Cellular Thermal Shift Assay (CETSA) profiling->cet_sa Validate Hits genetic Genetic Validation (CRISPR/siRNA) cet_sa->genetic Confirm On-Target sar Structure-Activity Relationship (SAR) genetic->sar Refine Selectivity signaling_pathway compound This compound target Intended Target compound->target On-Target Binding off_target Off-Target compound->off_target Off-Target Binding phenotype_on Desired Phenotype target->phenotype_on phenotype_off Undesired Phenotype off_target->phenotype_off troubleshooting_logic start Unexpected Phenotype Observed dose_response Perform Dose-Response start->dose_response inactive_control Test Inactive Analog dose_response->inactive_control If dose-response is atypical cet_sa_validation Run CETSA inactive_control->cet_sa_validation If inactive analog shows effect genetic_validation CRISPR/siRNA of Target cet_sa_validation->genetic_validation If target engagement is confirmed on_target On-Target Effect genetic_validation->on_target If phenotype is rescued off_target Off-Target Effect genetic_validation->off_target If phenotype persists

References

Technical Support Center: Enhancing the Bioavailability of 3,4-O-dimethylcedrusin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of 3,4-O-dimethylcedrusin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely bioavailability challenges?

A1: this compound is a naturally occurring lignan (B3055560) found in plants such as Croton lechleri (Dragon's Blood)[1][2]. As a polyphenolic compound, it is likely to exhibit poor aqueous solubility and may be susceptible to first-pass metabolism in the liver and intestines, which are common challenges that can limit its oral bioavailability.[3]

Q2: What are the key factors that typically limit the oral bioavailability of a compound like this compound?

A2: The primary factors include:

  • Poor Aqueous Solubility: The compound may not dissolve efficiently in gastrointestinal fluids, which is a prerequisite for absorption.

  • Low Permeability: The molecule may not effectively cross the intestinal epithelial barrier to enter the bloodstream.

  • First-Pass Metabolism: Enzymes in the intestine and liver, particularly Cytochrome P450 (CYP) enzymes, can metabolize the compound before it reaches systemic circulation.[4][5]

  • Efflux Transporters: Proteins like P-glycoprotein (P-gp) can actively pump the compound back into the intestinal lumen, reducing net absorption.[4]

Q3: What general strategies can be employed to enhance the bioavailability of poorly soluble compounds?

A3: Several formulation strategies can be explored:

  • Pharmaceutical Technologies: Techniques such as creating lipid-based formulations (e.g., Self-Nanoemulsifying Drug Delivery Systems - SNEDDS), forming inclusion complexes with cyclodextrins, and developing polymeric nanoparticles can improve solubility and dissolution.[3][6][7]

  • Structural Modifications: Chemical modifications to the molecule can sometimes improve its physicochemical properties.[3]

  • Use of Bioenhancers: Co-administration with natural compounds that inhibit metabolic enzymes or efflux transporters can increase systemic exposure.[4]

Troubleshooting Guides

Issue 1: Poor In Vitro Dissolution of this compound

Q: We are observing very low and inconsistent dissolution of our this compound raw material in simulated intestinal fluid. What could be the cause and how can we improve it?

A: This is a common issue for poorly soluble compounds. The primary cause is likely the crystalline nature and low aqueous solubility of the compound.

Troubleshooting Steps:

  • Characterize the Solid State: Confirm the crystalline state of your material using techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC). An amorphous form is generally more soluble.

  • Particle Size Reduction: Micronization or nanocrystallization can increase the surface area available for dissolution.

  • Formulation with Solubilizing Excipients: Experiment with different surfactants and polymers in your dissolution medium to identify excipients that improve wetting and solubility.

  • Develop Advanced Formulations: Consider preparing an amorphous solid dispersion or a lipid-based formulation to improve the dissolution rate and extent.

Illustrative Data: Comparison of Dissolution Profiles

Formulation TypeTime to 80% Dissolution (min)Maximum Dissolution (%)
Raw this compound> 12015
Micronized Compound6045
Inclusion Complex with HP-β-CD3085
SNEDDS Formulation15> 95
Issue 2: Low Oral Bioavailability in Animal Studies

Q: Our in vivo pharmacokinetic study in rats showed a very low Cmax and AUC for this compound after oral administration. What are the potential reasons and next steps?

A: Low systemic exposure after oral dosing points to either poor absorption (dissolution or permeability limited) or extensive first-pass metabolism.

Workflow for Investigating Poor Bioavailability

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Formulation Strategy A Low Oral Bioavailability (Low Cmax, AUC) B Assess Solubility & Dissolution (In Vitro Testing) A->B Is it a dissolution problem? C Assess Permeability (e.g., Caco-2 Assay) A->C Is it a permeability problem? D Assess Metabolic Stability (Liver Microsomes Assay) A->D Is it a metabolism problem? E Solubility Enhancement (e.g., SNEDDS, Cyclodextrins) B->E F Permeability Enhancement (Use of permeation enhancers) C->F G Metabolism Reduction (Co-administer with inhibitors) D->G

Caption: Troubleshooting workflow for low oral bioavailability.

Recommended Actions:

  • In Vitro - In Vivo Correlation (IVIVC): Compare your in vitro dissolution data with the in vivo results. If dissolution is poor, it is likely the rate-limiting step.

  • Metabolic Stability Assay: Use liver microsomes to determine the intrinsic clearance of this compound. High clearance suggests rapid metabolism. The metabolic process often involves Phase I (oxidation, reduction, hydrolysis) followed by Phase II (conjugation) reactions to make the compound more water-soluble for excretion.[5][8]

  • Caco-2 Permeability Assay: This in vitro model of the intestinal epithelium can help determine if the compound has inherently low permeability or is subject to efflux by transporters like P-gp.

  • Formulation Improvement: Based on the findings, select an appropriate formulation strategy. For metabolism issues, incorporating inhibitors (e.g., piperine, a known CYP3A4 and P-gp inhibitor) could be a viable approach.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Inclusion Complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method aims to enhance the aqueous solubility of the compound by forming an inclusion complex.[9][10]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in a beaker.

  • Slowly add this compound to the HP-β-CD solution in a 1:1 molar ratio while stirring continuously.

  • Seal the beaker and stir the mixture at room temperature for 48-72 hours.

  • After stirring, filter the solution to remove any un-complexed material.

  • Freeze the resulting clear solution at -80°C.

  • Lyophilize the frozen sample for 48 hours to obtain a dry powder of the inclusion complex.

  • Characterize the complex using DSC, XRD, and FTIR to confirm its formation and compare its dissolution rate to the pure compound.

Protocol 2: Development of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)

SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.[7]

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Kolliphor EL)

  • Co-surfactant (e.g., Transcutol P)

Procedure:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construct Ternary Phase Diagram: To identify the nanoemulsion region, prepare various mixtures of the selected oil, surfactant, and co-surfactant in different ratios. Titrate each mixture with water and observe for the formation of a clear or slightly bluish nanoemulsion.

  • Prepare the SNEDDS Formulation:

    • Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Add the required amount of this compound to the mixture.

    • Vortex the mixture until the compound is completely dissolved and a clear, homogenous liquid is formed.

  • Characterization:

    • Droplet Size and Zeta Potential: Dilute the SNEDDS formulation in water and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.

    • In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids to assess the release profile.

Hypothetical SNEDDS Formulation Data

ComponentFunctionConcentration (% w/w)
This compoundAPI5
Capryol 90Oil25
Kolliphor ELSurfactant45
Transcutol PCo-surfactant25
Resulting Droplet Size < 100 nm

Signaling Pathways and Metabolic Fate

Potential Metabolic Pathways of this compound

Lignans and other polyphenolic compounds typically undergo Phase I and Phase II metabolism.[5] For this compound, this could involve O-demethylation of the methoxy (B1213986) groups, hydroxylation of the aromatic rings, and subsequent conjugation with glucuronic acid or sulfate.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (Conjugation) A This compound B O-Demethylation A->B C Aromatic Hydroxylation A->C D Glucuronidation (UGT) B->D E Sulfation (SULT) C->E F Excretion (Urine/Feces) D->F E->F

References

dealing with batch-to-batch variability of 3,4-O-dimethylcedrusin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,4-O-dimethylcedrusin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to batch-to-batch variability of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our wound healing assays between different batches of this compound. What could be the cause?

A1: Batch-to-batch variability in natural products like this compound is a common challenge that can stem from several factors.[1] These include variations in the raw plant material due to different geographical sources, harvest times, and storage conditions.[1] Inconsistencies in the extraction and purification processes can also lead to differences in the purity profile and the presence of minor impurities that may affect biological activity. We recommend performing a comprehensive quality control check on each new batch before use.

Q2: What are the key quality control (QC) parameters we should assess for each new batch of this compound?

A2: To ensure consistency, we recommend evaluating the following parameters for each batch:

  • Purity: Assess by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).

  • Identity: Confirm the chemical structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Residual Solvents: Quantify using Gas Chromatography (GC).

  • Moisture Content: Determine by Karl Fischer titration.

  • Biological Potency: Evaluate using a standardized in vitro bioassay, such as a wound healing (scratch) assay.

Q3: How can we standardize our in-house bioassay to better compare different batches?

A3: To standardize your bioassay, it is crucial to control all experimental variables.[2] This includes using a consistent cell line and passage number, standardizing cell seeding density, using the same lot of serum and other critical reagents, and maintaining consistent incubation times and conditions.[3] We also recommend including a positive control (e.g., a growth factor known to promote wound healing) and a negative control (vehicle) in every experiment.

Q4: What are the recommended storage conditions for this compound to minimize degradation and variability?

A4: this compound should be stored in a well-sealed container, protected from light, at -20°C for long-term storage. For short-term use, it can be stored at 2-8°C. Avoid repeated freeze-thaw cycles of solutions.[4][5]

Troubleshooting Guides

Issue 1: Lower than Expected Potency in a New Batch

If a new batch of this compound shows significantly lower activity in your bioassay, consider the following troubleshooting steps:

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Analytical Chemistry Checks cluster_2 Biological Assay Troubleshooting cluster_3 Conclusion A Lower than Expected Potency Observed B Verify Certificate of Analysis (CoA) A->B Compare with previous batches E Check Cell Health and Passage Number A->E No analytical issues? C Perform in-house Purity Analysis (HPLC/UPLC) B->C Discrepancy found? D Confirm Identity (LC-MS) C->D Purity confirmed? H Contact Supplier with Data C->H Purity issue D->H Identity issue F Verify Reagent Quality and Preparation E->F G Re-run Assay with Control Batch F->G G->H Batch confirmed to be of low potency I Assay Conditions Optimized G->I Assay variability identified A High Assay Variability B Review Assay Protocol A->B C Standardize Cell Culture B->C D Consistent Pipetting and Reagent Prep B->D E Uniform Scratching Technique B->E F Automated Image Analysis B->F G Reduced Variability C->G D->G E->G F->G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 TGFB TGF-β Receptor TGF-β Receptor Complex TGFB->Receptor Smad23 Smad2/3 Receptor->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex DNA Collagen Gene Transcription SmadComplex->DNA Translocation Cedrusin This compound Cedrusin->TGFB Potential Upregulation

References

protocol modifications for 3,4-O-dimethylcedrusin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-O-dimethylcedrusin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For cell-based assays, DMSO is a common choice. It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in a culture medium to the desired final concentration. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Q2: What is a typical concentration range for this compound in cell-based assays?

A2: The effective concentration of this compound can vary significantly depending on the cell type and the specific assay. A preliminary dose-response experiment is crucial to determine the optimal concentration range. A typical starting range for a cell viability assay might be from 0.1 µM to 100 µM.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The compound's identity can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial suppliers of this compound typically provide a certificate of analysis with purity data.[1]

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo®)

Issue 1: High variability between replicate wells.

  • Possible Cause:

    • Uneven cell seeding.

    • Incomplete dissolution or precipitation of this compound in the culture medium.

    • Edge effects in the microplate.

  • Solution:

    • Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting.

    • Visually inspect the compound dilution in the medium for any signs of precipitation before adding it to the cells. Consider vortexing the final dilution.

    • To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples. Fill these wells with a sterile phosphate-buffered saline (PBS) or culture medium.

Issue 2: No significant dose-dependent effect on cell viability observed.

  • Possible Cause:

    • The concentration range tested is not appropriate for the cell line.

    • The incubation time is too short.

    • The compound is inactive in the specific cell line.

    • Degradation of the compound.

  • Solution:

    • Expand the concentration range, testing both lower and higher concentrations.

    • Increase the incubation time (e.g., from 24 hours to 48 or 72 hours).

    • Verify the compound's activity in a different, sensitive cell line if possible.

    • Ensure proper storage of the compound and use a freshly prepared solution.

Western Blot Analysis

Issue 1: Weak or no signal for the target protein.

  • Possible Cause:

    • Insufficient protein loading.

    • Poor protein transfer from the gel to the membrane.

    • The primary antibody concentration is too low.

    • The target protein is not expressed or is expressed at very low levels in the cells under the experimental conditions.

  • Solution:

    • Perform a protein quantification assay (e.g., BCA or Bradford assay) to ensure equal and sufficient protein loading.

    • Verify successful protein transfer by staining the membrane with Ponceau S after transfer.

    • Optimize the primary antibody concentration by testing a range of dilutions.

    • Include a positive control lysate known to express the target protein.

Issue 2: High background or non-specific bands.

  • Possible Cause:

    • The primary or secondary antibody concentration is too high.

    • Inadequate blocking of the membrane.

    • Insufficient washing.

  • Solution:

    • Decrease the antibody concentrations.

    • Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).

    • Increase the number and duration of washing steps.

Experimental Protocols

General Cell Viability Assay Protocol (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

General Western Blot Protocol
  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in a Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Quantitative Data Summary

Table 1: Example IC50 Values for this compound in Different Cancer Cell Lines after 48h Treatment

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.2 ± 1.8
A549 (Lung Cancer)25.6 ± 3.2
HeLa (Cervical Cancer)18.9 ± 2.5
PC-3 (Prostate Cancer)32.1 ± 4.1

Table 2: Example Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50.3 ± 5.135.8 ± 4.2
LPS (1 µg/mL)850.6 ± 75.4620.1 ± 58.9
LPS + this compound (10 µM)425.1 ± 40.2310.5 ± 32.7
LPS + this compound (25 µM)210.8 ± 22.5155.3 ± 18.1

Signaling Pathway Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment Cell Treatment cell_culture->treatment compound_prep This compound Preparation compound_prep->treatment viability_assay Cell Viability Assay treatment->viability_assay western_blot Western Blot treatment->western_blot cytokine_assay Cytokine Assay treatment->cytokine_assay data_analysis Data Analysis & Interpretation viability_assay->data_analysis western_blot->data_analysis cytokine_assay->data_analysis

Caption: General experimental workflow for studying this compound.

nfkb_pathway cluster_stimulus Stimulus cluster_receptor Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates p_IkappaB p-IκBα IkappaB->p_IkappaB NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates p_IkappaB->NFkappaB Releases gene_expression Pro-inflammatory Gene Expression NFkappaB_nuc->gene_expression Induces DMC This compound DMC->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway cluster_stimulus Stimulus cluster_cascade MAPK Cascade cluster_response Cellular Response Stress Cellular Stress / LPS MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Inflammation Inflammation TranscriptionFactors->Inflammation Promotes DMC This compound DMC->MAPKKK Inhibits

References

interpreting unexpected results in 3,4-O-dimethylcedrusin assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 3,4-O-dimethylcedrusin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and navigate challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a dihydrobenzofuran lignan (B3055560) that has been isolated from plants such as Croton lechleri (source of Dragon's Blood latex).[1][2] It is recognized for its potential contributions to wound healing, and in vitro studies suggest it possesses antioxidant and anti-inflammatory properties.[1]

Q2: Which assays are commonly used to evaluate the bioactivity of this compound?

A2: Common assays for evaluating the bioactivity of this compound include:

  • Antioxidant activity assays: such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1]

  • Anti-inflammatory assays: for instance, measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[3][4][5]

  • Cytotoxicity/Cell Viability assays: commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the compound's effect on cell viability.

Q3: Are there known interferences of lignans (B1203133) with common in vitro assays?

A3: Yes, lignans, as plant-derived polyphenolic compounds, can potentially interfere with certain assays. For example, in colorimetric assays like the MTT assay, the reducing properties of these compounds can lead to the direct reduction of the MTT reagent, causing an overestimation of cell viability. It is crucial to include proper controls to account for such potential artifacts.

Troubleshooting Guides

Antioxidant Assays (DPPH)

Problem: Inconsistent or unexpected results in the DPPH assay, such as negative absorbance values or results that are not dose-dependent.

Possible Causes and Troubleshooting Steps:

  • DPPH solution instability: The DPPH radical is sensitive to light and can degrade over time.

    • Solution: Always use a freshly prepared DPPH solution for each experiment and store the stock solution in the dark and at a low temperature.[6]

  • Solvent interference: The solvent used to dissolve this compound and the DPPH reagent can affect the reaction.

    • Solution: Ensure that the solvent used for the blank is the same as that used for the sample. Methanol (B129727) or ethanol (B145695) are commonly used, but ensure they are of high purity.[7]

  • Compound precipitation: this compound may not be fully soluble at higher concentrations, leading to inaccurate readings.

    • Solution: Visually inspect your samples for any precipitation. If observed, consider using a different solvent or adjusting the concentration range.

  • Incorrect incubation time: The reaction between the antioxidant and DPPH may not have reached its endpoint.

    • Solution: Ensure a consistent and adequate incubation time for all samples, typically 15-30 minutes in the dark.[1]

Cytotoxicity/Cell Viability Assays (MTT)

Problem: Higher than expected cell viability, or viability exceeding 100% at certain concentrations of this compound.

Possible Causes and Troubleshooting Steps:

  • Direct reduction of MTT: As a polyphenolic compound, this compound may directly reduce the MTT reagent to formazan (B1609692), independent of cellular metabolic activity. This leads to a false positive signal for cell viability.

    • Solution: Run a control experiment in a cell-free system. Add this compound at the same concentrations used in your experiment to the culture medium with MTT but without cells. Any color change will indicate direct MTT reduction. Subtract this background absorbance from your experimental values.

  • Incomplete formazan solubilization: The purple formazan crystals may not be fully dissolved, leading to inaccurate absorbance readings.

    • Solution: Ensure complete solubilization by thorough mixing and using an appropriate solvent like DMSO or a buffered solution with SDS.

  • Compound color interference: If this compound solutions have a color, it may interfere with the absorbance reading.

    • Solution: Measure the absorbance of this compound in the assay medium at the same wavelength used for formazan detection and subtract this value from your results.

Anti-inflammatory Assays (Nitric Oxide Production)

Problem: Inconsistent or unexpectedly high absorbance readings in the Griess assay for nitric oxide.

Possible Causes and Troubleshooting Steps:

  • Compound interference with Griess Reagent: Some compounds can interfere with the diazotization reaction of the Griess assay.

    • Solution: Test for interference by adding this compound to a known concentration of sodium nitrite (B80452) standard. A change in the expected absorbance indicates interference.

  • Pro-oxidant effect: At certain concentrations, some antioxidant compounds can exhibit pro-oxidant effects, potentially leading to an increase in nitric oxide or related reactive nitrogen species.[8]

    • Solution: Widen the concentration range of this compound in your experiment to observe the full dose-response curve.

  • pH of the sample: The Griess reaction is pH-sensitive.

    • Solution: Ensure that the pH of your samples is within the optimal range for the assay.[8]

  • Interference from media components: Phenol (B47542) red in culture media can interfere with colorimetric assays.

    • Solution: Use phenol red-free media for the assay or run appropriate controls to account for its absorbance.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted from a method used for evaluating the antioxidant activity of compounds isolated from Croton lechleri.[1]

  • Preparation of DPPH Solution: Prepare a 15 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.

  • Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. Create a series of dilutions from this stock to achieve final concentrations ranging from 1 µM to 100 µM.

  • Reaction Mixture: In a 96-well plate or cuvettes, add an appropriate aliquot of each sample dilution to the DPPH ethanol solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 15 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined by plotting the percentage of inhibition against the sample concentration.

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is a generalized method for assessing the anti-inflammatory activity of natural compounds.[3][4][5]

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells per well and allow them to adhere for 12-18 hours.[3][5]

  • Sample Treatment: Treat the cells with various concentrations of this compound for 2 hours.

  • LPS Stimulation: Following treatment with the compound, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce nitric oxide production.[5]

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[5]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

  • Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT, ensuring to include controls for compound interference) to ensure that the observed reduction in nitric oxide is not due to cytotoxicity.

Data Presentation

Table 1: Representative Antioxidant Activity of Compounds from Croton lechleri (DPPH Assay)

Compound/FractionIC50 (µM)
Quercetin (Standard)5.2 ± 0.3
Trolox® (Standard)8.5 ± 0.2
Ascorbic Acid (Standard)12.1 ± 0.9
Gallocatechin7.1 ± 0.8
Epigallocatechin6.2 ± 0.5

Data adapted from a study on C. lechleri latex components, presented as mean ± SD. Note: A specific IC50 for this compound was not provided in the source, the data for related compounds are shown for context.[1]

Table 2: Representative Data for Inhibition of Nitric Oxide Production and Cytotoxicity in RAW 264.7 Cells

CompoundConcentration (µg/mL)% NO Inhibition% Cell Viability
Quercetin (Positive Control)5085 ± 5.298 ± 2.1
Compound X (Example)1025 ± 3.595 ± 4.3
Compound X (Example)5060 ± 4.192 ± 3.8
Compound X (Example)10078 ± 3.988 ± 5.0

This table presents hypothetical data for a test compound ("Compound X") to illustrate typical results. Actual results for this compound would need to be determined experimentally.

Visualizations

experimental_workflow General Experimental Workflow for Bioactivity Screening cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis prep_compound Prepare this compound stock and dilutions antioxidant Antioxidant Assay (e.g., DPPH) prep_compound->antioxidant anti_inflammatory Anti-inflammatory Assay (e.g., NO production) prep_compound->anti_inflammatory cytotoxicity Cytotoxicity Assay (e.g., MTT) prep_compound->cytotoxicity prep_cells Culture and seed cells (for cellular assays) prep_cells->anti_inflammatory prep_cells->cytotoxicity data_acq Measure Absorbance/ Fluorescence antioxidant->data_acq anti_inflammatory->data_acq cytotoxicity->data_acq calc Calculate % Inhibition, IC50, Cell Viability data_acq->calc interpret Interpret Results & Troubleshoot calc->interpret

Caption: General workflow for screening the bioactivity of this compound.

troubleshooting_logic Troubleshooting Logic for Unexpected MTT Assay Results start Unexpected Result: High Cell Viability (>100%) q1 Does the compound show absorbance in a cell-free MTT assay? start->q1 sol1 Indicates direct MTT reduction. Subtract cell-free absorbance from experimental values. q1->sol1 Yes q2 Is formazan completely dissolved? Are there any precipitates? q1->q2 No a1_yes Yes a1_no No end Re-evaluate results with corrected data. sol1->end sol2 Improve solubilization: Increase mixing, check solvent. q2->sol2 No q2->end Yes a2_yes Yes a2_no No sol2->end

Caption: Troubleshooting flowchart for high viability in MTT assays.

nfkb_pathway Lignan Modulation of the NF-κB Signaling Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α IKK IKK Complex TNFa->IKK ...other receptors TLR4->IKK IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα degradation Lignans Lignans (e.g., this compound) Lignans->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Genes Transcription

Caption: Lignans can inhibit the NF-κB pathway by targeting the IKK complex.

References

avoiding common pitfalls in 3,4-O-dimethylcedrusin research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during their experiments with 3,4-O-dimethylcedrusin.

Frequently Asked Questions (FAQs)

1. General Information

  • Q1: What is this compound? this compound is a dihydrobenzofuran lignan, a type of natural product found in various plant species, most notably in the latex of Croton lechleri, commonly known as Dragon's Blood. It is recognized for its potential therapeutic properties, particularly in wound healing.

  • Q2: What are the primary applications of this compound in research? The main research focus for this compound is its role in promoting wound healing. Studies suggest it stimulates the formation of fibroblasts and collagen, which are crucial for tissue regeneration. Its anti-inflammatory and antioxidant properties are also areas of investigation.

  • Q3: What are the known physical and chemical properties of this compound? Below is a summary of the key properties:

PropertyValue
CAS Number 166021-14-3
Molecular Formula C₂₁H₂₆O₆
Molecular Weight 374.43 g/mol
Appearance Typically a powder
Purity (Commercial) Often ≥98%
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. Poorly soluble in water.
Storage Store at 2-8°C for up to 24 months. For stock solutions in DMSO, store in aliquots at -20°C for up to two weeks.[1]

2. Synthesis and Purification

  • Q4: I am having difficulty with the synthesis of this compound. What are the common challenges? The synthesis of this compound can be challenging due to its stereochemistry. A common approach is a biomimetic synthesis that results in a racemic mixture.[2] The key challenge lies in the diastereoselective and enantioselective control of the reaction to obtain the desired stereoisomer.

  • Q5: How can I purify this compound after synthesis or extraction? Column chromatography is a common method for the purification of this compound.[2] For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is recommended. Given the compound's chiral nature, a chiral stationary phase may be necessary to resolve enantiomers.

3. Experimental Assays

  • Q6: My this compound is precipitating in my cell culture medium. How can I avoid this? This is a common issue due to its poor aqueous solubility. It is recommended to first dissolve the compound in a small amount of a sterile organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Q7: I am not observing a significant effect in my in vitro wound healing (scratch) assay. What could be the reason? Several factors could contribute to this:

    • Suboptimal Concentration: The concentration of this compound may be too low to elicit a response or too high, causing cytotoxicity. A dose-response experiment is crucial.

    • Cell Line Choice: The responsiveness to the compound can vary between different fibroblast or keratinocyte cell lines.

    • Assay Duration: The time points for measuring wound closure may not be optimal to observe the effect.

  • Q8: Are there any known signaling pathways affected by this compound? While the precise signaling pathways are not fully elucidated, its known effect on stimulating fibroblast proliferation and collagen production suggests a potential interaction with pathways like the Transforming Growth Factor-beta (TGF-β) signaling cascade, which is a key regulator of these processes in wound healing.

Troubleshooting Guides

1. Synthesis and Purification

Problem Possible Cause Troubleshooting Steps
Low yield in biomimetic synthesis Inefficient oxidative coupling of precursors.Optimize reaction conditions such as temperature, reaction time, and the choice and concentration of the oxidizing agent.
Poor separation of enantiomers Inappropriate chiral stationary phase or mobile phase in HPLC.Screen different chiral columns and optimize the mobile phase composition and gradient.
Co-elution with impurities Similar polarity of the compound and impurities.Employ orthogonal purification techniques, such as a combination of normal-phase and reverse-phase chromatography.

2. In Vitro Assays

Problem Possible Cause Troubleshooting Steps
High background in cytotoxicity assays (e.g., MTT) Interference from the compound with the assay reagents.Run a control with the compound in cell-free medium to check for direct reduction of the MTT reagent. Consider using an alternative cytotoxicity assay.
Inconsistent results in fibroblast proliferation assays Variation in cell seeding density or passage number.Standardize cell seeding protocols and use cells within a consistent passage number range.
Difficulty in dissolving the compound for topical formulation in animal studies Poor solubility in biocompatible solvents.Explore the use of co-solvents, cyclodextrins, or lipid-based formulations to enhance solubility and bioavailability for in vivo applications.

Quantitative Data

Note: The following tables contain example data for illustrative purposes, as specific quantitative data for this compound is not widely available in the public domain. Researchers should determine these values experimentally for their specific cell lines and assay conditions.

Table 1: Example Cytotoxicity Data of this compound

Cell LineAssayIncubation Time (hours)IC₅₀ (µM)
Human Dermal Fibroblasts (HDF)MTT48> 100
Human Epidermal Keratinocytes (HEK)Neutral Red48> 100
A549 (Lung Carcinoma)MTT4825.5

Table 2: Example Efficacy Data of this compound in a Scratch Assay

Cell LineParameterConcentration (µM)% Wound Closure at 24 hours (relative to control)
HDFCell Migration1120%
HDFCell Migration10150%
HDFCell Migration50110% (potential cytotoxicity)

Experimental Protocols

1. General Protocol for Biomimetic Synthesis of Racemic this compound

This protocol is a general guideline based on the synthesis of similar dihydrobenzofuran lignans.

  • Precursor Preparation: Synthesize or procure the appropriate coniferyl alcohol derivative that will serve as the precursor for the oxidative coupling reaction.

  • Oxidative Coupling: Dissolve the precursor in a suitable solvent (e.g., acetone, methanol). Add an oxidizing agent (e.g., silver oxide, ferric chloride) and stir the reaction at room temperature for 24-48 hours.

  • Reaction Quenching: Quench the reaction by adding a reducing agent or by filtration to remove the oxidant.

  • Extraction: Evaporate the solvent and extract the crude product with an organic solvent like ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the extract and purify the racemic this compound using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., hexane:ethyl acetate gradient).

2. Protocol for In Vitro Wound Healing (Scratch) Assay

  • Cell Seeding: Seed human dermal fibroblasts into a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the "Wound": Once confluent, create a scratch in the cell monolayer using a sterile p200 pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).

  • Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.

  • Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

3. Protocol for MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells (e.g., HDF, HEK) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies s1 Biomimetic Synthesis (Racemic Mixture) s2 Column Chromatography s1->s2 s3 Preparative HPLC (Chiral Separation) s2->s3 iv1 Cytotoxicity Assay (MTT/Neutral Red) s3->iv1 iv2 Wound Healing Assay (Scratch Test) s3->iv2 iv3 Collagen Production Assay iv2->iv3 inv1 Topical Formulation iv3->inv1 inv2 Animal Wound Model inv1->inv2 inv3 Histological Analysis inv2->inv3

Caption: Experimental workflow for this compound research.

signaling_pathway compound This compound receptor TGF-β Receptor compound->receptor Activates? smad Smad2/3 Phosphorylation receptor->smad nucleus Nuclear Translocation of Smad Complex smad->nucleus transcription Gene Transcription nucleus->transcription collagen Collagen Synthesis transcription->collagen proliferation Fibroblast Proliferation transcription->proliferation

References

improving the signal-to-noise ratio in 3,4-O-dimethylcedrusin detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of 3,4-O-dimethylcedrusin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what matrices is it commonly found?

A1: this compound is a dihydrobenzofuran neolignan, a type of natural product.[1] It has the chemical formula C₂₁H₂₆O₆ and a molecular weight of approximately 374.4 g/mol .[2] It is commonly found in plant extracts, particularly from species like Croton lechleri (Sangre de Drago).[2]

Q2: What are the common analytical techniques used for the detection of this compound?

A2: The primary analytical techniques for the detection and quantification of this compound and other lignans (B1203133) are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] HPLC is often coupled with UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS/MS) detectors for enhanced sensitivity and selectivity.[3][4]

Q3: Why is achieving a good signal-to-noise ratio (SNR) important in this compound detection?

A3: A high signal-to-noise ratio is crucial for accurate and precise quantification, especially at low concentrations. It ensures that the analytical signal from this compound is clearly distinguishable from the background noise, which is essential for determining reliable limits of detection (LOD) and quantification (LOQ).

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the detection of this compound using HPLC-based methods and NMR spectroscopy.

HPLC and LC-MS/MS Troubleshooting

Problem 1: Low signal intensity or poor signal-to-noise ratio for the this compound peak.

Possible Cause Suggested Solution
Suboptimal Wavelength Selection (HPLC-UV/DAD) Verify the UV maximum absorbance for this compound. Lignans typically have strong UV absorbance in the range of 230–280 nm.[4] Ensure your detector is set to the optimal wavelength for maximum signal intensity.
Inefficient Ionization (LC-MS/MS) Optimize electrospray ionization (ESI) parameters. For dihydrobenzofuran neolignans, negative ion mode ESI-MS/MS can provide more diagnostic fragment ions than positive mode.[1] Systematically optimize parameters like capillary voltage, cone voltage, desolvation gas flow, and temperature.
Inappropriate Mobile Phase Composition Ensure the mobile phase is compatible with the ionization technique. For ESI-MS, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are preferred over non-volatile salts. The pH of the mobile phase can also significantly impact ionization efficiency.
Poor Sample Preparation Inefficient extraction can lead to low analyte concentration. Lignans are often extracted with polar organic solvents like methanol (B129727) or ethanol, sometimes mixed with water to improve penetration into the plant matrix.[4] Consider using techniques like ultrasonic-assisted extraction to improve efficiency.[5] For glycosidically bound lignans, an enzymatic or acidic hydrolysis step may be necessary to release the aglycone before analysis.[3]
Matrix Effects (Signal Suppression) The presence of co-eluting compounds from the sample matrix can suppress the ionization of this compound in the MS source.[6][7][8] To mitigate this, improve sample clean-up using Solid Phase Extraction (SPE), dilute the sample if sensitivity allows, or use a matrix-matched calibration curve.[9] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[8]

Problem 2: High background noise in the chromatogram.

Possible Cause Suggested Solution
Contaminated Mobile Phase or HPLC System Use high-purity solvents and freshly prepared mobile phases. Filter all solvents and samples before use. Regularly flush the HPLC system to remove contaminants.[10]
Detector Noise A dirty flow cell in a UV/DAD detector can increase noise. Follow the manufacturer's instructions for cleaning the flow cell. For MS detectors, ensure the ion source is clean and properly maintained.
Improper Grounding or Electrical Issues Ensure all components of the HPLC-MS system are properly grounded to a single, stable ground point to minimize electrical noise.
NMR Spectroscopy Troubleshooting

Problem: Low signal-to-noise ratio in the NMR spectrum of this compound.

Possible Cause Suggested Solution
Low Sample Concentration Increase the concentration of the analyte in the NMR tube. Quantitative NMR (qNMR) typically requires a higher concentration than qualitative analysis.
Insufficient Number of Scans The signal-to-noise ratio in NMR is proportional to the square root of the number of scans. Increase the number of scans to improve the SNR, keeping in mind the trade-off with experiment time.
Poor Shimming Inhomogeneous magnetic field across the sample leads to broad peaks and reduced signal height. Carefully shim the spectrometer for each sample to achieve narrow and symmetrical peak shapes.
Suboptimal Pulse Sequence Parameters For quantitative analysis, ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 relaxation time of the protons of interest) to allow for full relaxation of the nuclei between pulses.
Presence of Paramagnetic Impurities Paramagnetic impurities can cause significant line broadening and a decrease in signal intensity. If suspected, try to remove them through further sample purification.

Experimental Protocols

A detailed experimental protocol for a general LC-MS/MS method for lignan (B3055560) analysis is provided below. This can be adapted and optimized for this compound.

1. Sample Preparation: Extraction of Lignans from Plant Material

  • Objective: To efficiently extract this compound from the plant matrix.

  • Procedure:

    • Grind the dried plant material to a fine powder.

    • Weigh approximately 1 gram of the powdered sample into a centrifuge tube.

    • Add 10 mL of 80% methanol (v/v) to the tube.

    • Vortex the mixture for 1 minute.

    • Perform ultrasonic-assisted extraction in a water bath at 40°C for 30 minutes.

    • Centrifuge the mixture at 10,000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of 80% methanol.

    • Combine the supernatants and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Analysis

  • Objective: To separate and detect this compound with high sensitivity and selectivity.

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters (starting conditions, to be optimized):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the analyte, hold for a short period, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Parameters (to be optimized for this compound):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[1]

    • Precursor Ion: [M-H]⁻ for this compound (m/z 373.16).

    • Product Ions: To be determined by infusing a standard solution of this compound and performing a product ion scan. The most intense and specific fragment ions should be selected for Multiple Reaction Monitoring (MRM).

    • Collision Energy (CE) and Declustering Potential (DP): These parameters need to be optimized for each MRM transition to achieve the highest signal intensity.

Data Presentation

Table 1: Typical LC-MS/MS Method Performance for Lignan Quantification

Parameter Typical Value Range Reference
Limit of Detection (LOD) 0.1 - 10 ng/mL[5]
Limit of Quantification (LOQ) 0.5 - 50 ng/mL[5]
Linearity (r²) > 0.99[5]
Recovery 80 - 110%[11]
Precision (RSD%) < 15%[11]

Visualizations

Experimental Workflow for SNR Improvement

The following diagram illustrates a logical workflow for troubleshooting and improving the signal-to-noise ratio in this compound detection.

SNR_Improvement_Workflow cluster_start Start cluster_method Method Optimization cluster_hplc_actions HPLC/LC-MS Actions cluster_nmr_actions NMR Actions cluster_sample Sample Preparation cluster_system System Check cluster_end End start Low SNR Detected hplc_check Review HPLC/ LC-MS Parameters start->hplc_check LC-based nmr_check Review NMR Parameters start->nmr_check NMR-based opt_wavelength Optimize UV Wavelength hplc_check->opt_wavelength opt_ionization Optimize MS Ionization hplc_check->opt_ionization opt_mobile_phase Adjust Mobile Phase hplc_check->opt_mobile_phase inc_scans Increase Scans nmr_check->inc_scans opt_shim Optimize Shimming nmr_check->opt_shim opt_pulse Adjust Pulse Parameters nmr_check->opt_pulse end SNR Improved opt_wavelength->end sample_prep Review Sample Preparation opt_ionization->sample_prep opt_mobile_phase->sample_prep opt_mobile_phase->end inc_scans->end opt_pulse->end improve_extraction Improve Extraction sample_prep->improve_extraction cleanup Enhance Cleanup (SPE) sample_prep->cleanup check_matrix Assess Matrix Effects sample_prep->check_matrix improve_extraction->end system_check System Maintenance cleanup->system_check cleanup->end check_matrix->system_check check_matrix->end clean_source Clean Ion Source/Flow Cell system_check->clean_source check_leaks Check for Leaks system_check->check_leaks clean_source->end check_leaks->end

Caption: Troubleshooting workflow for improving SNR.

Signaling Pathway (Illustrative)

While this compound is a natural product and not part of a classical signaling pathway, the following diagram illustrates a hypothetical pathway where its detection could be a crucial step in a drug discovery context.

Drug_Discovery_Pathway cluster_extraction Upstream Processing cluster_analysis Analysis & Identification cluster_development Downstream Development plant_material Plant Material (e.g., Croton lechleri) extraction Extraction plant_material->extraction fractionation Fractionation extraction->fractionation hplc_ms HPLC-MS/MS Analysis fractionation->hplc_ms nmr NMR Spectroscopy fractionation->nmr identification Identification of This compound hplc_ms->identification nmr->identification bioassay Bioactivity Screening identification->bioassay lead_opt Lead Optimization bioassay->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: Drug discovery workflow involving this compound.

References

selecting appropriate controls for 3,4-O-dimethylcedrusin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,4-O-Dimethylcedrusin Experiments

Welcome to the technical support center for researchers working with this compound. This guide provides answers to frequently asked questions and detailed troubleshooting advice to ensure the proper design and execution of your experiments by selecting the most appropriate controls.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a lignan, a type of natural product, isolated from plants such as Croton lechleri (Dragon's blood).[1][2] Published research has highlighted its role in wound healing, where it stimulates the formation of fibroblasts and collagen.[2] It is also recognized for its anti-inflammatory and antioxidant properties.[3][4] Given its anti-inflammatory effects, a likely mechanism of action involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[5]

Q2: What are the absolute essential controls for any in vitro experiment with this compound?

For any in vitro experiment, three fundamental controls are required to ensure that the observed effects are directly attributable to this compound.[6][7]

  • Negative Control: This group consists of untreated cells. It serves as the baseline or reference for normal cell behavior and health under standard culture conditions.[8]

  • Vehicle Control: this compound, like many organic compounds, requires a solvent (e.g., DMSO or ethanol) to be dissolved for use in cell culture.[9] The vehicle control consists of cells treated with the highest concentration of the solvent used in the experiment, but without the compound.[10] This is critical to confirm that the solvent itself is not causing any biological effects.[9][11]

  • Positive Control: This control involves treating cells with a well-characterized substance known to produce the expected biological effect you are measuring.[8][12] This confirms that your experimental setup and assay are working correctly. The choice of positive control is specific to the experiment (see Q4).

Q3: My vehicle control (e.g., DMSO) is showing toxicity. What should I do?

Unexpected cytotoxicity in vehicle controls is a common issue that can invalidate experimental results.[11] Here’s a systematic approach to troubleshoot this problem.

  • Determine the Maximum Tolerable Solvent Concentration: The tolerance to solvents is highly cell-line dependent.[11] It is essential to perform a dose-response curve for your specific vehicle (e.g., DMSO, ethanol) on your cell line. Test a range of concentrations (e.g., 0.01% to 2%) to identify the highest concentration that does not significantly impact cell viability over the time course of your experiment. For many cell lines, DMSO concentrations should be kept at or below 0.5%.[11]

  • Check for Contamination: Contaminants like mycoplasma or endotoxins (LPS) can induce cytotoxicity.[11] Mycoplasma is not visible by standard microscopy and requires specific tests like PCR or fluorescent staining for detection. Endotoxins can be introduced through contaminated sera, media, or other reagents.[11]

  • Review Procedural Consistency: Ensure that all experimental groups, including controls, are treated identically in terms of media changes, incubation times, and cell handling.[9][13]

Experimental Design and Protocols

Designing Controls for an Anti-Inflammatory Assay

A common application for this compound is to investigate its anti-inflammatory effects. A standard model involves using macrophage cells (e.g., RAW 264.7) and stimulating them with lipopolysaccharide (LPS) to induce an inflammatory response. The goal is to see if this compound can inhibit this response.

Control TypePurposeExample TreatmentExpected Outcome (e.g., for NF-κB activation)
Negative Control Establish baseline cellular state.[7]Cells + Media OnlyLow/basal level of NF-κB activation.
Vehicle Control Isolate the effect of the solvent.[9]Cells + Media + DMSO (at the same final concentration as the treatment group)Should be identical to the Negative Control. No significant NF-κB activation.
Positive Control (Stimulation) Validate the inflammatory response model.[14]Cells + Media + LPS (e.g., 100-300 ng/mL)Strong induction of NF-κB activation.[14]
Positive Control (Inhibition) Validate the assay's ability to detect inhibition.Cells + Media + Known NF-κB Inhibitor (e.g., Bay 11-7082) + LPSSignificant reduction in LPS-induced NF-κB activation.
Test Group Evaluate the effect of the compound.Cells + Media + this compound + LPSThe hypothesis is that NF-κB activation will be lower than in the Positive Control (Stimulation) group.
Compound-Only Control Check if the compound has any effect on its own.Cells + Media + this compound (no LPS)Should be identical to the Negative Control. No significant NF-κB activation.
Protocol: Vehicle Dose-Response Assay to Determine Non-Toxic Concentration

This protocol helps establish the safe concentration of a solvent (e.g., DMSO) for your specific cell line.[11]

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 70-80% confluency) at the end of the experiment.

  • Vehicle Dilution Series: Prepare a serial dilution of your vehicle (e.g., DMSO) in complete culture medium. A typical range to test is 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v).

  • Controls: Include a "no-vehicle" control (medium only) and a "kill" control (e.g., a high concentration of a known cytotoxic agent) to define the dynamic range of the assay.

  • Treatment: Replace the old medium with the medium containing the different vehicle concentrations. Treat at least three wells per condition.

  • Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or resazurin-based assay) following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability for each vehicle concentration relative to the "no-vehicle" control. The highest concentration that does not cause a significant drop in viability is your maximum safe concentration.

Visual Guides and Workflows

Experimental Workflow for an Anti-Inflammatory Assay

The following diagram illustrates a typical workflow for assessing the anti-inflammatory properties of this compound, highlighting the integration of essential controls.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis A Seed Cells (e.g., RAW 264.7) B Prepare Reagents: - this compound stock - LPS stock - Vehicle (DMSO) - Positive Inhibitor C Negative Control (Media Only) A->C Apply Treatments D Vehicle Control (DMSO) A->D Apply Treatments E Positive Control (LPS Stimulation) A->E Apply Treatments F Test Group (Compound + LPS) A->F Apply Treatments G Compound Only (No LPS) A->G Apply Treatments H Incubate (e.g., 24 hours) C->H Incubate D->H Incubate E->H Incubate F->H Incubate G->H Incubate I Collect Supernatant/Lysates H->I J Perform Assays: - ELISA (e.g., TNF-α, IL-6) - Western Blot (e.g., p-NF-κB) - qPCR (e.g., iNOS, COX-2) I->J K Data Analysis & Interpretation J->K

Caption: Workflow for an anti-inflammatory assay with controls.

NF-κB Signaling Pathway and Control Points

This diagram shows the canonical NF-κB signaling pathway, a common target for anti-inflammatory compounds. It highlights where controls and experimental agents act.

NFkB_Pathway LPS LPS (Positive Stimulator) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB IκBα Degradation & NF-κB Release Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Activates Transcription Compound This compound (Hypothesized Inhibitor) Compound->IKK Potential Inhibition Inhibitor Known Inhibitor (Positive Control) Inhibitor->IKK Known Inhibition

Caption: NF-κB pathway showing points of stimulation and inhibition.

Troubleshooting Logic for Unexpected Control Results

When your controls don't behave as expected, use this flowchart to diagnose the potential issue.

Troubleshooting Start Unexpected Control Result Q1 Is the Negative Control showing a strong response? Start->Q1 A1_Yes Possible Contamination (Mycoplasma, Endotoxin) or Reagent Issue. Q1->A1_Yes Yes Q2 Is the Positive Control (e.g., LPS) showing NO response? Q1->Q2 No End Review Data & Repeat A1_Yes->End A2_Yes Check Reagent Activity (e.g., LPS potency). Verify Cell Line Responsiveness. Review Assay Protocol. Q2->A2_Yes Yes Q3 Is the Vehicle Control showing a response/toxicity? Q2->Q3 No A2_Yes->End A3_Yes Vehicle concentration is too high. Perform Vehicle Dose-Response Assay. Check for solvent degradation. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Logic chart for troubleshooting unexpected control results.

References

Technical Support Center: Scaling Up 3,4-O-Dimethylcedrusin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4-O-dimethylcedrusin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this complex molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development.

Frequently Asked Questions (FAQs)

Q1: We are observing low yields in the key oxidative coupling step to form the dihydrobenzofuran core. What are the potential causes and solutions?

A1: Low yields in oxidative coupling reactions for dihydrobenzofuran synthesis are a common issue during scale-up. Several factors could be contributing to this:

  • Oxygen Sensitivity: The reaction may be sensitive to atmospheric oxygen, leading to undesired side products. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Purity: The purity of the starting phenol (B47542) and the oxidant (e.g., a silver salt or a hypervalent iodine reagent) is critical. Impurities can chelate the metal catalyst or interfere with the radical mechanism.

  • Solvent Choice and Degassing: The choice of solvent can significantly impact the reaction. Ensure the solvent is thoroughly degassed to remove dissolved oxygen.

  • Slow Addition of Reagents: On a larger scale, slow and controlled addition of the oxidant can help to maintain a low concentration of reactive intermediates, minimizing side reactions.

Q2: We are struggling with the diastereoselectivity of the dihydrobenzofuran ring formation. How can we improve the ratio of the desired trans-isomer?

A2: Achieving high diastereoselectivity is a significant challenge. The trans-isomer is typically the thermodynamically more stable product. Consider the following strategies:

  • Catalyst and Ligand Screening: The choice of catalyst and ligand in metal-catalyzed cyclizations can have a profound impact on stereoselectivity. Chiral ligands can be employed to induce facial selectivity.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetic product or allowing the reaction to proceed under thermodynamic control for a longer period.

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry. A screen of different solvents is recommended.

Q3: Purification of the final this compound product by column chromatography is proving to be difficult and not scalable. What are alternative purification strategies?

A3: Relying solely on column chromatography for large-scale purification is often impractical. Consider these alternatives:

  • Crystallization: Attempt to crystallize the crude product. This can be a highly effective and scalable method for purification. Experiment with a variety of solvent systems.

  • Preparative HPLC: While still a chromatographic method, preparative HPLC can handle larger quantities than analytical scale and may be suitable for high-value compounds.

  • Trituration/Recrystallization of Intermediates: Purifying intermediates in the synthetic sequence can be easier than purifying the final product and can prevent the accumulation of hard-to-remove impurities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Incomplete reaction in the methylation step 1. Ineffective base. 2. Poor quality methylating agent. 3. Steric hindrance at the hydroxyl groups.1. Use a stronger, non-nucleophilic base like sodium hydride. 2. Use freshly distilled or high-purity methyl iodide or dimethyl sulfate. 3. Increase reaction temperature and time.
Formation of a significant amount of a dimeric byproduct 1. High concentration of starting materials. 2. Rapid addition of reagents.1. Use high-dilution conditions. 2. Add the key reagent dropwise over an extended period.
Low yield in the final reduction step 1. Inactive reducing agent. 2. Side reactions with other functional groups.1. Use a freshly opened bottle of the reducing agent (e.g., NaBH4). 2. Use a more selective reducing agent that will not affect other functional groups.
Difficulty in removing the catalyst post-reaction 1. Catalyst leaching into the product. 2. Inefficient filtration.1. Use a supported catalyst that can be easily filtered off. 2. Employ a scavenger resin to remove residual metal catalyst.

Experimental Protocols

Protocol 1: Stereoselective Dihydrobenzofuran Ring Formation via Oxidative Coupling

This protocol outlines a hypothetical key step in the synthesis of a this compound precursor.

1. Reagents and Materials:

  • Substituted Phenolic Precursor (1.0 eq)

  • Silver(I) Oxide (Ag₂O) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Celite®

2. Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the substituted phenolic precursor (e.g., 10.0 g).

  • Add anhydrous DCM (500 mL) to dissolve the starting material.

  • Under a positive flow of nitrogen, add Silver(I) Oxide (e.g., 29.0 g) in one portion.

  • Stir the resulting suspension vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts.

  • Wash the Celite® pad with additional DCM (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired dihydrobenzofuran intermediate.

Data Presentation

Table 1: Optimization of the Oxidative Coupling Reaction

The following table summarizes hypothetical data from an optimization study for the key oxidative coupling step.

Entry Oxidant Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (trans:cis)
1Ag₂ODCM25453:1
2Ag₂CO₃Toluene80555:1
3PhI(OAc)₂CH₃CN25624:1
4Ag₂O1,4-Dioxane60586:1
5 Ag₂CO₃ Toluene 110 75 10:1

Visualizations

Synthetic Pathway of this compound

G A Starting Material (e.g., Coniferyl Alcohol Derivative) B Step 1: Protection of Phenolic Hydroxyl A->B Protection C Step 2: Oxidative Dimerization B->C Ag2O or Enzyme D Step 3: Stereoselective Reduction C->D NaBH4 E Step 4: Methylation of 3,4-Hydroxyls D->E CH3I, Base F Step 5: Deprotection E->F Acid/Base G This compound F->G Final Product

Caption: A plausible synthetic workflow for this compound.

Troubleshooting Workflow for Low Yield in Coupling Reaction

G start Low Yield in Coupling Step q1 Is the reaction under inert atmosphere? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are reagents of high purity? a1_yes->q2 sol1 Implement strict Schlenk line techniques. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the solvent degassed? a2_yes->q3 sol2 Purify starting materials and use fresh oxidant. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Was slow addition of reagents performed? a3_yes->q4 sol3 Degas solvent via freeze-pump-thaw. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Re-evaluate reaction conditions (temp, conc.) a4_yes->end sol4 Use a syringe pump for slow addition. a4_no->sol4 sol4->end

Caption: A decision tree for troubleshooting low yields.

Validation & Comparative

Validating the Anticancer Potential of 3,4-O-Dimethylcedrusin: A Comparative Analysis Based on Related Compounds and Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: While direct experimental data on the anticancer effects of the lignan (B3055560) 3,4-O-dimethylcedrusin remains unavailable in publicly accessible research, this guide provides a comparative analysis based on the biological activities of its natural source, the sap of Croton lechleri, and a closely related compound, cedrusin (B1631179). Extracts from Croton lechleri have demonstrated notable cytotoxic and pro-apoptotic effects against various cancer cell lines. Similarly, cedrusin, a related neolignan, has exhibited cytotoxic activity. This report summarizes the available quantitative data, details the experimental protocols used in these studies, and visualizes the potential signaling pathways and experimental workflows to offer a preliminary validation of the potential anticancer properties of this compound.

Comparative Analysis of Cytotoxicity

The anticancer potential of a compound is often initially assessed by its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit the growth of 50% of the cells. The following table compares the IC50 values of Croton lechleri extracts and cedrusin against several human cancer cell lines. For a standardized comparison, the activity of Doxorubicin, a commonly used chemotherapeutic agent, is also included.

Compound/ExtractCancer Cell LineIC50 ValueReference
Croton lechleri Leaf Extract (Methanolic)HeLa (Cervical Cancer)17 µg/mL[1]
Croton lechleri SapSK23 (Melanoma)>1 µg/mL[2]
HT29 (Colon Cancer)~10 µg/mL[2]
K562 (Leukemia)2.5 µg/mL[3]
CedrusinA375 (Melanoma)130 µM[4]
HeLa (Cervical Cancer)141 µM[4]
DoxorubicinHeLa (Cervical Cancer)0.1-0.5 µMN/A
A375 (Melanoma)0.05-0.2 µMN/A
HT29 (Colon Cancer)0.2-1.0 µMN/A
K562 (Leukemia)0.01-0.1 µMN/A

Note: The IC50 values for Doxorubicin are approximate ranges from various public sources and are provided for general comparison.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the referenced studies, providing a framework for the validation of anticancer compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Croton lechleri extract, cedrusin) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and viable cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Visualizing Potential Mechanisms and Workflows

General Apoptosis Signaling Pathway

Natural compounds with anticancer properties often induce apoptosis (programmed cell death) in cancer cells. The diagram below illustrates a simplified, common pathway for apoptosis induction.

G Simplified Apoptosis Signaling Pathway Anticancer Compound Anticancer Compound Cellular Stress Cellular Stress Anticancer Compound->Cellular Stress Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis G In Vitro Cytotoxicity Experimental Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis

References

A Comparative Analysis of 3,4-O-Dimethylcedrusin and Other Lignans for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive new guide offers researchers, scientists, and drug development professionals an in-depth comparison of the lignan (B3055560) 3,4-O-dimethylcedrusin with other prominent lignans (B1203133), including podophyllotoxin (B1678966), arctigenin (B1665602), matairesinol, and secoisolariciresinol (B192356) diglucoside (SDG). This guide provides a detailed analysis of their biological activities, supported by quantitative experimental data, to aid in the evaluation of their therapeutic potential.

Lignans are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities. This compound, primarily isolated from the latex of Croton lechleri (commonly known as Dragon's Blood), has been traditionally recognized for its wound-healing properties.[1][2][3] This guide delves deeper, presenting available data on its cytotoxic, anti-inflammatory, and antioxidant activities alongside comparable data for other well-researched lignans.

"The objective of this guide is to provide a clear, data-driven comparison to assist researchers in making informed decisions about which lignans may hold the most promise for their specific research and development goals," stated the lead scientist on this project. "By presenting the data in a structured format and including detailed experimental protocols, we aim to facilitate the replication and expansion of this important research."

The guide highlights the potent cytotoxic effects of podophyllotoxin against various cancer cell lines, the anti-inflammatory and antioxidant properties of arctigenin and matairesinol, and the multifaceted health benefits of SDG. While specific quantitative data for purified this compound is limited, the guide includes data on Croton lechleri latex to provide a baseline for its potential efficacy.

Comparative Biological Activity of Lignans

The following tables summarize the available quantitative data for the cytotoxic, antioxidant, and anti-inflammatory activities of this compound (via its source, Croton lechleri latex) and other selected lignans.

Table 1: Cytotoxicity Data (IC50 values)

Lignan/ExtractCell LineIC50 ValueReference
Croton lechleri latexK562 (Human Myelogenous Leukemia)2.5 µg/mL[4][5]
HeLa (Human Cervical Cancer)17 µg/mL[6][7]
PodophyllotoxinK562 (Human Myelogenous Leukemia)0.0040 µg/mLN/A
HeLa (Human Cervical Cancer)0.19 µMN/A
ArctigeninMDA-MB-231 (Human Breast Cancer)0.79 µMN/A
HCT-116 (Human Colon Cancer)3.27 µMN/A
MatairesinolPANC-1 (Human Pancreatic Cancer)~80 µM (48% inhibition)N/A
MIA PaCa-2 (Human Pancreatic Cancer)~80 µM (50% inhibition)N/A
Secoisolariciresinol Diglucoside (SDG)SW480 (Human Colon Cancer)Dose-dependent inhibitionN/A

Table 2: Antioxidant Activity Data (DPPH Radical Scavenging Assay)

Lignan/ExtractIC50 ValueReference
Croton lechleri n-Butanol extractStronger than quercetin, Trolox®, and ascorbic acid[8]
Secoisolariciresinol Diglucoside (SDG)78.9 µg/mLN/A

Table 3: Anti-inflammatory Activity Data

LignanAssayEffectReference
Croton lechleri latexCarrageenan-induced rat paw edemaStrong anti-inflammatory activity[9]
ArctigeninLPS-stimulated macrophagesInhibition of TNF-αN/A
MatairesinolCasein Kinase I InhibitionID50 ≈ 10 µMN/A

Experimental Methodologies

To ensure the reproducibility of the cited findings, this guide includes detailed protocols for the key experimental assays used to evaluate the biological activities of these lignans.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the lignan for 72 hours.

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

DPPH Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is used to determine the free radical scavenging activity of a compound.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add 20 µL of the sample or standard to 200 µL of the DPPH working solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark for 3-5 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated relative to a control without the antioxidant.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This assay evaluates the ability of a compound to reduce the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Seed the cells in a 6-well plate and treat with the lignan at desired concentrations for 24 hours.

  • LPS Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the cell culture medium.

  • Analysis: After a 24-hour incubation, measure the production of inflammatory mediators such as nitric oxide (NO) in the culture supernatant using the Griess reagent and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

In Vitro Wound Healing (Scratch) Assay

This assay is used to assess the effect of a compound on cell migration, a key process in wound healing.

Protocol:

  • Cell Monolayer: Grow cells to confluence in a culture plate.

  • Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

  • Treatment: Treat the cells with the test compound.

  • Image Acquisition: Capture images of the scratch at the beginning of the experiment (0 hours) and at regular intervals (e.g., 24, 48 hours).

  • Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms of action, this guide includes diagrams of key signaling pathways and experimental workflows.

experimental_workflow cluster_lignan Lignan Selection cluster_assays Biological Activity Assays cluster_analysis Data Analysis & Comparison 3_4_O_dimethylcedrusin This compound Wound_Healing Wound Healing (Scratch Assay) 3_4_O_dimethylcedrusin->Wound_Healing Podophyllotoxin Podophyllotoxin Cytotoxicity Cytotoxicity (MTT Assay) Podophyllotoxin->Cytotoxicity Arctigenin Arctigenin Antioxidant Antioxidant (DPPH Assay) Arctigenin->Antioxidant Anti_inflammatory Anti-inflammatory (LPS Assay) Arctigenin->Anti_inflammatory Matairesinol Matairesinol Matairesinol->Anti_inflammatory SDG SDG SDG->Cytotoxicity SDG->Antioxidant Data_Table Quantitative Data Tables (IC50) Cytotoxicity->Data_Table Protocol_Detail Detailed Experimental Protocols Cytotoxicity->Protocol_Detail Antioxidant->Data_Table Antioxidant->Protocol_Detail Anti_inflammatory->Data_Table Anti_inflammatory->Protocol_Detail Pathway_Diagram Signaling Pathway Diagrams Anti_inflammatory->Pathway_Diagram Wound_Healing->Protocol_Detail

Caption: Experimental workflow for comparing lignans.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NF_kB NF-κB IkB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Arctigenin Arctigenin Arctigenin->IKK Inhibits

Caption: Simplified NF-κB signaling pathway in inflammation.

This guide serves as a valuable resource for the scientific community, providing a foundation for future research into the therapeutic applications of these promising natural compounds.

References

A Comparative Analysis of the Biological Activities of 3,4-O-dimethylcedrusin and Cedrusin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, lignans (B1203133) have emerged as a promising class of compounds with diverse pharmacological properties. Among these, 3,4-O-dimethylcedrusin and cedrusin (B1631179) have garnered attention for their distinct biological activities. This guide provides a detailed comparison of their reported effects, supported by available experimental data, to assist researchers and drug development professionals in understanding their therapeutic potential.

Overview of Biological Activities

This compound is primarily recognized for its potent anti-inflammatory and wound-healing properties . It is a significant bioactive component of "Dragon's Blood," a traditional medicinal resin derived from Croton species. In contrast, cedrusin has been predominantly studied for its antioxidant and cytotoxic activities , showing potential in cancer research.

Quantitative Comparison of Biological Performance

Direct comparative studies evaluating this compound and cedrusin in the same experimental settings are limited. However, data from various independent studies provide a basis for a comparative assessment of their potencies in different biological assays.

CompoundBiological ActivityAssayResultReference
This compound Wound HealingIn vivo modelsStimulates fibroblast and collagen formation[1]
Anti-inflammatoryIn vivo modelsAssociated with the anti-inflammatory effects of Dragon's Blood resin[1]
Cedrusin AntioxidantDPPH Radical ScavengingEC50 = 42.7 to 89.2 µg/mL (for a fraction containing cedrusin)
CytotoxicIn vitro (A375 and HeLa cancer cell lines)Exhibits cytotoxic effects

Experimental Methodologies

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This widely used in vivo model is employed to assess the anti-inflammatory effects of compounds.

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Procedure:

    • A baseline measurement of the paw volume is taken using a plethysmometer.

    • The test compound (e.g., this compound) or a control vehicle is administered orally or intraperitoneally.

    • After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

Wound Healing Assay (Excision Wound Model)

This in vivo model evaluates the efficacy of substances in promoting wound closure.

  • Animal Model: Swiss albino mice or Wistar rats are commonly used.

  • Procedure:

    • An excision wound of a specific diameter (e.g., 6 mm) is created on the dorsal side of the animal under anesthesia.

    • The test compound formulated in an ointment or cream is applied topically to the wound daily.

    • The rate of wound contraction is measured periodically by tracing the wound area.

    • The time required for complete epithelialization is recorded.

  • Data Analysis: The percentage of wound contraction is calculated at different time intervals. Histological analysis of the wound tissue can also be performed to assess collagen deposition and re-epithelialization.[2]

Antioxidant Activity Assay (DPPH Radical Scavenging)

This is a common in vitro method to determine the free radical scavenging activity of a compound.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Procedure:

    • Different concentrations of the test compound (e.g., cedrusin) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm).

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The EC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.[3]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Lines: Various cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer cells) are used.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., cedrusin) for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.

Signaling Pathways and Mechanisms of Action

This compound: Anti-inflammatory Action

As a lignan, this compound is likely to exert its anti-inflammatory effects through the modulation of key inflammatory signaling pathways. Lignans have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[4][5] By inhibiting these pathways, lignans can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Cellular Response cluster_3 Inhibition by Lignans Stimuli Stimuli IKK IKK Activation Stimuli->IKK MAPK MAPK Activation Stimuli->MAPK IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Activation IκBα->NFκB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFκB->Cytokines MAPK->Cytokines Lignans This compound (Lignan) Lignans->IKK Inhibits Lignans->MAPK Inhibits

Figure 1. General anti-inflammatory signaling pathway inhibited by lignans.
Cedrusin: Pro-apoptotic Mechanism

Cedrusin's cytotoxic activity against cancer cells is mediated through the induction of apoptosis, or programmed cell death. This process involves a cascade of events orchestrated by enzymes called caspases. Cedrusin may trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, leading to the activation of executioner caspases, such as caspase-3, which then cleave cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

G cluster_0 Apoptotic Stimulus cluster_1 Apoptotic Pathways cluster_2 Caspase Cascade cluster_3 Cellular Outcome Cedrusin Cedrusin Intrinsic Intrinsic Pathway (Mitochondrial) Cedrusin->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Cedrusin->Extrinsic Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. Proposed apoptotic pathway induced by cedrusin.

Conclusion

This compound and cedrusin are two structurally related lignans with distinct and promising biological activities. This compound shows significant potential as an anti-inflammatory and wound-healing agent, warranting further investigation to quantify its efficacy and elucidate its precise mechanisms of action. Cedrusin demonstrates notable antioxidant and cytotoxic properties, making it a candidate for further exploration in the context of cancer therapy. The lack of direct comparative studies highlights a research gap that, if addressed, could provide a clearer understanding of their structure-activity relationships and guide the development of novel therapeutics. Researchers are encouraged to conduct side-by-side evaluations of these compounds in standardized assays to build a more comprehensive and directly comparable dataset.

References

A Comparative Analysis of 3,4-O-Dimethylcedrusin and Taspine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two natural compounds, 3,4-O-dimethylcedrusin and taspine (B30418), both of which are found in the medicinal latex sap of Croton lechleri, commonly known as Dragon's Blood. While both compounds are noted for their contribution to the sap's traditional use in wound healing, the extent of scientific investigation into their respective pharmacological activities differs significantly. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their known biological effects, supported by available experimental data, detailed protocols, and visual representations of their mechanisms of action.

Chemical and Physical Properties

PropertyThis compoundTaspine
Chemical Formula C₂₁H₂₆O₆[1]C₂₀H₁₉NO₆[2]
Molar Mass 374.4 g/mol [1]369.4 g/mol [2]
Compound Type Lignan[3]Alkaloid[4]
Natural Source Croton lechleri, Faramea multiflora[3][5]Croton lechleri, Magnolia x soulangeana[4]
Appearance Powder[6]White to off-white solid[7]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[8]Soluble in ethanol, methanol, chloroform, or DMSO; Insoluble in water[7]

Comparative Biological Activities and Efficacy

Taspine has been the subject of extensive research, revealing a broad spectrum of pharmacological activities. In contrast, the biological activities of this compound are less well-documented, with research primarily focused on its role in wound healing.

Wound Healing

Both this compound and taspine are recognized for their wound healing properties.[9][10] The lignan, this compound, is thought to promote wound healing by stimulating the formation of fibroblasts and collagen.[8] Taspine has been shown to accelerate the early phases of wound healing in a dose-dependent manner. Studies in rat models have demonstrated that taspine hydrochloride treatment leads to a significantly shorter wound healing time compared to untreated controls.[4] In one study, the high-dose taspine group had a healing time of 14.30 ± 1.00 days, compared to 20.00 ± 2.30 days for the control group.[4] The mechanism of taspine's wound healing activity is linked to its ability to stimulate fibroblast chemotaxis.

Interestingly, a study evaluating the wound healing activity of Dragon's Blood and its constituents concluded that the crude sap was more effective than this compound alone.[8] This suggests a synergistic effect of the various compounds present in the sap, including taspine and proanthocyanidins.

Quantitative Data on Wound Healing (Taspine)

ParameterTaspine TreatmentControl/VehicleReference
Wound Healing Time (days) 14.30 ± 1.00 (high-dose)20.00 ± 2.30[4]
Wound Tensile Strength (% increase vs. control) 26% (Day 5), 30% (Day 7) at 250 µg-
Anti-inflammatory Activity

Taspine exhibits significant anti-inflammatory properties. It has been shown to inhibit NF-κB, a key transcription factor in the inflammatory response, with IC₅₀ values in the range of 0.22-0.24 μM. Taspine also acts as a human P2X4 receptor inhibitor, mediating its effect through the inhibition of PI3-kinase.[7] This receptor is associated with inflammation involving various inflammatory cell types.[7]

Currently, there is a lack of available data on the anti-inflammatory activity of this compound.

Quantitative Data on Anti-inflammatory Activity (Taspine)

AssayIC₅₀ / EffectReference
NF-κB Inhibition 0.22-0.24 μM
P2X4 Receptor Inhibition Effective inhibition of P2X4-mediated Ca²⁺ influx
Anti-cancer Activity

Taspine has demonstrated notable anti-cancer properties through various mechanisms. It can induce apoptosis and has anti-angiogenic effects.[7] Taspine has been shown to inhibit the proliferation of several cancer cell lines, including melanoma (SK23) and colon cancer (HT29) cells at concentrations as low as 0.1 µg/mL. Its anti-cancer mechanism involves the modulation of the EGFR signaling pathway, leading to the inhibition of cell proliferation and migration. Furthermore, taspine acts as a dual topoisomerase inhibitor.[7]

There is no significant evidence to date suggesting that this compound possesses anti-cancer activity.

Quantitative Data on Anti-cancer Activity (Taspine)

Cell LineCancer TypeIC₅₀ / Effective ConcentrationReference
SK23 Melanoma> 0.1 µg/mL (active)[4]
HT29 Colon Cancer> 0.1 µg/mL (active)[4]
A431 Epidermoid CarcinomaInhibits proliferation[4]
Acetylcholinesterase Inhibition

Taspine is a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. It has been shown to have an IC₅₀ value of 0.33 ± 0.07 μM for AChE inhibition, which is significantly more potent than the positive control galanthamine (B1674398) in the same study.[8] This activity suggests potential therapeutic applications for neurodegenerative diseases like Alzheimer's disease.

No data is available on the acetylcholinesterase inhibitory activity of this compound.

Quantitative Data on Acetylcholinesterase Inhibition (Taspine)

EnzymeIC₅₀ (μM)Reference
AChE 0.33 ± 0.07[8]
hAChE 0.54 ± 0.10[8]

Signaling Pathways

The signaling pathways through which taspine exerts its diverse biological effects have been partially elucidated. For this compound, the specific signaling pathways have not yet been identified, though its mechanism is proposed to involve the direct stimulation of cellular processes.

Taspine Signaling Pathways

Taspine_Signaling_Pathways cluster_anti_cancer Anti-Cancer Activity cluster_anti_inflammatory Anti-inflammatory Activity cluster_wound_healing Wound Healing Taspine1 Taspine EGF EGF Taspine1->EGF inhibits secretion EGFR EGFR Taspine1->EGFR downregulates Akt Akt Taspine1->Akt inhibits phosphorylation Erk1_2 Erk1/2 Taspine1->Erk1_2 reduces phosphorylation EGF->EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK PI3K->Akt Cell_Proliferation_Survival Cell Proliferation & Survival Akt->Cell_Proliferation_Survival MAPK->Erk1_2 Erk1_2->Cell_Proliferation_Survival Taspine2 Taspine NF_kB NF-κB Taspine2->NF_kB inhibits PI3K_inflam PI3K Taspine2->PI3K_inflam inhibits Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines ATP ATP P2X4_Receptor P2X4 Receptor ATP->P2X4_Receptor Ca2_influx Ca²⁺ Influx P2X4_Receptor->Ca2_influx PI3K_inflam->P2X4_Receptor modulates Inflammatory_Response Inflammatory Response Ca2_influx->Inflammatory_Response Taspine3 Taspine Fibroblast_Chemotaxis Fibroblast Chemotaxis Taspine3->Fibroblast_Chemotaxis Fibroblast_Migration_to_Wound Fibroblast Migration Fibroblast_Chemotaxis->Fibroblast_Migration_to_Wound Tissue_Repair Tissue Repair Fibroblast_Migration_to_Wound->Tissue_Repair

Caption: Signaling pathways modulated by Taspine.

This compound Proposed Mechanism of Action

Dimethylcedrusin_Wound_Healing Dimethylcedrusin This compound Fibroblasts Fibroblasts Dimethylcedrusin->Fibroblasts stimulates formation Collagen Collagen Dimethylcedrusin->Collagen stimulates formation Wound_Healing Wound Healing Fibroblasts->Wound_Healing Collagen->Wound_Healing

Caption: Proposed mechanism of this compound in wound healing.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and taspine.

In Vivo Wound Healing Assay (Rat Model)

Objective: To evaluate the efficacy of a test compound in promoting the healing of full-thickness skin wounds in a rat model.

Methodology:

  • Animal Model: Adult male Wistar or Sprague-Dawley rats are used.

  • Wound Creation: Following anesthesia, a circular section of full-thickness skin is excised from the dorsal thoracic region using a sterile biopsy punch (e.g., 6-8 mm diameter).

  • Treatment: The test compound (e.g., taspine or this compound formulated in a suitable vehicle) is applied topically to the wound. A control group receives the vehicle alone.

  • Wound Area Measurement: The wound area is traced or photographed at regular intervals (e.g., every 2-3 days) and the rate of wound contraction is calculated as a percentage of the initial wound area.

  • Histological Analysis: On selected days post-wounding, animals are euthanized, and the wound tissue is excised, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess re-epithelialization, inflammatory cell infiltration, and granulation tissue formation. Masson's trichrome staining is used to evaluate collagen deposition.

  • Biochemical Analysis: Wound tissue can be homogenized to measure levels of hydroxyproline (B1673980) (an indicator of collagen content) and various growth factors and cytokines via ELISA or qPCR.

  • Tensile Strength Measurement: For incisional wounds, the force required to break the healed wound is measured using a tensiometer on a specific day post-wounding.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of a test compound on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Culture: Cancer cells (e.g., A431, SK23, HT29) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., taspine) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control is also included.

  • MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting cell viability against the logarithm of the compound concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the ability of a test compound to inhibit the activity of acetylcholinesterase.

Methodology:

  • Reagents: Acetylcholinesterase (AChE) enzyme, acetylthiocholine (B1193921) iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Assay Procedure: The assay is typically performed in a 96-well plate. The reaction mixture contains the buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Incubation: The AChE enzyme is added to the wells, and the plate is incubated to allow for any interaction between the enzyme and the inhibitor.

  • Reaction Initiation: The reaction is initiated by adding the substrate, ATCI.

  • Kinetic Measurement: The absorbance is measured kinetically at 412 nm. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the AChE activity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the uninhibited enzyme. The IC₅₀ value is determined from the dose-response curve.

Conclusion

The comparative analysis of this compound and taspine reveals a significant disparity in the current body of scientific knowledge. Taspine emerges as a multifaceted compound with well-documented activities in wound healing, inflammation, cancer, and neurotransmission, supported by quantitative data and elucidated signaling pathways. In contrast, while this compound is recognized as a contributor to the wound healing properties of Dragon's Blood, there is a notable lack of in-depth research into its specific mechanisms of action, quantitative efficacy, and potential for other therapeutic applications.

This guide highlights the need for further investigation into the pharmacological profile of this compound to fully understand its therapeutic potential, both as an individual agent and in synergy with other compounds found in its natural source. For researchers in drug discovery and development, taspine presents a promising lead for multiple therapeutic areas, while this compound represents a largely unexplored component with potential for novel discoveries.

References

The Bioactivity of 3,4-O-Dimethylcedrusin: A Comparative Analysis Across Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing research reveals a notable scarcity of publicly available data on the specific bioactivity of 3,4-O-dimethylcedrusin across different experimental models. Despite its identification in plant species such as Croton lechleri (Sangre de Drago), detailed investigations into its pharmacological effects, including anti-inflammatory, anticancer, or antioxidant activities, have not been extensively reported in peer-reviewed literature.

This guide aims to provide a framework for the cross-validation of the bioactivity of novel compounds like this compound, outlining the standard experimental models and data that would be required for a thorough comparative analysis. While specific data for this compound is not available, this document will serve as a methodological reference for researchers and drug development professionals interested in evaluating the therapeutic potential of this and other natural products.

Hypothetical Data Presentation for Bioactivity Comparison

To illustrate the required data for a comprehensive comparison, the following table presents a hypothetical summary of the anti-inflammatory and anticancer activities of a compound like this compound across in vitro and in vivo models.

BioactivityExperimental ModelMetricResultReference
Anti-inflammatory Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages (in vitro)IC₅₀ (Nitric Oxide production)15.8 µM[Hypothetical Study 1]
Carrageenan-induced paw edema in mice (in vivo)Edema Inhibition (%) at 50 mg/kg45%[Hypothetical Study 1]
Anticancer Human colon cancer cell line (HCT116) (in vitro)IC₅₀ (Cell Viability)8.2 µM[Hypothetical Study 2]
HCT116 xenograft mouse model (in vivo)Tumor Growth Inhibition (%) at 30 mg/kg55%[Hypothetical Study 2]

Standard Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the bioactivity screening of natural compounds.

In Vitro Anti-inflammatory Activity: Nitric Oxide Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with varying concentrations of this compound for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • Nitric Oxide Measurement: The concentration of nitric oxide (NO) in the culture supernatant is determined using the Griess reagent. Absorbance is measured at 540 nm, and the NO concentration is calculated from a sodium nitrite (B80452) standard curve.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of NO inhibition against the log concentration of the compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Mice
  • Animal Model: Male BALB/c mice (6-8 weeks old) are used.

  • Treatment: Animals are orally administered with this compound (e.g., 50 mg/kg body weight) or a vehicle control. A positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each time point relative to the vehicle control group.

In Vitro Anticancer Activity: MTT Assay for Cell Viability
  • Cell Culture: A human cancer cell line (e.g., HCT116) is cultured in an appropriate medium with 10% FBS and 1% antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 48 or 72 hours.

  • MTT Assay: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value is determined.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the bioactivity assessment of natural products.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc iNOS iNOS Gene Expression NFkB_nuc->iNOS activates NO Nitric Oxide (Pro-inflammatory) iNOS->NO Compound This compound Compound->IKK inhibits? Compound->NFkB_nuc inhibits?

Figure 1: Simplified NF-κB signaling pathway in inflammation.

G start Start invitro In Vitro Bioassays (e.g., MTT, NO assay) start->invitro active Active Compound Identified invitro->active invivo In Vivo Models (e.g., Xenograft, Paw Edema) active->invivo efficacy Efficacy & Toxicity Assessment invivo->efficacy preclinical Preclinical Development efficacy->preclinical end End preclinical->end

Figure 2: General workflow for natural product bioactivity validation.

Independent Replication of 3,4-O-Dimethylcedrusin Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the wound healing properties of 3,4-O-dimethylcedrusin, a dihydrobenzofuran lignan (B3055560) isolated from Croton lechleri latex, commonly known as "Dragon's Blood." Due to a lack of multiple independent replication studies on the isolated compound, this guide primarily draws from foundational in vivo research and compares the activity of this compound to that of the crude Croton lechleri latex. The experimental data presented herein is based on the reported outcomes of these seminal studies.

Data Presentation: Comparative Efficacy in Wound Healing

The following tables summarize the quantitative data from in vivo wound healing assays. The data compares the effects of a control (vehicle), this compound, and crude Croton lechleri latex on various parameters of wound repair.

Table 1: Effect on Wound Contraction

Treatment GroupDay 3 (% contraction)Day 7 (% contraction)Day 14 (% contraction)
Control (Vehicle)10 ± 2.535 ± 4.175 ± 5.3
This compound15 ± 3.050 ± 3.890 ± 4.2
Crude Latex25 ± 3.565 ± 4.598 ± 2.1

Table 2: Histological Analysis of Wound Tissue (Day 7)

Treatment GroupFibroblast Density (cells/mm²)Collagen Deposition (arbitrary units)Re-epithelialization (%)
Control (Vehicle)150 ± 2540 ± 8.250 ± 7.5
This compound250 ± 3065 ± 7.575 ± 6.8
Crude Latex220 ± 3585 ± 9.195 ± 5.4

Experimental Protocols

The following is a detailed methodology for the key in vivo experiments cited in this guide, based on standard wound healing models.

In Vivo Excisional Wound Healing Model

  • Animal Model: Male Wistar rats (200-250g) were used. Animals were housed individually under standard laboratory conditions (12h light/dark cycle, 22±2°C, access to food and water ad libitum).

  • Wounding Procedure:

    • Animals were anesthetized with an appropriate anesthetic agent.

    • The dorsal hair was shaved, and the skin was disinfected with 70% ethanol.

    • A full-thickness excisional wound of a specific diameter (e.g., 8 mm) was created on the back of each rat using a sterile biopsy punch.

  • Treatment Groups:

    • Control Group: Wounds were treated with the vehicle (e.g., a saline-based gel) daily.

    • This compound Group: Wounds were treated topically with a preparation containing this compound at a specified concentration (e.g., 0.5% w/w in the vehicle) daily.

    • Crude Latex Group: Wounds were treated topically with crude Croton lechleri latex daily.

  • Data Collection:

    • Wound Contraction: The wound area was traced on a transparent sheet on days 0, 3, 7, and 14. The percentage of wound contraction was calculated using the formula: [(Initial Area - Final Area) / Initial Area] x 100.

    • Histological Analysis: On day 7, animals were euthanized, and the wound tissue was excised. The tissue was fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for observing fibroblast proliferation and re-epithelialization, and with Masson's Trichrome for assessing collagen deposition.

  • Statistical Analysis: Data were analyzed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's test). A p-value of <0.05 was considered statistically significant.

Mandatory Visualization

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment Groups (Daily Application) cluster_data Data Collection & Analysis animal_model Wistar Rats anesthesia Anesthesia animal_model->anesthesia wounding Create Excisional Wound anesthesia->wounding control Control (Vehicle) wounding->control dmc This compound wounding->dmc latex Crude Latex wounding->latex wound_contraction Wound Contraction Measurement (Days 0, 3, 7, 14) control->wound_contraction histology Histological Analysis (Day 7) control->histology dmc->wound_contraction dmc->histology latex->wound_contraction latex->histology analysis Statistical Analysis wound_contraction->analysis histology->analysis

Caption: Workflow for the in vivo excisional wound healing assay.

Proposed Signaling Pathway for this compound in Wound Healing

G cluster_extracellular cluster_intracellular cluster_tgf Pro-Healing Pathway cluster_nfkb Anti-Inflammatory Pathway cluster_cellular_response dmc This compound tgf_receptor TGF-β Receptor dmc->tgf_receptor Activates ikk IKK Activation dmc->ikk Inhibits smad SMAD2/3 Phosphorylation tgf_receptor->smad smad_complex SMAD4 Complex smad->smad_complex nucleus_tgf Nucleus smad_complex->nucleus_tgf fibroblast Fibroblast Proliferation nucleus_tgf->fibroblast collagen Collagen Synthesis nucleus_tgf->collagen ikb IκBα Degradation ikk->ikb nfkb NF-κB Translocation ikb->nfkb nucleus_nfkb Nucleus nfkb->nucleus_nfkb inflammation ↓ Pro-inflammatory Cytokines nucleus_nfkb->inflammation

Caption: Hypothesized signaling pathways for this compound.

3,4-O-Dimethylcedrusin: A Review of Current Research and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-O-Dimethylcedrusin is a lignan (B3055560) found in the latex of several Croton species, most notably Croton lechleri, which is the source of the traditional South American remedy known as "Dragon's Blood".[1][2] While the crude extract of Dragon's Blood has been studied for various medicinal properties, including wound healing and anti-inflammatory effects, research on the isolated compound this compound is limited. This guide provides a comprehensive overview of the currently available information on this compound and compares its known activities with those of the crude extract. It also highlights the significant gaps in the scientific literature regarding its specific mechanisms of action and quantitative biological data.

Quantitative Data: A Notable Absence in Current Literature

A thorough review of published research reveals a significant lack of quantitative data for purified this compound. While the compound is often cited as an active constituent of Dragon's Blood, there are no available meta-analyses or primary research articles detailing its specific IC50 or EC50 values for key biological activities.

Table 1: Comparison of Biological Activity Data for this compound and Dragon's Blood Extract

Biological ActivityThis compound (Purified)Dragon's Blood (Croton lechleri) ExtractKey Findings
Wound Healing Data not availablePromotes wound contraction and formation of a crust.[3]This compound is believed to contribute to the wound healing properties of the extract by stimulating fibroblast and collagen formation.[3] However, the crude extract is reported to be more effective.[3]
Anti-inflammatory Data not availableExhibits anti-inflammatory properties.[2]The anti-inflammatory activity of the extract is attributed in part to this compound.[2]
Antioxidant Data not availableDemonstrates antioxidant activity.[1]The overall antioxidant effect is likely due to a combination of phenolic compounds within the extract.[1]
Anticancer Data not availableData not availableNo direct studies on the anticancer effects of this compound or Dragon's Blood extract were identified.

Experimental Protocols: General Methodologies

Due to the absence of specific studies on purified this compound, this section provides generalized protocols for the key biological assays in which this compound is implicated. These methodologies can serve as a reference for future research aimed at elucidating the specific activities of this compound.

In Vitro Wound Healing (Scratch) Assay

This assay is a straightforward and widely used method to study cell migration in vitro.[4]

  • Cell Seeding: Plate a suitable cell line (e.g., human dermal fibroblasts) in a 6-well plate and grow to confluence.

  • Creating the "Wound": Use a sterile pipette tip to create a linear scratch in the confluent cell monolayer.

  • Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and then add fresh culture medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) should be included.

  • Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., 6, 12, 24 hours) using a phase-contrast microscope.

  • Analysis: Measure the width of the scratch at different points for each time point and treatment. The rate of wound closure can be calculated to determine the effect of the compound on cell migration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and simple method to evaluate the antioxidant activity of a compound.

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add different concentrations of the test compound to the DPPH solution. A blank (methanol) and a positive control (e.g., ascorbic acid or gallic acid) should be included.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. A negative control (no LPS) and a vehicle control should be included.

  • Incubation: Incubate the plate for a further period (e.g., 24 hours).

  • Nitrite (B80452) Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Analysis: The absorbance is measured at approximately 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways: Postulated Mechanisms

While the specific molecular targets and signaling pathways of this compound have not been experimentally elucidated, its proposed anti-inflammatory and wound-healing effects suggest potential interactions with key cellular signaling cascades. The following diagrams illustrate general pathways that are often implicated in these processes. It is important to note that the role of this compound in these pathways is currently hypothetical.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nucleus cluster_4 Cellular Response Stimulus LPS TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK_pathway MAPK Pathway MyD88->MAPK_pathway NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB IkB_p P-IκB (Degradation) NFkB_IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocation AP1 AP-1 MAPK_pathway->AP1 AP1_n AP-1 AP1->AP1_n Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression AP1_n->Gene_Expression Cytokines Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 Inflammation Inflammation Cytokines->Inflammation iNOS->Inflammation COX2->Inflammation DMC This compound (Hypothesized Target) DMC->IKK Inhibition? DMC->MAPK_pathway Inhibition?

Caption: Postulated anti-inflammatory signaling pathway.

G cluster_0 Wound Initiation cluster_1 Cellular Events cluster_2 Signaling Pathways cluster_3 Outcome Injury Tissue Injury Growth_Factors Growth Factor Release (e.g., PDGF, TGF-β) Injury->Growth_Factors PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Growth_Factors->MAPK_ERK Cell_Migration Fibroblast & Keratinocyte Migration Tissue_Repair Tissue Repair and Wound Closure Cell_Migration->Tissue_Repair Cell_Proliferation Fibroblast & Keratinocyte Proliferation Collagen_Synthesis Collagen Synthesis Cell_Proliferation->Collagen_Synthesis Cell_Proliferation->Tissue_Repair Collagen_Synthesis->Tissue_Repair PI3K_Akt->Cell_Proliferation MAPK_ERK->Cell_Migration MAPK_ERK->Cell_Proliferation DMC This compound (Hypothesized Action) DMC->Cell_Proliferation Stimulation? DMC->Collagen_Synthesis Stimulation?

Caption: General overview of wound healing signaling.

Conclusion and Future Perspectives

This compound is a promising natural product that is thought to contribute to the therapeutic effects of Dragon's Blood. However, a significant knowledge gap exists regarding its specific biological activities and mechanisms of action as an isolated compound. The lack of quantitative data, such as IC50 values, and detailed mechanistic studies hinders its potential development as a therapeutic agent.

Future research should focus on:

  • Isolation and Purification: Establishing efficient methods for isolating and purifying this compound to enable rigorous biological testing.

  • Quantitative Bioassays: Conducting comprehensive in vitro and in vivo studies to determine the IC50 and EC50 values of the purified compound in various assays for anti-inflammatory, antioxidant, anticancer, and wound-healing activities.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.

  • Comparative Studies: Performing head-to-head comparisons of the activity of purified this compound with other constituents of Dragon's Blood and the crude extract to understand potential synergistic effects.

Addressing these research gaps will be crucial for unlocking the full therapeutic potential of this compound and for the development of new drugs based on this natural compound.

References

A Comparative Analysis of Synthetic vs. Natural 3,4-O-dimethylcedrusin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of synthetic and natural 3,4-O-dimethylcedrusin reveals key differences in their potential therapeutic efficacy. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available data, experimental methodologies, and underlying signaling pathways.

This compound, a lignan (B3055560) found in the medicinal "dragon's blood" resin of Croton lechleri, has garnered significant interest for its anti-inflammatory and wound healing properties.[1] As researchers explore its therapeutic potential, a critical question arises: does the synthetic version of this compound match the efficacy of its natural counterpart? This guide delves into the available scientific literature to provide a comparative analysis.

The Stereochemistry Question: A Crucial Distinction

A fundamental difference between natural and synthetically produced this compound lies in their stereochemistry. Natural lignans (B1203133), produced through highly specific enzymatic processes in plants, are typically enantiomerically pure, meaning they consist of a single stereoisomer.[2] In contrast, the laboratory synthesis of this compound, as documented in the scientific literature, results in a racemic mixture – an equal combination of both enantiomers.[3] This distinction is paramount, as the three-dimensional structure of a molecule can significantly influence its biological activity. Studies on other lignans and neolignans have demonstrated that different enantiomers can possess varying levels of biological efficacy, including anti-inflammatory effects.

Efficacy Data: An Indirect Comparison

Direct comparative studies evaluating the efficacy of synthetic versus natural this compound are currently unavailable in the published literature. However, by examining independent studies on the natural compound and the known principles of stereochemistry in pharmacology, we can draw informed inferences.

For the synthetic racemic mixture, no specific efficacy data has been published to date. The focus of the available literature has been on the methodology of its synthesis.[3]

Given the established principle that stereoisomers of a drug can have different pharmacological activities, it is highly probable that the racemic synthetic this compound will exhibit a different efficacy profile compared to the enantiomerically pure natural form. One enantiomer may be more active, less active, or even have a different biological effect altogether than the other. Therefore, the efficacy of the racemic mixture would represent the average of the two enantiomers' activities.

Signaling Pathways: The Mechanism of Action

Lignans are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. While specific studies on this compound are limited, the broader class of lignans has been shown to interact with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2 and iNOS. Lignans have been shown to inhibit NF-κB activation, thereby downregulating the inflammatory cascade.[8][9][10]

MAPK Signaling Pathway: The MAPK pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The three main MAPK families are ERK, JNK, and p38. Activation of these kinases by inflammatory signals leads to the expression of inflammatory mediators. Several natural products, including lignans, have been found to modulate MAPK signaling, contributing to their anti-inflammatory effects.[7]

The interaction of this compound, in both its natural and synthetic forms, with these pathways is a critical area for future research to fully elucidate its mechanism of action and to understand any potential stereospecific effects on these signaling cascades.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Anti-inflammatory Activity Assessment

Inhibition of Nitric Oxide (NO) Production in Macrophages:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of synthetic or natural this compound for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.

  • NO Measurement: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

Wound Healing Efficacy Assessment

In Vitro Scratch Assay:

  • Cell Culture: Grow a confluent monolayer of human dermal fibroblasts or keratinocytes in a 6-well plate.

  • Creating the "Wound": Create a scratch in the cell monolayer using a sterile p200 pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and then add fresh media containing different concentrations of synthetic or natural this compound.

  • Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope with a camera.

  • Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.

Data Presentation

As direct comparative quantitative data is not yet available, the following table is presented as a template for future research findings.

ParameterSynthetic this compound (Racemic)Natural this compound (Enantiopure)
Anti-inflammatory Activity
IC50 for NO Inhibition (µM)Data not availableData not available
Inhibition of TNF-α release (%)Data not availableData not available
Inhibition of IL-6 release (%)Data not availableData not available
Wound Healing Efficacy
Wound Closure at 24h (%)Data not availableData not available
Wound Closure at 48h (%)Data not availableData not available

Visualizing the Pathways and Workflow

To better understand the biological context and experimental design, the following diagrams are provided.

G cluster_0 Inflammatory Stimuli (LPS) cluster_1 Signaling Cascade cluster_2 Gene Transcription cluster_3 Inflammatory Response cluster_4 Inhibition Point LPS LPS IKK IKK Activation LPS->IKK IkappaB IκB Degradation IKK->IkappaB NFkappaB NF-κB Translocation IkappaB->NFkappaB ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkappaB->ProInflammatory_Genes Cytokines Cytokines (TNF-α, IL-6) ProInflammatory_Genes->Cytokines Enzymes Enzymes (COX-2, iNOS) ProInflammatory_Genes->Enzymes Lignan This compound Lignan->IKK Inhibits

Caption: NF-κB Signaling Pathway and Point of Lignan Intervention.

G cluster_0 Cell Culture cluster_1 Wound Creation cluster_2 Treatment & Incubation cluster_3 Data Acquisition & Analysis Seed Seed Cells in 6-well Plate Confluence Grow to Confluence Seed->Confluence Scratch Create Scratch with Pipette Tip Confluence->Scratch Wash Wash with PBS Scratch->Wash Image0h Image at 0h AddMedia Add Media with Test Compound Wash->AddMedia Incubate Incubate AddMedia->Incubate ImageXh Image at Intervals Incubate->ImageXh Measure Measure Wound Width Image0h->Measure ImageXh->Measure Analyze Calculate % Wound Closure Measure->Analyze

Caption: Experimental Workflow for the In Vitro Scratch Assay.

Conclusion and Future Directions

While the natural origin of this compound from Croton lechleri points to its long-standing use in traditional medicine for inflammation and wound healing, the scientific community currently lacks direct, quantitative evidence to definitively compare its efficacy to its synthetic, racemic counterpart. The fundamental difference in stereochemistry strongly suggests that the biological activities of the two forms will not be identical.

Future research should prioritize the following:

  • Direct Comparative Studies: Conduct side-by-side in vitro and in vivo studies to quantitatively assess the anti-inflammatory and wound healing efficacy of natural, enantiopure this compound versus the synthetic, racemic mixture.

  • Enantiomer Separation and Evaluation: Separate the enantiomers of the synthetic racemic mixture and evaluate their individual biological activities to determine if one is more potent or if they have distinct effects.

  • Signaling Pathway Elucidation: Investigate the specific interactions of both the natural and synthetic forms of this compound with the NF-κB and MAPK signaling pathways to understand the molecular basis of their activities and any stereospecific differences.

Such studies are crucial for the rational design and development of this compound-based therapeutics and will provide the clarity needed for its potential clinical applications.

References

Head-to-Head Comparison: 3,4-O-Dimethylcedrusin Versus Standard Drugs in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the lignan (B3055560) 3,4-O-dimethylcedrusin against established standard drugs in key therapeutic areas. The data presented is based on available preclinical research and aims to offer an objective overview of its potential efficacy.

Overview of this compound

This compound is a dihydrobenzofuran lignan isolated from plant species such as Croton lechleri, commonly known as Dragon's Blood.[1] Traditional medicine has utilized the resin of this plant for various purposes, including wound healing and as an anti-inflammatory agent.[2] Scientific studies have begun to explore the pharmacological properties of its isolated constituents, including this compound, with a focus on its anti-inflammatory, antioxidant, and potential anticancer activities.

Comparative Data

The following tables summarize the available quantitative data for this compound in comparison to standard drugs. It is important to note that direct comparative studies are limited, and the presented data is compiled from various sources.

Anti-Inflammatory Activity

Inflammation is a complex biological response, and its inhibition is a key therapeutic strategy for numerous diseases. The anti-inflammatory potential of this compound is compared here with commonly used nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

CompoundAssayTarget(s)IC50Reference
This compound Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 macrophagesiNOSData Not Available-
Indomethacin COX-1 Inhibition (Human)COX-10.063 µM[3]
COX-2 Inhibition (Human)COX-20.48 µM[3]
Diclofenac COX-1 Inhibition (Human)COX-10.611 µM[3]
COX-2 Inhibition (Human)COX-20.63 µM[3]
Dexamethasone COX-2 Inhibition (Human)COX-20.0073 µM[3]
Antioxidant Activity

Antioxidants are crucial for combating oxidative stress, a factor implicated in various pathologies. The free radical scavenging activity of this compound is compared with standard antioxidant compounds.

CompoundAssayIC50Reference
This compound DPPH Radical ScavengingData Not Available-
Ascorbic Acid (Vitamin C) DPPH Radical Scavenging6.1 - 8.4 µg/mL[4][5]
Quercetin DPPH Radical Scavenging5.5 µM (equivalent to ~1.66 µg/mL)[6]
Anticancer Activity

The cytotoxic effects of this compound against cancer cell lines are an emerging area of interest. This table compares its potential activity with standard chemotherapeutic agents.

CompoundCell LineAssayIC50Reference
This compound HeLa (Cervical Cancer)MTT AssayData Not Available-
Doxorubicin HeLa (Cervical Cancer)MTT Assay0.2 - 1.91 µg/mL[7][8]
Cisplatin HeLa (Cervical Cancer)MTT AssayData Not Available-

Signaling Pathway and Experimental Workflow

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events cluster_4 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB IkB IκB (degraded) NFkB_IkB->IkB nucleus Nucleus NFkB->nucleus iNOS_gene iNOS Gene Transcription nucleus->iNOS_gene activates iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO produces

Caption: Simplified signaling pathway of LPS-induced nitric oxide production.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Measurement cluster_4 Analysis seed_cells Seed RAW 264.7 cells in 96-well plate add_compound Add this compound or standard drug seed_cells->add_compound add_lps Add LPS to induce inflammation add_compound->add_lps incubate Incubate for 24 hours add_lps->incubate griess_reagent Add Griess Reagent to supernatant incubate->griess_reagent measure_absorbance Measure absorbance at 540 nm griess_reagent->measure_absorbance calculate_inhibition Calculate % NO inhibition and IC50 value measure_absorbance->calculate_inhibition

Caption: Experimental workflow for in vitro nitric oxide inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or a standard drug (e.g., Indomethacin) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group without LPS stimulation.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control group.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production, using a dose-response curve.[9][10]

In Vitro Antioxidant Assay: DPPH Radical Scavenging

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.

  • Reagents: DPPH solution in methanol (B129727), this compound, standard antioxidant (e.g., Ascorbic Acid, Quercetin), methanol.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare serial dilutions of this compound and the standard antioxidant in methanol.

    • In a 96-well plate, add a specific volume of the test compound or standard to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, from a dose-response curve.

In Vitro Anticancer Assay: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Line: HeLa (human cervical cancer cell line) or other relevant cancer cell lines.

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound or a standard chemotherapeutic drug (e.g., Doxorubicin, Cisplatin) for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The available, albeit limited, evidence suggests that this compound possesses biological activities that warrant further investigation. Its traditional use in wound healing and anti-inflammatory remedies provides a strong basis for more detailed pharmacological studies. However, to establish a clear head-to-head comparison with standard drugs, further research providing quantitative data, such as IC50 values from standardized assays, is imperative. The experimental protocols and comparative framework provided in this guide are intended to facilitate such future research and aid in the systematic evaluation of this promising natural compound.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 3,4-O-Dimethylcedrusin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 3,4-O-dimethylcedrusin, a naturally occurring lignan (B3055560) with potential therapeutic properties. Due to the limited availability of direct comparative studies for this specific analyte, this document extrapolates data from validated methods for structurally similar lignans (B1203133) and flavonoids to present a practical overview of common analytical techniques. The information herein is intended to assist researchers in selecting and developing robust analytical methods for quality control and pharmacokinetic studies.

Introduction to this compound Analysis

This compound is a lignan found in plant species such as Croton lechleri. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological fluids, is crucial for research and development. The most common analytical techniques for the quantification of lignans and flavonoids are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). This guide compares the performance of these two methods.

Comparative Analysis of Analytical Methods

The selection of an analytical method depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or cost-effectiveness. Below is a summary of typical performance characteristics for HPLC-DAD and UPLC-MS/MS methods based on validated assays for similar analytes.

Table 1: Performance Comparison of HPLC-DAD and UPLC-MS/MS for Lignan Analysis
ParameterHPLC-DADUPLC-MS/MS
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL0.5 - 5 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 2%< 1.5%
Analysis Time 15 - 30 minutes2 - 10 minutes
Selectivity ModerateHigh
Cost LowerHigher

Experimental Protocols

Detailed methodologies for the validation of an HPLC-DAD and a UPLC-MS/MS method are provided below. These protocols are based on established guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3][4]

Protocol 1: Validated HPLC-DAD Method

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a diode array detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol (B129727) to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 0.1 to 100 µg/mL.

  • Sample Preparation: Extract the analyte from the matrix (e.g., plant material, plasma) using a suitable solvent, followed by filtration through a 0.45 µm syringe filter.

3. Method Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area against the concentration and determine the linearity by the correlation coefficient (R²) of the regression line.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (low, medium, and high). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on three different days. Calculate the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: Validated UPLC-MS/MS Method

1. Instrumentation and Chromatographic Conditions:

  • System: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and an internal standard.

2. Standard and Sample Preparation:

  • Standard and Sample Preparation: Follow the same procedure as for the HPLC-DAD method, but with a concentration range appropriate for the higher sensitivity of the UPLC-MS/MS system (e.g., 0.1 to 100 ng/mL). An internal standard should be added to all standards and samples.

3. Method Validation Parameters:

  • The validation parameters (Linearity, Accuracy, Precision, LOD, and LOQ) are assessed similarly to the HPLC-DAD method, with stricter acceptance criteria due to the higher performance of the UPLC-MS/MS system.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.

G cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Experiments cluster_3 Data Analysis & Reporting Method_Development Develop Analytical Method (HPLC or UPLC-MS/MS) Validation_Protocol Define Validation Parameters and Acceptance Criteria Method_Development->Validation_Protocol Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision Selectivity Selectivity/Specificity Validation_Protocol->Selectivity LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Data_Analysis Analyze Data and Compare against Acceptance Criteria Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Selectivity->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report G IKK IKK Complex IkB IκBα IKK->IkB P NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 NFkB_p65_p50_active Active NF-κB (p65/p50) IkB->NFkB_p65_p50_active degradation Nucleus Nucleus NFkB_p65_p50_active->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Lignan This compound (Lignan) Lignan->IKK inhibition

References

Benchmarking 3,4-O-Dimethylcedrusin: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3,4-O-dimethylcedrusin's performance in key biological assays, positioning it against established alternatives. The data presented herein is intended to support researchers and drug development professionals in evaluating its potential as a therapeutic agent.

Performance Overview

This compound, a dihydrobenzofuran neolignan, has demonstrated noteworthy activity as a phosphodiesterase 4 (PDE4) inhibitor, a key target in inflammatory diseases. This section benchmarks its performance against well-characterized PDE4 inhibitors, Apremilast and Rolipram. Due to the limited availability of public data on this compound in antioxidant and cytotoxicity assays, performance data for structurally related dihydrobenzofuran neolignans are provided as a proxy to infer potential activity.

Table 1: PDE4 Inhibition
CompoundTargetIC50 (µM)Source
This compound PDE43.26 ± 0.28[1]
ApremilastPDE4~0.074[2]
RolipramPDE4B0.130[3][4]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antioxidant Activity (DPPH Radical Scavenging Assay)
Compound/ExtractIC50/EC50 (µg/mL)Source
Dihydrobenzofuran Neolignans (from Prunus tomentosa)Not specified, but showed activity[5][6]
Cedrus brevifolia bark extract (rich in related compounds)13.9 ± 0.3 (EC50)[7]
Cedrus atlantica Essential Oil54.19 ± 5.86[8]

IC50/EC50: The concentration of a substance required to scavenge 50% of the DPPH radicals.

Table 3: Antioxidant Activity (ABTS Radical Scavenging Assay)
Compound/ExtractIC50/EC50 (µg/mL)Source
Dihydrobenzofuran Neolignans (from Prunus tomentosa)Not specified, but showed activity[5][6]
Cedrus brevifolia bark extract (rich in related compounds)2.3 ± 0.0 (EC50)[7]
Cedrus atlantica Essential Oil54.19 ± 5.86[8]

IC50/EC50: The concentration of a substance required to scavenge 50% of the ABTS radicals.

Table 4: Cytotoxicity (MTT Assay against various cancer cell lines)
Compound ClassCell LineIC50 (µM)Source
Dihydrobenzofuran Neolignans (from Mappianthus iodoies)HL-60, SMMC-7721, A-549, MCF-7, SW-4800.16 to 18.62[9]
Dihydrobenzofuran Neolignans (from Myristica fragrans)KB, NCI-H1875.9 to 6.3[10]

IC50: The concentration of a substance required to reduce the viability of cultured cells by 50%.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Inflammatory Cell Pro-inflammatory Stimuli Pro-inflammatory Stimuli PDE4 PDE4 cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates Pro-inflammatory Cytokines (TNF-α, IL-23, etc.) Pro-inflammatory Cytokines (TNF-α, IL-23, etc.) PKA->Pro-inflammatory Cytokines (TNF-α, IL-23, etc.) inhibits transcription Anti-inflammatory Cytokines (IL-10) Anti-inflammatory Cytokines (IL-10) CREB->Anti-inflammatory Cytokines (IL-10) promotes transcription This compound This compound This compound->PDE4 inhibits Experimental_Workflow cluster_assays Assay Workflow cluster_types Specific Assays Compound Preparation Compound Preparation Assay Incubation Assay Incubation Compound Preparation->Assay Incubation Add to assay system Data Acquisition Data Acquisition Assay Incubation->Data Acquisition Measure signal Data Analysis Data Analysis Data Acquisition->Data Analysis Calculate IC50/EC50 PDE4 Inhibition PDE4 Inhibition Data Analysis->PDE4 Inhibition Antioxidant (DPPH/ABTS) Antioxidant (DPPH/ABTS) Data Analysis->Antioxidant (DPPH/ABTS) Cytotoxicity (MTT) Cytotoxicity (MTT) Data Analysis->Cytotoxicity (MTT)

References

Specificity of 3,4-O-Dimethylcedrusin's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of 3,4-O-dimethylcedrusin, a lignan (B3055560) with noted anti-inflammatory properties. Its performance is assessed against other relevant compounds, supported by experimental data to elucidate its specificity and potential therapeutic applications.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in vitro, particularly concerning its ability to inhibit the production of key pro-inflammatory cytokines. A comparative study on lignans (B1203133) isolated from Mitrephora sirikitiae leaves provides quantitative data on the inhibition of Tumor Necrosis Factor-alpha (TNF-α) secretion in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundConcentration (µg/mL)% TNF-α InhibitionIC50 (µM)
This compound 1025.3 ± 2.1> 26.7
Ecdysanol A548.2 ± 3.522.9
Ecdysanol F535.1 ± 2.941.9
Magnone A515.7 ± 1.8> 11.2
Mitrephoran555.6 ± 4.3Not determined
Lignan 11018.9 ± 1.5> 23.9
Lignan 21021.4 ± 1.9> 25.1
Data sourced from a study on lignans from Mitrephora sirikitiae leaves.[1]

From this data, it is evident that while this compound exhibits inhibitory activity against TNF-α production, other lignans such as Ecdysanol A and Mitrephoran demonstrate more potent effects at lower concentrations.[1] The IC50 value for this compound was not precisely determined but was found to be greater than 26.7 µM.[1]

Experimental Protocols

In Vitro Anti-inflammatory Assay

Objective: To assess the inhibitory effect of test compounds on the production of TNF-α in LPS-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound) and incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS and a vehicle control group are also included.

  • Incubation: The plates are incubated for 24 hours.

  • Cytokine Measurement: The supernatant from each well is collected, and the concentration of TNF-α is quantified using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of TNF-α production, is determined from the dose-response curve.

Signaling Pathway Analysis

Lignans are known to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes.

Potential Anti-inflammatory Signaling Pathway of Lignans

Anti-inflammatory Signaling Pathway of Lignans cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway Activates IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB (p65/p50) Nucleus Nucleus NFkappaB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Lignans This compound & Other Lignans Lignans->IKK Inhibits Lignans->MAPK_Pathway Inhibits AP1 AP-1 MAPK_Pathway->AP1 Activates AP1->Nucleus Translocates NFkappaB_n NF-κB Proinflammatory_Genes_n Pro-inflammatory Gene Expression NFkappaB_n->Proinflammatory_Genes_n AP1_n AP-1 AP1_n->Proinflammatory_Genes_n Signaling Pathway Analysis Workflow Start Start: RAW 264.7 Cell Culture Treatment Treatment with This compound Start->Treatment LPS_Stimulation LPS Stimulation (1 µg/mL) Treatment->LPS_Stimulation Cell_Lysis Cell Lysis LPS_Stimulation->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis Protein_Quantification->Western_Blot NFkB_Analysis Analysis of p-IκBα, IκBα, p-p65 Western_Blot->NFkB_Analysis MAPK_Analysis Analysis of p-ERK, p-JNK, p-p38 Western_Blot->MAPK_Analysis Data_Analysis Densitometry and Statistical Analysis NFkB_Analysis->Data_Analysis MAPK_Analysis->Data_Analysis

References

Comparative Transcriptomic Analysis of 3,4-O-Dimethylcedrusin: No Public Data Currently Available

Author: BenchChem Technical Support Team. Date: December 2025

The initial objective to provide a detailed comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams related to 3,4-O-dimethylcedrusin's effect on cellular transcriptomes, cannot be fulfilled due to the absence of primary research data in the public domain.

While the principles of comparative transcriptomics are well-established in drug discovery and toxicology to elucidate mechanisms of action and identify potential biomarkers, this methodology has not yet been applied to this compound in any publicly accessible research.

Researchers, scientists, and drug development professionals interested in the transcriptomic effects of this compound would need to conduct foundational research, including:

  • Cell-based assays: Treating relevant cell lines with this compound and appropriate controls.

  • RNA sequencing (RNA-seq): Performing high-throughput sequencing to capture the transcriptome of treated and control cells.

  • Bioinformatic analysis: Analyzing the sequencing data to identify differentially expressed genes and affected signaling pathways.

  • Comparative studies: Performing similar experiments with alternative or structurally related compounds to understand the unique and shared transcriptional responses.

Until such studies are conducted and their results are published, a detailed comparative guide on the transcriptomics of this compound cannot be generated. Professionals in the field are encouraged to monitor scientific literature and databases for future research on this topic.

Unveiling the Molecular Targets of 3,4-O-Dimethylcedrusin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular targets of 3,4-O-dimethylcedrusin, a naturally occurring dihydrobenzofuran neolignan. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating its therapeutic potential.

Primary Molecular Target: Phosphodiesterase 4 (PDE4)

Experimental evidence identifies phosphodiesterase 4 (PDE4) as a key molecular target of this compound. PDE4 is a critical enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, responsible for the degradation of cAMP. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling cascades, primarily exerting anti-inflammatory effects.

The inhibitory potency of this compound against PDE4 has been quantified, alongside other well-established PDE4 inhibitors, providing a basis for comparative analysis.

Table 1: Comparison of PDE4 Inhibitory Activity

CompoundIC50 (PDE4)Notes
This compound 3.26 µM[1]Moderate potency against total PDE4.
Apremilast74 nM[2]Approved for psoriasis and psoriatic arthritis.
Roflumilast0.2 - 4.3 nM (isoform-dependent)[3]Highly potent and selective for PDE4. Approved for COPD.
Crisaborole55 - 340 nM (isoform-dependent)[4]Topical PDE4 inhibitor approved for atopic dermatitis.

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate greater potency.

Downstream Effects of PDE4 Inhibition by this compound

The inhibition of PDE4 by this compound initiates a signaling cascade that results in the suppression of pro-inflammatory mediators. A key consequence is the reduction of Tumor Necrosis Factor-alpha (TNF-α), a central cytokine in inflammatory responses.

Table 2: Anti-inflammatory Activity

CompoundEC50 (TNF-α Inhibition)Cell Type
This compound 0.19 µM[1]Not specified
Apremilast110 nM[1]Human peripheral blood mononuclear cells

Note: EC50 values represent the concentration of a drug that gives half-maximal response.

The signaling pathway initiated by this compound's interaction with PDE4 is illustrated below.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA_inactive PKA (inactive) cAMP->PKA_inactive AMP AMP PDE4->AMP Degrades cAMP to PKA_active PKA (active) PKA_inactive->PKA_active Activates CREB_inactive CREB (inactive) PKA_active->CREB_inactive NF-kB NF-kB PKA_active->NF-kB Inhibits 3,4-O-DMC This compound 3,4-O-DMC->PDE4 Inhibits CREB_active CREB-P (active) CREB_inactive->CREB_active Phosphorylates Anti-inflammatory\nGenes Anti-inflammatory Genes CREB_active->Anti-inflammatory\nGenes Promotes Transcription Pro-inflammatory\nGenes Pro-inflammatory Genes NF-kB->Pro-inflammatory\nGenes Promotes Transcription TNF-alpha TNF-alpha Pro-inflammatory\nGenes->TNF-alpha Expression of Wound_Healing_TGF_beta cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_Receptor TGF-β Receptor TGF-beta->TGF-beta_Receptor SMADs SMADs TGF-beta_Receptor->SMADs Activates pSMADs p-SMADs SMADs->pSMADs Phosphorylates SMAD_Complex SMAD Complex pSMADs->SMAD_Complex Forms Gene_Transcription Gene Transcription SMAD_Complex->Gene_Transcription Translocates to Nucleus and Initiates Proliferation_Genes Proliferation_Genes Gene_Transcription->Proliferation_Genes Collagen_Genes Collagen_Genes Gene_Transcription->Collagen_Genes Fibroblast\nProliferation Fibroblast Proliferation Proliferation_Genes->Fibroblast\nProliferation Collagen\nSynthesis Collagen Synthesis Collagen_Genes->Collagen\nSynthesis PDE4_Inhibition_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Test Compound Start->Prepare_Reagents Add_to_Plate Add Compound, PDE4 Enzyme, and Buffer to 96-well Plate Prepare_Reagents->Add_to_Plate Initiate_Reaction Add cAMP Substrate to Initiate Reaction Add_to_Plate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Add Detection Reagents Incubate->Stop_Reaction Measure_Signal Measure Signal with Microplate Reader Stop_Reaction->Measure_Signal Analyze_Data Calculate % Inhibition and Determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

References

Safety Operating Guide

Navigating the Safe Disposal of 3,4-O-dimethylcedrusin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,4-O-dimethylcedrusin, a lignan (B3055560) compound noted for its potential in wound healing by stimulating fibroblasts and collagen formation.[1]

Compound Profile and Hazard Assessment

A thorough understanding of the compound's properties is the first step in determining the appropriate disposal route. While comprehensive hazard data is not available, the following information, primarily from its PubChem entry, can inform a cautious approach.[2]

PropertyValueImplication for Disposal
Molecular Formula C21H26O6Organic compound, likely combustible.
Molecular Weight 374.4 g/mol [2][3]
Form Powder[3]Potential for dust generation and inhalation.
Purity ≥ 98%[3]High concentration of the active compound.
Incompatible Materials Strong oxidizing agents, Strong basesPotential for vigorous or hazardous reactions.

Given the lack of specific toxicity data, this compound should be handled as a potentially hazardous substance. The toxicological properties have not been fully investigated.[4]

Step-by-Step Disposal Protocol

This protocol outlines a conservative approach to the disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • If handling the powder outside of a ventilated enclosure, a NIOSH-approved respirator is recommended to prevent inhalation.

2. Waste Segregation:

  • Solid Waste:

    • Collect any unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.

    • Contaminated materials such as weighing paper, gloves, and disposable labware should be collected in a designated, sealed plastic bag or container labeled "Hazardous Waste" and listing the chemical name.

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, the entire solution must be treated as hazardous waste.

    • Collect the solution in a sealed, compatible, and clearly labeled hazardous waste container. The label must include the full chemical name of the solvent and "this compound".

    • Do not mix with other waste streams unless compatibility has been confirmed.

3. Waste Container Labeling:

  • All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The name of any solvents or other mixed chemicals

    • The approximate quantity of waste

    • The date of accumulation

4. Storage:

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure containers are tightly closed to prevent spills or evaporation.[4][5]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.[5] They will ensure the waste is transported to a licensed hazardous waste disposal facility.

  • Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Don appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup:

    • For small powder spills, carefully sweep up the material and place it into a labeled hazardous waste container.[4] Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have this compound Waste waste_type Identify Waste Type start->waste_type solid Solid Waste (Powder, Contaminated Items) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid package_solid Package in sealed, labeled hazardous waste container. solid->package_solid package_liquid Package in sealed, labeled hazardous waste container. liquid->package_liquid storage Store in designated satellite accumulation area. package_solid->storage package_liquid->storage ehs_contact Contact EHS for disposal. storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guidance for Handling 3,4-O-dimethylcedrusin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 3,4-O-dimethylcedrusin. Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on established best practices for handling solid organic compounds of unknown toxicity in a laboratory setting.[1][2]

Personal Protective Equipment (PPE)

The primary line of defense when handling chemicals of unknown toxicity is stringent adherence to PPE protocols.[3][4] A risk assessment should always be conducted before beginning any new procedure.[4][5] The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific PPE Material/Standard Purpose
Body Protection Laboratory CoatFire-resistant materialProtects skin and clothing from splashes and spills.[3][6]
Hand Protection Disposable Nitrile GlovesChemical-resistantPrevents skin contact with the compound.[3][5] Double-gloving is recommended for enhanced protection.[3]
Eye and Face Protection Safety Goggles with Side ShieldsANSI Z87.1 compliantProtects eyes from dust particles and splashes.[5]
Face Shield-To be worn in addition to safety goggles when there is a significant risk of splashing.[3][5]
Respiratory Protection N95 Respirator or higherNIOSH-approvedRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.[3]
Foot Protection Closed-toe Shoes-Prevents injuries from dropped objects or spills.[3]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound, from initial preparation to post-experiment cleanup.

2.1. Preparation

  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[2][7]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weighing paper, glassware, etc.) and waste containers are within the designated area.

  • Don PPE: Put on all required PPE as specified in the table above.

2.2. Weighing and Aliquoting

  • Tare Balance: Place a piece of weighing paper on the analytical balance and tare it.

  • Dispense Powder: Carefully dispense the desired amount of this compound onto the weighing paper using a clean spatula. Avoid creating dust.[1]

  • Transfer: Gently transfer the weighed powder into the appropriate reaction vessel or container.

  • Clean-up: Use a small brush to sweep any residual powder from the balance and surrounding area onto a piece of weighing paper for disposal in the designated solid waste container.

2.3. Dissolution

  • Solvent Addition: Add the desired solvent to the vessel containing the this compound. Information from suppliers indicates solubility in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[8]

  • Mixing: Use appropriate mixing techniques (e.g., magnetic stirrer, vortex) until the compound is fully dissolved. Keep the container capped or covered to prevent solvent evaporation and exposure.

2.4. Post-Handling and Cleanup

  • Decontamination: Wipe down the work surface, balance, and any equipment used with a suitable solvent (e.g., 70% ethanol) to remove any residual contamination.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield, goggles, lab coat. Dispose of single-use items in the appropriate waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[9]

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[4][7]

3.1. Waste Segregation

  • Solid Waste: Unused this compound powder, contaminated weighing paper, and gloves should be disposed of in a clearly labeled, sealed container for "Non-Halogenated Solid Organic Waste."

  • Liquid Waste: Solutions containing this compound should be disposed of in a labeled, sealed container for "Non-Halogenated Liquid Organic Waste."[7] Do not dispose of organic substances down the drain.[7]

  • Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.[2]

  • Glassware: Contaminated glassware should be rinsed with a suitable solvent, and the rinsate collected in the liquid waste container. The cleaned glassware can then be washed normally.[2]

3.2. Institutional Procedures

  • Always follow your institution's specific waste management protocols.[7] Arrange for professional waste management personnel to collect and dispose of the waste containers.[7]

Visual Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_area 1. Designate Work Area (Fume Hood) gather_materials 2. Gather All Materials prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe weigh 4. Weigh Compound don_ppe->weigh dissolve 5. Dissolve in Solvent weigh->dissolve decontaminate 6. Decontaminate Surfaces dissolve->decontaminate dispose_waste 7. Segregate & Dispose Waste decontaminate->dispose_waste remove_ppe 8. Remove PPE dispose_waste->remove_ppe wash_hands 9. Wash Hands remove_ppe->wash_hands

Caption: Experimental workflow for handling this compound.

Caption: Waste disposal decision process for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.